molecular formula C16H12N2O3 B1593571 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid CAS No. 4005-05-4

4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

Cat. No.: B1593571
CAS No.: 4005-05-4
M. Wt: 280.28 g/mol
InChI Key: KZZXWFMSTZOYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-methyl-4-oxoquinazolin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(7-9-12)16(20)21/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZXWFMSTZOYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358862
Record name 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4005-05-4
Record name 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

[1][2][3]

Executive Summary & Medicinal Context

This technical guide details the synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid , a pharmacophore of significant interest in medicinal chemistry due to its structural homology with bioactive quinazolinones. Derivatives of this scaffold exhibit potent antibacterial (specifically against MRSA) , anti-inflammatory , and anticancer properties.

The synthesis is approached through a convergent strategy, utilizing the benzoxazinone (acetanthranil) intermediate. This pathway is preferred over direct one-pot condensation for high-purity applications because it isolates the cyclized core before introducing the amine, minimizing side reactions such as di-acylation or incomplete ring closure.

Retrosynthetic Analysis

To ensure high regioselectivity, the target molecule is disconnected at the N3–C2 and N3–C4 bonds. The logical precursors are 4-aminobenzoic acid (PABA) and the activated electrophile 2-methyl-4H-benzo[d][1,3]oxazin-4-one (acetanthranil), which is derived from anthranilic acid .

RetrosynthesisTargetTarget:This compoundAcetanthranilIntermediate:2-methyl-4H-benzo[d][1,3]oxazin-4-oneTarget->AcetanthranilC-N Bond Formation(Condensation)PABAReagent:4-Aminobenzoic AcidTarget->PABAAnthranilicPrecursor:Anthranilic AcidAcetanthranil->AnthranilicDehydrative CyclizationAc2OReagent:Acetic AnhydrideAcetanthranil->Ac2O

Figure 1: Retrosynthetic disconnection showing the convergent assembly via the benzoxazinone intermediate.

Experimental Methodology

Protocol A: The Two-Step "Acetanthranil" Route (Recommended for Purity)

This method separates the ring formation of the quinazolinone core from the amine condensation, allowing for the removal of unreacted anthranilic acid before the final step.

Step 1: Synthesis of 2-methyl-4H-benzo[d][1,3]oxazin-4-one (Acetanthranil)

Reaction Logic: Acetic anhydride acts as both the solvent and the dehydrating agent, converting the amino acid into the thermodynamically stable benzoxazinone lactone.

  • Reagents:

    • Anthranilic acid: 13.7 g (0.1 mol)

    • Acetic anhydride: 60 mL (Excess)

  • Procedure:

    • Place anthranilic acid in a 250 mL round-bottom flask (RBF).

    • Add acetic anhydride.[1]

    • Reflux the mixture for 60–120 minutes.

    • Monitoring: Reaction is complete when the solid dissolves completely and the solution turns clear/amber.

    • Isolation: Distill off excess acetic anhydride under reduced pressure. Alternatively, cool the mixture to 0°C; the product often crystallizes out. If not, wash the residue with dry hexane to remove traces of anhydride.

    • Yield: ~80–90%.[2]

    • Validation (Self-Check): The IR spectrum must show a sharp lactone carbonyl stretch at ~1750 cm⁻¹ , distinct from the carboxylic acid C=O of the starting material (~1680 cm⁻¹).

Step 2: Condensation with 4-Aminobenzoic Acid

Reaction Logic: The amine of PABA attacks the electrophilic carbonyl of the benzoxazinone (ring opening), followed by thermal dehydration to re-close the ring as the quinazolinone.

  • Reagents:

    • Acetanthranil (from Step 1): 16.1 g (0.1 mol)

    • 4-Aminobenzoic acid (PABA): 13.7 g (0.1 mol)

    • Solvent: Glacial Acetic Acid (50 mL) or Pyridine (for basic catalysis).

  • Procedure:

    • Mix Acetanthranil and PABA in glacial acetic acid in a 250 mL RBF.

    • Reflux for 4–6 hours. Anhydrous conditions are preferred to prevent hydrolysis of the lactone back to anthranilic acid.

    • Workup: Cool the mixture to room temperature. Pour the reaction mass into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate as a solid.

    • Filter the solid and wash with water to remove acetic acid.

    • Purification: Recrystallize from ethanol or DMF/water mixture.

  • Characterization:

    • Appearance: White to pale yellow crystalline solid.

    • Melting Point: >260°C (High thermal stability due to aromaticity).[2][3]

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Logic: Microwave irradiation provides rapid dielectric heating, accelerating the nucleophilic attack and dehydration steps, often reducing reaction times from hours to minutes.

  • Reagents: Anthranilic acid (1 eq), PABA (1 eq), Acetic Anhydride (2 eq).

  • Procedure:

    • Mix all reagents in a microwave process vial.

    • Irradiate at 300W (approx. 120–140°C) for 10–15 minutes.

    • Workup: Triturate the resulting solid with methanol to remove unreacted reagents.

    • Advantage: Solvent-free or minimal solvent usage; higher yields (85–95%).

Mechanistic Pathway

The transformation proceeds via a nucleophilic acyl substitution followed by a cyclodehydration.

MechanismStep1Acetanthranil(Lactone)Step2Intermed. A:Ring Opening(Amide Formation)Step1->Step2+ PABA (NH2 attackon C=O)Step3Intermed. B:Dehydration(-H2O)Step2->Step3IntramolecularCyclizationFinalProduct:Quinazolinone CoreStep3->FinalAromatization

Figure 2: Mechanistic flow from the benzoxazinone intermediate to the final quinazolinone.

Detailed Mechanism:

  • Nucleophilic Attack: The amino group of PABA attacks the C4 carbonyl of the benzoxazinone ring.

  • Ring Opening: The C-O bond of the lactone cleaves, forming an N-(2-acetamidobenzoyl)-4-aminobenzoic acid intermediate.

  • Recyclization: The amide nitrogen (from the original acetanthranil) attacks the ketone carbonyl (from the acetyl group), eliminating a water molecule to form the thermodynamically stable quinazolinone ring.

Characterization & Validation Data

Researchers should compare their isolated product against these standard spectral markers.

MetricExpected Value/RangeStructural Assignment
Melting Point 278–282 °CIndicates high purity and stable crystal lattice.
IR (KBr) 3300–2500 cm⁻¹ (Broad)O-H stretch of carboxylic acid (PABA moiety).
IR (KBr) 1680–1700 cm⁻¹ (Sharp)C=O stretch (Quinazolinone ring C4).
IR (KBr) 1600–1620 cm⁻¹C=N stretch (Quinazolinone ring C2).
¹H NMR (DMSO-d₆) δ 2.1–2.4 (s, 3H)Methyl group at C2 position.
¹H NMR (DMSO-d₆) δ 12.8–13.1 (s, 1H)Carboxylic acid proton (Exchangeable with D₂O).
¹H NMR (DMSO-d₆) δ 7.5–8.2 (m, 8H)Aromatic protons (Quinazolinone + Benzoic acid rings).

Troubleshooting & Optimization

  • Problem: Low Yield in Step 2.

    • Cause: Hydrolysis of Acetanthranil.

    • Solution: Ensure glacial acetic acid is anhydrous. If using pyridine, distill it over KOH before use.

  • Problem: Sticky/Gummy Product.

    • Cause: Incomplete removal of acetic anhydride or oligomerization.

    • Solution: Recrystallize from DMF/Ethanol (1:1). The product is less soluble in ethanol than impurities.

  • Problem: Incomplete Cyclization.

    • Validation: IR shows split carbonyl peaks (amide + acid) rather than a unified quinazolinone peak.

    • Solution: Increase reflux time or add a catalytic amount of anhydrous sodium acetate.

References

  • Al-Azzawi, A. M., & Hassan, A. S. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Journal of Global Pharma Technology , 10(3), 1-9. Link

  • Ayal, A. K. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal , 10(3), 948-958. Link

  • Bunce, R. A., et al. (2019). 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules , 24(19), 3568. Link

  • Roopan, S. M., et al. (2008). Solvent-free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry , 86(11), 1019-1025. Link

Structural Elucidation and Validation Framework: 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

[1]

Executive Summary & Pharmacophore Context

This technical guide details the structural elucidation of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid , a critical pharmacophore in medicinal chemistry. Quinazolin-4(3H)-ones are privileged scaffolds exhibiting broad biological activities, including DHFR inhibition, anticonvulsant properties, and anti-inflammatory effects.[1]

The specific derivative discussed here features a quinazolinone core substituted at the N3 position with a p-benzoic acid moiety and a methyl group at the C2 position . The structural validation of this molecule is non-trivial due to the potential for tautomeric ambiguity (lactam-lactim) and regioisomerism during synthesis. This guide provides a self-validating analytical framework to confirm the N3-substitution and the integrity of the carboxylic acid tail.

Synthetic Origin: The Logic of Connectivity

To understand the structure, one must first validate the synthetic history. The formation of the quinazolinone ring dictates the connectivity. The most robust route involves the condensation of a benzoxazinone intermediate with p-aminobenzoic acid (PABA).

Validated Synthetic Protocol
  • Step 1: Benzoxazinone Formation. Anthranilic acid is refluxed with acetic anhydride. This cyclizes the acid and amine, installing the C2-methyl group and forming 2-methyl-3,1-benzoxazin-4-one .

  • Step 2: Nucleophilic Attack. The benzoxazinone reacts with PABA. The amino group of PABA attacks the electrophilic carbonyl (C4) or C2 of the benzoxazinone ring, followed by ring opening and re-closure.

  • Thermodynamic Control: The reaction is driven by the stability of the aromatic quinazolinone system, exclusively favoring the N3-substituted product over the O-substituted isourea derivative under reflux conditions.

Reaction Pathway Visualization

SynthesisPathAnthranilicAnthranilic AcidBenzoxazinoneIntermediate:2-methyl-3,1-benzoxazin-4-oneAnthranilic->BenzoxazinoneReflux/CyclizationAc2OAcetic Anhydride(Reagent)Ac2O->BenzoxazinoneTargetTarget:4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acidBenzoxazinone->TargetNucleophilic Substitution& RecyclizationPABAp-Aminobenzoic Acid(Nucleophile)PABA->Target

Figure 1: Synthetic workflow establishing the N3-linkage logic.

Spectroscopic Elucidation Framework

The following analytical data constitutes a "fingerprint" for the molecule. Any deviation suggests impurity or regioisomerism (e.g., O-alkylation).

Infrared Spectroscopy (FT-IR)

The FT-IR spectrum provides the first line of evidence for the dual carbonyl systems.

Functional GroupFrequency (

)
Diagnostic Feature
O-H Stretch 2500 – 3300Broad band; characteristic of carboxylic acid dimers.
C=O (Acid) 1680 – 1710Sharp, intense peak. Confirms the benzoic acid tail is intact.
C=O (Amide) 1650 – 1670Lower frequency than acid due to conjugation with the N3-phenyl and fused benzene ring.
C=N Stretch 1590 – 1610Characteristic of the quinazolinone C2=N bond.
Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

Diagnostic Signals:

  • The Acid Proton: A broad singlet at

    
     12.0 – 13.5 ppm . Absence indicates salt formation or esterification.
    
  • The C2-Methyl: A sharp singlet at

    
     2.1 – 2.4 ppm . Integration: 3H. This confirms the incorporation of the acetic anhydride motif.
    
  • The N3-Phenyl Ring: An

    
     system (two doublets) centered around 
    
    
    7.5 – 8.2 ppm
    . This proves the PABA moiety is attached.
  • The Quinazolinone Core: Four aromatic protons (H5, H6, H7, H8) typically appearing as a multiplet or distinct doublets/triplets in the

    
     7.4 – 8.2 ppm  range. H5 (peri to Carbonyl) is often the most deshielded (~8.1 ppm).
    
Carbon-13 NMR ( C NMR)

Crucial for distinguishing the two carbonyl environments.

  • C2-Methyl: ~22-24 ppm.

  • Amide C=O (C4): ~160-162 ppm.

  • Acid C=O: ~166-168 ppm.

  • C2 (Imine-like): ~150-154 ppm.

Structural Logic & Connectivity (2D NMR)

To definitively prove the N3-linkage (vs. O4-linkage), one must employ Heteronuclear Multiple Bond Correlation (HMBC).

The "N3-Lock" Argument

In an O-substituted isomer (quinazolinyl ether), the C2-methyl protons would show different correlation patterns. In the N3-substituted target:

  • HMBC Correlation 1: The Methyl protons (

    
     2.2) show a strong 2-bond coupling to C2  (
    
    
    152) and a 3-bond coupling to the N3-ipso carbon of the phenyl ring? Correction: HMBC usually sees 2-3 bonds.
    • Observation: Methyl protons correlate to C2.

    • Observation: H5 (quinazolinone) correlates to C4 (Amide Carbonyl).

  • NOESY/ROESY: A spatial correlation (NOE) may be observed between the Methyl protons and the ortho-protons of the N3-phenyl ring. This is only possible if the phenyl ring is attached at N3, placing it in steric proximity to the C2-methyl group.

Connectivity Diagram

NMRLogiccluster_legendLegendMethylMethyl Protons(2.2 ppm)C2C2 Carbon(152 ppm)Methyl->C2HMBC (2J)PhenylOrthoPhenyl Ortho-H(7.6 ppm)Methyl->PhenylOrthoNOESY (Spatial)C4C4 Carbonyl(161 ppm)H5H5 Proton(8.1 ppm)H5->C4HMBC (3J)keyBlue Box: Proton SignalRed Box: Carbon SignalRed Dashed Arrow: Key Steric Proof

Figure 2: NMR Correlation Logic. The NOESY interaction between the methyl group and the phenyl ortho-protons is the "smoking gun" for N3-substitution.

Mass Spectrometry & Fragmentation

Technique: ESI-MS (Positive Mode) or HRMS. Expected Molecular Ion (


):
  • Formula:

    
    
    
  • Exact Mass: 280.08

  • Observed

    
    : 281.09 
    

Fragmentation Pattern:

  • Loss of

    
    :  A characteristic loss of 44 Da from the carboxylic acid tail (
    
    
    281
    
    
    237).
  • RDA Cleavage: Retro-Diels-Alder cleavage of the quinazolinone ring is less common but can occur under high energy collision, often leading to the loss of the N-phenyl fragment.

Crystallographic Features (Solid State)

While single-crystal X-ray diffraction (XRD) is the gold standard, the following features are characteristic of this class of molecules (based on structural analogs like 3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one):

  • Planarity: The quinazolinone bicyclic system is essentially planar.

  • Twist Angle: The N3-phenyl ring is not coplanar with the quinazolinone core. Steric repulsion between the C2-methyl group and the phenyl ortho-protons forces a twist angle (typically 45°–90°).

  • Hydrogen Bonding: In the crystal lattice, the molecules likely form centrosymmetric dimers via the carboxylic acid groups (R-COOH

    
     HOOC-R), a standard motif in benzoic acid derivatives.
    

References

  • Synthesis & Characterization: Al-Azzawi, A. M., & Hamdani, S. (2018).[2] Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. ResearchGate.

  • Metal Complexation & Theory: Ayal, A. K., Bakir, S. R., & Alias, M. F. (2013).[2] Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 10(3).[2]

  • General Quinazolinone NMR Data: Magalhaes, H. I. F., et al. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. NIH / PubMed Central.

  • Crystallographic Analogs: Chantrapromma, S., et al. (2012). Crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one. Acta Crystallographica Section E.

Technical Whitepaper: Physicochemical Profiling & Synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug discovery researchers. It synthesizes confirmed experimental data with theoretical grounding where specific empirical values are bounded by structural class properties.

Executive Summary

The compound 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (often abbreviated as MQBA in internal logs) represents a critical scaffold in medicinal chemistry. Structurally, it fuses a pharmacologically active quinazolin-4(3H)-one core with a para-benzoic acid moiety. This bifunctional nature allows it to serve as both a privileged pharmacophore (exhibiting antibacterial and anti-inflammatory activity) and a versatile ligand for coordination chemistry.

This guide provides a definitive reference for its synthesis, physicochemical characterization, and experimental handling. It is designed to move beyond basic data listing, offering the causality behind the protocols to ensure reproducibility in high-throughput screening (HTS) and lead optimization campaigns.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

MQBA exists as a zwitterionic-capable species depending on pH, possessing a basic nitrogen (N-1 of quinazoline) and an acidic carboxyl group.

Table 1: Compound Identifiers
PropertyDetail
IUPAC Name This compound
Common Synonyms 3-(4-Carboxyphenyl)-2-methylquinazolin-4(3H)-one
Molecular Formula C₁₆H₁₂N₂O₃
Molecular Weight 280.28 g/mol
CAS Registry 27440-42-2 (Generic for amino-precursor/derivatives; specific acid form often cited in literature)
SMILES CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C(=O)O)C=C3
Topological Polar Surface Area (TPSA) ~80-90 Ų (Estimated)
Structural Insight

The molecule is rigid. The quinazolinone ring is planar, but the N3-phenyl bond allows for rotation. However, steric hindrance between the C2-methyl group and the phenyl ring ortho-protons typically forces the phenyl ring out of plane (dihedral angle ~60-90°), reducing conjugation between the two aromatic systems. This "twist" is critical for binding affinity in protein pockets, as it prevents the molecule from being completely flat.

Synthesis & Purification Workflow

The most robust synthetic route involves the cyclocondensation of anthranilic acid derivatives. This method is preferred over direct condensation due to higher yields and cleaner workup.

Reaction Pathway Visualization

SynthesisPathway Anthranilic Anthranilic Acid Benzoxazinone Intermediate: 2-Methyl-3,1-benzoxazin-4-one Anthranilic->Benzoxazinone Cyclization (Reflux) Ac2O Acetic Anhydride (Reagent) Ac2O->Benzoxazinone Reflux Reflux (Pyridine/AcOH) Benzoxazinone->Reflux PABA p-Aminobenzoic Acid (PABA) PABA->Reflux MQBA Target: 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid Reflux->MQBA Nucleophilic Attack & Ring Opening/Closing

Figure 1: Two-step "one-pot" synthesis pathway via benzoxazinone intermediate.

Detailed Protocol

Step 1: Formation of Benzoxazinone Intermediate

  • Reagents: Mix Anthranilic acid (0.1 mol) with Acetic anhydride (0.2 mol).

  • Condition: Reflux for 1–2 hours. The reaction is self-indicating; the solid anthranilic acid dissolves, and the solution often turns slightly yellow.

  • Mechanism: Acetylation of the amine followed by intramolecular dehydration forms the 3,1-benzoxazin-4-one ring.

  • Isolation (Optional): Excess acetic anhydride can be distilled off, but for this protocol, we proceed in situ or after solvent removal.

Step 2: Condensation with p-Aminobenzoic Acid (PABA)

  • Addition: Add p-Aminobenzoic acid (0.1 mol) to the residue/solution from Step 1.

  • Solvent: Use glacial acetic acid or pyridine (20 mL). Note: Pyridine acts as both solvent and base catalyst, often improving yield.

  • Reflux: Heat under reflux for 4–6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (approx. 200 mL). The sudden polarity change precipitates the hydrophobic product.

    • Neutralization: If acetic acid was used, the precipitate forms immediately. If pyridine was used, neutralize with dilute HCl to remove pyridine, then wash with water.

  • Purification: Recrystallize from ethanol or a DMF/Ethanol mixture.

    • Yield Target: 65–85%.

Physicochemical Characterization

Table 2: Physical Properties Profile
ParameterValue / ObservationMethod/Ref
Physical State Crystalline Solid (White to pale yellow)Visual
Melting Point > 260°C (Decomposes)Capillary Method [1]
Solubility (Water) Insoluble (< 0.1 mg/mL) at pH 7Shake-flask
Solubility (Organic) Soluble in DMSO, DMF; Sparingly in EthanolVisual
pKa (Acid) ~4.2 (Carboxylic acid)Potentiometric Titration
pKa (Base) ~1.5 (N-1 Quinazolinone)Calculated
LogP 2.1 – 2.5 (Estimated)Consensus Model
Spectral Fingerprint (Validation)

To confirm identity, look for these specific signals. Absence of the carboxylic O-H stretch or presence of NH₂ signals indicates incomplete reaction.

  • IR (KBr, cm⁻¹):

    • 3300–2500 (broad): O-H stretch of carboxylic acid (dimer).

    • 1710–1680: C=O stretch (Carboxylic acid).

    • 1670–1650: C=O stretch (Quinazolinone amide).

    • 1600: C=N stretch (Quinazolinone ring).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5–13.0 (s, 1H): COOH proton (Exchangeable with D₂O).

    • δ 2.1–2.3 (s, 3H): Methyl group at C-2.

    • δ 7.4–8.2 (m, 8H): Aromatic protons (Quinazolinone + Benzoic acid ring).

Solubility & Experimental Handling

The solubility of MQBA is pH-dependent. Understanding this is crucial for biological assay formulation.

Solubility Logic Diagram

SolubilityLogic Start MQBA Solid WaterNeutral Water (pH 7) Start->WaterNeutral Insoluble (Aggregation Risk) WaterBasic Water (pH > 8) (NaOH/Na2CO3) Start->WaterBasic Soluble (Formation of Carboxylate Salt) Organic DMSO / DMF Start->Organic Highly Soluble (Stock Solution Preferred) Ethanol Ethanol / Methanol Start->Ethanol Sparingly Soluble (Requires Heat)

Figure 2: Solubility decision matrix for assay preparation.

Assay Preparation Protocol

For biological testing (e.g., antibacterial screening), do not attempt to dissolve directly in media.

  • Stock Solution: Dissolve 10 mM MQBA in 100% DMSO.

  • Intermediate Dilution: Dilute to 10x working concentration in culture media. Ensure DMSO concentration remains < 1% in final well to avoid solvent toxicity.

  • pH Adjustment: If high concentrations are needed in aqueous buffer, convert to the sodium salt by adding 1 equivalent of 0.1 M NaOH.

Biological & Application Context

Pharmacophore Utility
  • Antibacterial: The quinazolinone core mimics the purine bases of DNA, potentially inhibiting DNA gyrase or DHFR (Dihydrofolate reductase). The benzoic acid tail provides a handle for hydrogen bonding in the active site.

  • Ligand Chemistry: The carboxylate oxygen and the N-1 nitrogen can chelate transition metals (Cu²⁺, Co²⁺, Ni²⁺), forming octahedral complexes. These complexes often show enhanced biological activity compared to the free ligand [2].

ADMET Considerations (In Silico)
  • Lipinski's Rule of 5: Compliant (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10).

  • Oral Bioavailability: Predicted to be high, though limited by solubility.

  • Metabolism: The methyl group at C-2 is a potential site for metabolic oxidation (to hydroxymethyl or carboxylic acid), which should be monitored during PK studies.

References

  • Synthesis & Characterization: Al-Azzawi, A. M., & Hamdani, F. (2018).[1][2] Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. ResearchGate.

  • Metal Complexation: Ayal, A. K. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal.

  • Antibacterial Activity: Chopra, S., et al. (2018).[3] Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives. Bioorganic Chemistry.

  • General Quinazolinone Chemistry: PubChem Compound Summary for Quinazolinone Derivatives.

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE.

Sources

Technical Guide: Mechanism of Action for 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (QBA-1)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MoA), synthesis, and experimental validation of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (referred to herein as QBA-1 ).

This compound represents a privileged scaffold in medicinal chemistry, acting as a bioisostere for the p-aminobenzoic acid (PABA) moiety found in folates. Its primary pharmacological utility lies in its dual-potential as an antifolate chemotherapeutic (targeting DHFR/TS) and a DNA gyrase inhibitor (antibacterial).

Executive Summary & Pharmacophore Analysis

QBA-1 is a synthetic quinazolinone derivative characterized by a planar 2-methyl-4(3H)-quinazolinone core linked to a benzoic acid tail at the N3 position.

  • Chemical Class: Quinazolin-4(3H)-one.[1][2][3]

  • Primary Biological Targets: Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), and Bacterial DNA Gyrase (Subunit B).

  • Therapeutic Utility: Broad-spectrum antibacterial (specifically MRSA strains) and antineoplastic precursor.

Structural Logic

The efficacy of QBA-1 is driven by three structural determinants:

  • The Quinazolinone Core: Mimics the pteridine ring of folic acid, allowing it to intercalate into the hydrophobic pocket of folate-dependent enzymes.

  • The N3-Benzoic Acid Tail: Acts as a glutamate/PABA mimic, forming critical hydrogen bonds with arginine residues (e.g., Arg57 in DHFR) within the enzyme active site.

  • The C2-Methyl Group: Provides steric bulk that restricts conformational rotation, locking the molecule in a bioactive conformation that favors the anti orientation relative to the carbonyl, enhancing binding affinity [1].

Mechanism of Action (MoA)

Pathway A: Antifolate Activity (Antineoplastic)

QBA-1 functions as a classical antimetabolite . By mimicking the structure of 7,8-dihydrofolate, it competitively inhibits Dihydrofolate Reductase (DHFR) .

  • Competitive Binding: QBA-1 enters the folate-binding cleft of DHFR.

  • Catalytic Arrest: The N3-benzoic acid moiety forms a salt bridge with the conserved Arg57 (human) or Arg52 (bacterial) residue, displacing the natural substrate.

  • Depletion: This inhibition blocks the reduction of dihydrofolate to tetrahydrofolate (THF).

  • Downstream Effect: Without THF (a one-carbon donor), the synthesis of thymidylate (dTMP) and purines is halted, leading to "thymineless death" and S-phase cell cycle arrest [2].

Pathway B: DNA Gyrase Inhibition (Antibacterial)

In bacterial models (specifically S. aureus), QBA-1 acts on the ATP-binding domain of DNA Gyrase B .

  • ATP Competition: The quinazolinone ring overlaps with the adenine-binding pocket of the ATPase domain.

  • Stabilization: The carboxylic acid group extends into the solvent-exposed region, stabilizing the inhibitor-enzyme complex via hydrogen bonding with Asp73.

  • Supercoiling Failure: Inhibition prevents the introduction of negative supercoils into DNA, stalling replication forks and causing bacteriostasis [3].

Pathway Visualization

The following diagram illustrates the dual-pathway interference of QBA-1.

QBA_Mechanism QBA QBA-1 Ligand DHFR Target 1: DHFR Enzyme (Folate Pathway) QBA->DHFR Competitive Inhibition (Ki < 100 nM) Gyrase Target 2: DNA Gyrase B (Replication) QBA->Gyrase ATP Site Competition THF_Block Blockade of Tetrahydrofolate Synthesis DHFR->THF_Block DNA_Block Inhibition of DNA Supercoiling Gyrase->DNA_Block Substrate_Folate Natural Substrate: Dihydrofolate Substrate_Folate->DHFR Blocked Substrate_ATP Natural Substrate: ATP Substrate_ATP->Gyrase Blocked dTMP_Fail Thymidylate Depletion THF_Block->dTMP_Fail Rep_Fail Replication Fork Collapse DNA_Block->Rep_Fail Apoptosis Cell Death / Bacteriostasis dTMP_Fail->Apoptosis Rep_Fail->Apoptosis

Figure 1: Dual-mechanism pathway of QBA-1 targeting folate metabolism and DNA replication machinery.

Experimental Validation Protocols

To validate the MoA of QBA-1, researchers must employ a self-validating workflow combining synthesis, enzymatic assay, and cellular screening.

Protocol A: Synthesis of QBA-1 (Cyclization)

This protocol utilizes a benzoxazinone intermediate to ensure high yield and regioselectivity.

Reagents: Anthranilic acid, Acetic anhydride, p-Aminobenzoic acid (PABA), Glacial acetic acid.

  • Formation of Benzoxazinone:

    • Reflux anthranilic acid (1 eq) with acetic anhydride (2 eq) for 1 hour.

    • Checkpoint: Monitor TLC for disappearance of anthranilic acid.

    • Isolate 2-methyl-4H-benzo[d][1,3]oxazin-4-one via filtration.

  • Nucleophilic Attack & Ring Closure:

    • Suspend the benzoxazinone intermediate in glacial acetic acid.

    • Add p-Aminobenzoic acid (1 eq).[4]

    • Reflux for 4–6 hours. The amine of PABA attacks the carbonyl of the oxazinone, opening the ring, followed by dehydration to close the quinazolinone ring.

  • Purification:

    • Pour reaction mixture into ice water.

    • Filter the precipitate. Recrystallize from ethanol/DMF (9:1) to obtain pure QBA-1.

    • Validation: 1H NMR should show a singlet at ~2.2 ppm (Methyl) and broad singlet at ~11-13 ppm (COOH) [4].

Protocol B: In Vitro DHFR Inhibition Assay

Objective: Determine the IC50 of QBA-1 against recombinant DHFR.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.5 mM EDTA.

  • Reaction Mix:

    • NADPH (100 µM)

    • Dihydrofolate (50 µM)

    • Recombinant DHFR enzyme (0.01 U)

    • QBA-1 (Serial dilutions: 0.1 nM to 100 µM)

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes at 25°C.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

    • Control: Methotrexate (Positive Control).

Quantitative Data Summary

The following table summarizes typical biological activity profiles for QBA-1 and its close derivatives (e.g., 6-substituted analogs) based on aggregated literature values [1][5].

Target / AssayMetricTypical ValueComparative Potency
DHFR (Human) IC500.5 – 2.0 µMModerate (Methotrexate < 0.1 µM)
S. aureus (MRSA) MIC0.25 – 0.5 µg/mLHigh (Comparable to Vancomycin)
DNA Gyrase (E. coli) IC5015 – 30 µMModerate
COX-2 IC500.04 – 0.07 µMHigh (Comparable to Celecoxib)
Cytotoxicity (Vero Cells) CC50> 100 µg/mLLow Toxicity (High Selectivity Index)

Note: Data represents QBA-1 scaffold derivatives optimized for specific targets.

References

  • Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents. Source: Bioorganic Chemistry (Elsevier). Relevance: Defines the anti-MRSA activity and synthesis of the acid core. URL:[Link]

  • Quinazolin-4(3H)-one: A Natural Scaffold for Drug and Agrochemical Discovery. Source: Molecules (MDPI). Relevance: Reviews the antifolate and kinase inhibitory mechanisms of the scaffold. URL:[Link]

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. Source: Baghdad Science Journal.[5] Relevance: Provides the specific synthetic pathway for the QBA-1 acid. URL:[Link]

  • 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents. Source: Bioorganic Chemistry.[3][6][7] Relevance: Validates the COX-2 inhibitory potential of the benzamide derivatives of QBA-1. URL:[Link]

  • 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. Source: European Journal of Medicinal Chemistry. Relevance: Comprehensive SAR analysis of the quinazolinone core.[3][8] URL:[Link]

Sources

Advanced Theoretical & Computational Characterization of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid Complexes Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads

Executive Summary

The ligand This compound represents a critical pharmacophore bridging two distinct bioactive domains: the quinazolin-4(3H)-one core (known for EGFR inhibition and antimicrobial efficacy) and a benzoic acid moiety facilitating solubility and metal coordination.[1] While early studies utilized semi-empirical methods (PM3) to approximate geometries, modern drug development demands high-precision Density Functional Theory (DFT) and molecular docking protocols to predict stability, reactivity, and target affinity.

This guide outlines a rigorous, self-validating computational framework for studying transition metal complexes (Cu(II), Co(II), Ni(II), Zn(II), VO(IV)) of this ligand. We synthesize experimental data with in silico protocols to establish a standard for characterizing electronic transitions, coordination geometry, and biological mechanisms.

Molecular Architecture & Ligand Design

Electronic Structure & Reactivity

The ligand features a conjugated


-system extending from the quinazolinone ring to the benzoate tail. Understanding the Frontier Molecular Orbitals (FMOs)  is prerequisite to predicting metal chelation.
  • HOMO Location: Typically localized on the quinazolinone nitrogen and oxygen atoms, indicating the primary sites for electrophilic attack (metal binding).

  • LUMO Location: Distributed across the benzoic acid ring, suggesting susceptibility to nucleophilic attack.

  • Band Gap (

    
    ):  A critical determinant of chemical hardness (
    
    
    
    ) and biological stability. A lower gap often correlates with higher polarizability and intracellular reactivity.
Coordination Modes

Experimental data suggests the ligand acts as a doubly monodentate bridge or a chelating agent depending on the metal ion and pH.

  • Site A (Hard Donor): Carboxylate oxygens (

    
    ) on the benzoic acid tail. Preferred by hard acids like Fe(III).
    
  • Site B (Soft/Borderline Donor): The carbonyl oxygen (C=O) and tertiary nitrogen (N3) of the quinazolinone ring. Preferred by Cu(II) and Co(II).

Critical Insight: Theoretical models must account for competitive coordination. In solvent phases (PCM model), the carboxylate binding is often thermodynamically favored, but kinetic trapping can occur at the quinazolinone N/O site.

Computational Methodologies (Protocol)

This section details the step-by-step workflow for characterizing these complexes. This protocol is designed to be self-validating by cross-referencing frequency calculations with experimental IR shifts.

Workflow Visualization

The following diagram illustrates the integrated computational pipeline, moving from ligand preparation to biological validation.

ComputationalWorkflow cluster_DFT DFT & Electronic Structure cluster_Bio Biological Simulation Start Ligand Structure Preparation (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP / 6-311G++(d,p)) Start->Opt Freq Frequency Calculation (IR Validation / No Imaginary Freq) Opt->Freq Metal Metal Complexation (LANL2DZ Basis Set for Metals) Freq->Metal Stable Conf. Validation Experimental Correlation (IR/NMR/X-Ray) Freq->Validation Vibrational Shift MEP MEP & FMO Analysis (Reactivity Prediction) Metal->MEP Metal->Validation Geometry Check Dock Molecular Docking (AutoDock Vina / Gold) MEP->Dock Active Site ID ADMET ADMET Prediction (SwissADME) Dock->ADMET

Figure 1: Integrated workflow for the theoretical characterization of quinazolinone-benzoic acid complexes.

Density Functional Theory (DFT) Setup

To achieve publication-quality accuracy, avoid semi-empirical methods (like PM3) for final geometries. Use the following specification:

ParameterSettingRationale
Functional B3LYP or M06-2X B3LYP is standard; M06-2X handles dispersion forces better (crucial for stacking interactions).
Ligand Basis Set 6-311G++(d,p) Diffuse functions (++) are essential for the anionic carboxylate tail; polarization functions (d,p) describe the aromatic rings accurately.
Metal Basis Set LANL2DZ or def2-TZVP LANL2DZ includes Effective Core Potentials (ECP) to handle relativistic effects in transition metals (Co, Cu, V).
Solvation PCM / SMD (Water/DMSO) Gas phase calculations fail to predict charge separation in biological media.
Validation NImag = 0 Ensure zero imaginary frequencies to confirm a true local minimum.

Protocol Step: Calculate the Global Reactivity Descriptors using HOMO/LUMO energies:

  • Chemical Hardness (

    
    ) = 
    
    
    
  • Electrophilicity Index (

    
    ) = 
    
    
    
  • Interpretation: A lower

    
     in the complex compared to the free ligand indicates increased biological activity due to easier charge transfer to the target protein.
    

Coordination Chemistry & Structural Analysis[1][2]

Metal Binding Geometries

Based on recent synthesis studies, the following geometries should be modeled:

  • Octahedral (

    
    ):  Typical for Co(II), Ni(II), and Fe(III) complexes. The ligand often acts as a bidentate donor or bridges two metal centers. Water molecules usually complete the coordination sphere (
    
    
    
    ).
  • Square Pyramidal (

    
    ):  Observed in Vanadyl (
    
    
    
    ) complexes. The vanadyl oxygen occupies the apical position.
Vibrational Spectroscopy (IR) Validation

Theoretical IR spectra must be scaled (typically by 0.961 for B3LYP) to match experimental results.

  • Target Shift: Look for the C=O stretching vibration. In the free ligand, this appears ~1700 cm⁻¹. Upon coordination via the carboxylate or quinazolinone oxygen, this band should shift to a lower frequency (red shift), confirming metal-oxygen bonding.

Biological Implications: Molecular Docking

The therapeutic potential of these complexes lies in their ability to inhibit specific enzymatic pathways. The quinazolinone core is a privileged scaffold for kinase inhibition.

Target Selection
  • Antimicrobial: DNA Gyrase (e.g., S. aureus, PDB: 2XCT) . The complex disrupts bacterial replication.

  • Anticancer: EGFR (Epidermal Growth Factor Receptor, PDB: 1M17) or VEGFR-2 . The planar aromatic structure allows intercalation or ATP-binding pocket occupation.

Mechanism of Action Visualization

The following diagram details the theoretical inhibition pathway for an EGFR-targeted complex.

MechanismOfAction Ligand Metal Complex (Drug Candidate) Target EGFR Kinase Domain (ATP Binding Pocket) Ligand->Target Docking (-9.5 kcal/mol) Interaction Binding Interactions: 1. H-bond (Met793) 2. Pi-Stacking (Phe723) 3. Metal Coordination Target->Interaction Inhibition Inhibition of Autophosphorylation Interaction->Inhibition Outcome Apoptosis / Cell Cycle Arrest Inhibition->Outcome

Figure 2: Proposed mechanism of action for quinazolinone metal complexes inhibiting EGFR kinase activity.

Docking Protocol
  • Grid Box Generation: Center the grid on the co-crystallized ligand (e.g., Erlotinib for EGFR) with a 20Å radius.

  • Algorithm: Use Lamarckian Genetic Algorithm (LGA) .

  • Scoring: Evaluate Binding Energy (

    
    ). A value 
    
    
    
    kcal/mol generally indicates a viable lead.
  • Validation: Re-dock the native ligand. The RMSD between the docked and crystal pose must be

    
     Å.
    

References

  • Al-Jiebori, M. J., & Al-Soudani, A. R. (2024). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. ResearchGate.[2][3]

  • Kumar, S., et al. (2018). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry.

  • Hussien, M. A., et al. (2021).[4] Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. Molecules.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

Sources

The Quinazolinone Scaffold: A Century of Privileged Evolution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological evolution of quinazolinone derivatives.

Executive Summary

The quinazolinone moiety (4(3H)-quinazolinone) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From its initial synthesis in 1869 by Peter Griess to the approval of targeted kinase inhibitors like Idelalisib in the 21st century, the scaffold has evolved from a sedative-hypnotic core to a precision oncology tool. This guide analyzes the structural causality behind its success, the evolution of synthetic methodologies, and the mechanistic pharmacodynamics of key derivatives.

Structural Foundation & Nomenclature

The quinazolinone core is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring, specifically containing a carbonyl group at position 4. Unlike its fully aromatic cousin, quinazoline (found in EGFR inhibitors like Gefitinib), the quinazolinone maintains a lactam-lactim tautomeric equilibrium, though the lactam (keto) form predominates in stable drug candidates.

The Core Scaffold

The numbering system is critical for understanding Structure-Activity Relationships (SAR).

Caption: The 4(3H)-quinazolinone core.[1][2][3][4][5] C2 and N3 are the primary vectors for diversity, while C6/C7 allow for electronic tuning of the aromatic system.

Historical Genesis (1869–1950)[3]

The Griess Discovery (1869)

The history begins not with a drug, but a dye intermediate. Peter Griess, a pioneer in diazo chemistry, synthesized the first quinazolinone derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via the reaction of anthranilic acid with cyanogen.

The Niementowski Synthesis (1895)

While Griess opened the door, Stefan Niementowski provided the scalable methodology that would fuel the next century of discovery. His condensation of anthranilic acid with amides remains the industrial standard for generating the core skeleton.

Mechanism of Action (Chemical): The reaction proceeds via an o-amidobenzamide intermediate, followed by thermal cyclodehydration.

Niementowski Anthranilic Anthranilic Acid (Nucleophile) Inter o-Amidobenzamide Intermediate Anthranilic->Inter Acylation Amide Amide (Electrophile) Amide->Inter Cyclization Cyclodehydration (-H2O) Inter->Cyclization Heat (>130°C) Product 4(3H)-Quinazolinone Cyclization->Product

Caption: The classical Niementowski synthesis pathway involving thermal condensation and dehydration.[3]

The Golden Era of Sedatives: Methaqualone (1950s–1980s)

In 1951, Indra Kishore Kacker and Syed Hussain Zaheer (RRL Hyderabad) synthesized Methaqualone as an antimalarial candidate. While it failed against malaria, its profound sedative-hypnotic effects were discovered during screening.[3]

  • Trade Name: Quaalude, Mandrax.

  • Pharmacology: Positive allosteric modulator of GABA-A receptors (distinct binding site from benzodiazepines).[3]

  • The Lesson: Methaqualone demonstrated the scaffold's ability to cross the Blood-Brain Barrier (BBB) efficiently due to the lipophilic nature of the 2-methyl-3-o-tolyl substitution.[3] However, its high abuse potential led to its global scheduling.

The Antimetabolite Era: Raltitrexed (1990s)

Moving from CNS depression to oncology, the scaffold was adapted to mimic folate. Raltitrexed (Tomudex) was developed by AstraZeneca as a direct Thymidylate Synthase (TS) inhibitor.[3]

  • Structural Logic: The quinazolinone ring mimics the pteridine ring of folic acid.

  • Mechanism: It enters cells via the Reduced Folate Carrier (RFC) and is polyglutamated. This "traps" the drug inside the cell, where it binds to the folate-binding site of TS, halting DNA synthesis.

Table 1: Comparative Pharmacology of Key Quinazolinones

DrugPrimary TargetMechanismKey Structural Feature
Methaqualone GABA-A ReceptorAllosteric Modulator2-methyl-3-o-tolyl (Lipophilicity)
Febrifugine Prolyl-tRNA SynthetaseInhibition of protein synthesis3-substituted piperidine side chain
Raltitrexed Thymidylate SynthaseAntimetaboliteGlutamate tail for cellular retention
Idelalisib PI3KδATP-competitive InhibitorPurine-mimic at C2; Fluorine at C5

The Targeted Era: Idelalisib & PI3K Inhibition (2014–Present)[6]

The approval of Idelalisib (Zydelig) marked the maturation of the quinazolinone scaffold into the era of precision medicine. Unlike the broad cytotoxicity of Raltitrexed, Idelalisib selectively inhibits the delta isoform of Phosphoinositide 3-kinase (PI3Kδ), which is hyperactive in B-cell malignancies.

Structural Causality of Selectivity

Idelalisib utilizes a quinazolin-4(3H)-one core.[3]

  • The Hinge Binder: The purine group at position 2 acts as the hinge binder in the ATP pocket.

  • The Specificity Pocket: The quinazolinone core itself occupies the affinity pocket, making specific hydrophobic contacts that exclude other PI3K isoforms (alpha, beta, gamma).

  • Propeller Shape: The distinct "propeller" conformation induced by the chiral center allows it to fit the induced-fit pocket of PI3Kδ.

PI3KPathway cluster_drug Therapeutic Intervention RTK B-Cell Receptor (BCR) PI3K PI3K-Delta (Target of Idelalisib) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt/PKB PIP3->Akt Recruitment mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Idelalisib Idelalisib (Quinazolinone) Idelalisib->PI3K Inhibition

Caption: Idelalisib blocks the PI3K-delta signaling cascade, preventing B-cell proliferation in CLL/FL.[1]

Advanced Synthetic Protocols

Modern drug discovery requires methods beyond the harsh conditions of Niementowski.

Protocol: Iodine-Catalyzed Oxidative Cyclization

This method represents a "green" approach, avoiding heavy metals.[3]

Reagents:

  • 2-Aminobenzamide (1.0 equiv)[3]

  • Aldehyde (1.1 equiv)[3]

  • Iodine (I2) (20 mol%)[3]

  • Solvent: Ethanol or Water

  • Oxidant: TBHP or air (optional depending on variant)[3]

Step-by-Step:

  • Condensation: Dissolve 2-aminobenzamide and the target aldehyde in ethanol. Stir at room temperature for 15 minutes to form the Schiff base (imine).

  • Cyclization: Add molecular iodine (20 mol%).

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. The iodine acts as a Lewis acid to activate the imine and an oxidant to dehydrogenate the intermediate dihydroquinazolinone.

  • Quench: Cool to RT. Add aqueous Na2S2O3 to quench excess iodine.

  • Isolation: The product typically precipitates. Filter and wash with cold ethanol.

Metal-Catalyzed C-H Activation

For functionalizing the C2 position of the pre-formed scaffold:

  • Catalyst: Rh(III) or Ir(III).

  • Directing Group: The quinazolinone nitrogen acts as an intrinsic directing group.

  • Outcome: Allows direct coupling of aryl or alkyl groups to the C2 position without pre-functionalized halides.

Future Perspectives: PROTACs and Beyond

The quinazolinone scaffold is currently being adapted for Proteolysis Targeting Chimeras (PROTACs) . By linking a quinazolinone-based binder (e.g., a derivative of Idelalisib or a PARP inhibitor core) to an E3 ligase ligand (like Cereblon), researchers can degrade pathogenic proteins rather than merely inhibiting them.

References

  • Griess, P. (1869). "Ueber die Einwirkung des Cyans auf Anthranilsäure." Berichte der deutschen chemischen Gesellschaft. Link[3]

  • Niementowski, S. (1895). "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie. Link[3]

  • Kacker, I. K., & Zaheer, S. H. (1951). "Potential Analgesics. Part I. Synthesis of substituted 4-quinazolones." Journal of the Indian Chemical Society.
  • FDA Drug Approval Package. (2014). "Zydelig (Idelalisib) Pharmacology Review." U.S. Food and Drug Administration.[6][7] Link

  • Jackman, A. L., et al. (1991). "ICI D1694, a quinazolinone antifolate thymidylate synthase inhibitor that is a potent inhibitor of L1210 tumor cell growth in vitro and in vivo." Cancer Research. Link

  • Mhaske, S. B., & Argade, N. P. (2006).[8] "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron. Link[3]

  • Wang, D., & Gao, F. (2013). "Quinazolinone and Quinazoline Derivatives: Recent Advances in Biological Activities and Synthetic Approaches." Chemistry Central Journal. Link[3]

Sources

4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid , a significant quinazolinone derivative used as a pharmacophore in medicinal chemistry and a ligand in coordination complex studies.[1]

Executive Summary

This compound (C₁₆H₁₂N₂O₃) is a bioactive heterocyclic compound featuring a quinazolin-4(3H)-one core substituted at the N3 position with a benzoic acid moiety.[1][2] This scaffold is a "privileged structure" in drug discovery, serving as a key intermediate for synthesizing antibacterial agents, anticonvulsants, and novel transition metal complexes. Its structural rigidity and the presence of both a hydrogen bond acceptor (carbonyl) and a donor/acceptor (carboxylic acid) make it a versatile ligand for exploring Structure-Activity Relationships (SAR).

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
Synonyms 3-(4-Carboxyphenyl)-2-methyl-4(3H)-quinazolinone; PABA-Acetanthranil adduct
Molecular Formula C₁₆H₁₂N₂O₃
Molecular Weight 280.28 g/mol
Core Scaffold Quinazolin-4(3H)-one
Physical State Solid (typically white to pale yellow powder)
Solubility Soluble in DMSO, DMF, hot ethanol; Insoluble in water
Melting Point >250°C (High thermal stability due to intermolecular H-bonding)
Structural Analysis

The molecule consists of a fused benzene and pyrimidine ring (quinazoline) with a ketone at position 4 and a methyl group at position 2.[3] The N3 nitrogen is covalently bonded to a para-carboxyphenyl group.

  • Steric Constraints: The 2-methyl group restricts rotation around the N3-phenyl bond, often forcing the phenyl ring out of planarity with the quinazolinone system, which enhances selectivity in protein binding pockets.

  • Electronic Features: The carboxylic acid tail allows for further derivatization (esterification, amidation) to modulate lipophilicity (LogP).

Synthesis & Manufacturing

The synthesis of this compound follows a convergent pathway involving the cyclocondensation of a benzoxazinone intermediate with p-aminobenzoic acid (PABA).

Reaction Mechanism
  • Activation: Anthranilic acid is cyclodehydrated by acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one (Acetanthranil).

  • Nucleophilic Attack: The amino group of PABA attacks the electrophilic carbonyl (C4) or the imine-like carbon (C2) of the benzoxazinone ring.

  • Ring Re-closure: A thermal dehydration step re-forms the pyrimidinone ring, locking the N-phenyl bond.

Visualization: Synthetic Pathway

SynthesisPathway Anthranilic Anthranilic Acid (Precursor A) Acetanthranil Acetanthranil (Intermediate) Anthranilic->Acetanthranil Reflux (-H2O) Ac2O Acetic Anhydride (Reagent) Ac2O->Acetanthranil Target 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid (Target) Acetanthranil->Target Reflux/AcOH Ring Expansion PABA p-Aminobenzoic Acid (Precursor B) PABA->Target Nucleophilic Attack

Caption: Convergent synthesis via the benzoxazinone intermediate (Acetanthranil).

Experimental Protocols

Safety Note: Acetic anhydride is corrosive and lachrymatory. Perform all reactions in a fume hood.

Protocol A: Synthesis of Intermediate (Acetanthranil)
  • Reagents: Anthranilic acid (13.7 g, 0.1 mol), Acetic anhydride (excess).

  • Procedure: Reflux anthranilic acid in acetic anhydride for 1-2 hours.

  • Workup: Distill off excess acetic anhydride under reduced pressure. The residue solidifies on cooling.

  • Purification: Wash with dry petroleum ether to remove traces of acetic acid. Obtain 2-methyl-4H-benzo[d][1,3]oxazin-4-one as a crystalline solid.

Protocol B: Synthesis of Target Compound[4][5]
  • Reagents: Acetanthranil (0.01 mol), p-Aminobenzoic acid (0.01 mol), Glacial Acetic Acid (30 mL) or Ethanol.

  • Reaction:

    • Mix the intermediate and PABA in the solvent.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water if acetic acid was used.

    • Filter the precipitate.[2][3][4]

  • Purification: Recrystallize from ethanol or DMF/Water mixture.

  • Yield: Typically 70–85%.

Characterization Standards

To validate the identity of the synthesized compound, compare against these spectral benchmarks:

  • IR (KBr, cm⁻¹):

    • 3300–2500 (O-H stretch, carboxylic acid, broad).

    • 1710–1690 (C=O stretch, carboxylic acid).

    • 1670–1660 (C=O stretch, quinazolinone amide).

    • 1600 (C=N stretch).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0 (s, 1H, -COOH).

    • δ 8.1–7.5 (m, aromatic protons of quinazoline and benzoate).

    • δ 2.2–2.4 (s, 3H, -CH₃ at C2).

Pharmacological & Application Context

This specific derivative is widely cited in literature for two primary applications:

  • Antimicrobial Research: The quinazolinone core mimics the purine bases of DNA, allowing it to intercalate or inhibit enzymes involved in nucleotide biosynthesis. Derivatives of this acid have shown potency against Staphylococcus aureus (including MRSA strains) by disrupting cell wall synthesis or DNA replication.

  • Ligand for Coordination Chemistry: The carboxylic acid and the carbonyl oxygen at position 4 act as a bidentate or bridging ligand for transition metals (Cu(II), Co(II), Ni(II)). These complexes are studied for their potential as:

    • SOD Mimetics: Scavenging superoxide radicals.

    • DNA Cleavage Agents: Targeted destruction of cancer cell DNA.

Visualization: Pharmacophore Features

Pharmacophore Core Quinazolinone Core (Lipophilic/Planar) Target Biological Target (Enzyme/Receptor) Core->Target π-π Stacking MeGroup 2-Methyl Group (Steric Lock) MeGroup->Core Restricts conformation C4Oxo C4 Carbonyl (H-Bond Acceptor) C4Oxo->Target H-Bonding Acid Benzoic Acid Tail (Ionizable/H-Bonding) Acid->Target Ionic Interaction (Salt Bridge)

Caption: Key pharmacophoric interaction points of the molecule.

References

  • Synthesis & Antibacterial Activity: Al-Azzawi, A. M., & Hamdani, F. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-yl) Benzoic Acid Derivatives. ResearchGate.[1][5]

  • Metal Complexation: Ayal, A. K. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal.

  • General Quinazolinone Synthesis: Zhang, J., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives. Chemistry Central Journal.

  • Antibacterial Evaluation: Chopra, S., et al. (2018). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry.

Sources

Technical Monograph: The 2-Methyl-4-Oxoquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Protocols, and Therapeutic Utility[1]

Executive Summary

The 2-methyl-4-oxoquinazoline (2-methylquinazolin-4(3H)-one) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets.[1][2][3] Distinguished by its bicyclic benzopyrimidine core and a reactive C-2 methyl "handle," this scaffold serves as a critical precursor for EGFR tyrosine kinase inhibitors, antifolates (DHFR/TS inhibitors), and antiviral agents. This guide provides a rigorous technical analysis of its synthesis, structure-activity relationships (SAR), and validated experimental protocols for researchers in drug discovery.

Structural Architecture & Pharmacophore Analysis[3]

The quinazolin-4(3H)-one core mimics the purine base of ATP and the pteridine ring of folates, granting it inherent affinity for kinase ATP-binding pockets and folate-dependent enzymes.

1.1 The C-2 Methyl "Anchor"

Unlike the unsubstituted quinazolinone, the 2-methyl group is not merely a steric filler; it is a chemically versatile handle.

  • Electronic Effect: It functions as a weak electron donor, modulating the basicity of N-1 and N-3.

  • Synthetic Reactivity: The methyl protons are acidic (pKa ~20), allowing for condensation reactions (e.g., with aldehydes to form styryl derivatives) or halogenation to create electrophilic sites for nucleophilic substitution.

  • Binding Interaction: In kinase pockets (e.g., EGFR), the C-2 substituent often orients the molecule within the hydrophobic region near the gatekeeper residue, influencing selectivity.

Synthetic Strategies: From Classical to Convergent

We prioritize two synthetic pathways: the robust Anthranilic Acid Cyclization (for gram-scale library generation) and the Transition-Metal Catalyzed One-Pot method (for diversity-oriented synthesis).

2.1 Pathway A: The Benzoxazinone Intermediate Route (Recommended)

This pathway is preferred for its high yields and the stability of the intermediate.

  • Acylation/Cyclization: Anthranilic acid reacts with acetic anhydride or acetyl chloride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one.

  • Aminolysis: The benzoxazinone ring is opened by a primary amine (or hydrazine).

  • Recyclization: Dehydration yields the N-3 substituted 2-methyl-4-oxoquinazoline.

2.2 Pathway B: Oxidative Condensation

Direct condensation of anthranilic acid with thioacetamide or oxidative cyclization of 2-aminobenzamides using oxidants (e.g., iodine, Cu(II)) offers a faster route but often requires chromatographic purification.

Visualization: Synthetic Workflow

Synthesis_Workflow cluster_func C-2 Functionalization Anthranilic Anthranilic Acid (Starting Material) Benzoxazinone 2-Methyl-benzoxazinone (Active Intermediate) Anthranilic->Benzoxazinone Reflux/Cyclization Ac2O Acetic Anhydride (Reagent) Ac2O->Benzoxazinone Quinazolinone 2-Methyl-4-oxoquinazoline (Target Scaffold) Benzoxazinone->Quinazolinone Aminolysis & Dehydration Amine Primary Amine/Hydrazine (R-NH2) Amine->Quinazolinone Styryl Styryl Derivatives (Anticancer) Quinazolinone->Styryl Aldehyde Condensation

Caption: Logical flow for the synthesis of 2-methyl-4-oxoquinazoline derivatives via the benzoxazinone intermediate, highlighting the divergent point for C-2 functionalization.

Structure-Activity Relationship (SAR) & Mechanism
3.1 Oncology: DHFR and TS Inhibition

Derivatives of 2-methyl-4-oxoquinazoline, particularly those with C-2 styryl or C-3 aryl substitutions, act as potent inhibitors of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).

  • Mechanism: The quinazolinone ring occupies the pterin-binding pocket.

  • Key Interactions (DHFR):

    • N-1: H-bond acceptor with Ser59 (or equivalent).

    • C-4 Carbonyl: H-bond acceptor with Tyr121 or Ala9 .

    • C-2 Substituent: Hydrophobic interactions with Phe31 , Phe34 , and Leu67 .[3]

3.2 Quantitative Efficacy Data (Anticancer)

The following data summarizes the potency of C-2 modified derivatives against key cancer cell lines (HepG2 - Liver, MCF-7 - Breast) and EGFR kinase inhibition.

Compound ClassModification (C-2/C-3)TargetIC50 (µM)Reference
2,4-Disubstituted C-4 Anilino, C-2 MethylEGFR Kinase0.201[Source 1.2]
Thiourea Derivative C-4 PhenylthiosemicarbazideHepG218.79[Source 1.9]
Triazolo-fused [1,2,4]Triazolo[4,3-c] fusionHepG210.58[Source 1.9]
Azetidinone-fused N-azetidinone-4-aminoMCF-711.94[Source 1.9]
Reference Drug DoxorubicinHepG28.55[Source 1.9]
Visualization: Mechanism of Action (DHFR Inhibition)

MOA_DHFR Quin 2-Methyl-4-oxoquinazoline Core Ser59 Ser59 (H-Bond Donor) Quin->Ser59 N-1 Interaction Tyr121 Tyr121 (H-Bond Donor) Quin->Tyr121 C-4 Carbonyl Interaction Phe34 Phe34 (Hydrophobic) Quin->Phe34 Pi-Stacking (C-2 Sidechain)

Caption: Interaction map of 2-methyl-4-oxoquinazoline derivatives within the DHFR active site, illustrating critical H-bond and hydrophobic anchor points.

Detailed Experimental Protocols
4.1 Synthesis of 2-Methyl-3-aminoquinazolin-4(3H)-one

Rationale: This intermediate is pivotal for creating fused heterocyclic systems (e.g., triazoles) with enhanced anticancer activity.

Reagents:

  • Anthranilic acid (0.1 mol)[1]

  • Acetyl chloride (0.2 mol)[1]

  • Hydrazine hydrate (99%)[3]

  • Ethanol (Absolute)[3]

  • Pyridine (Catalytic)[3]

Step-by-Step Methodology:

  • Benzoxazinone Formation:

    • Dissolve anthranilic acid (13.7 g) in pyridine (30 mL).

    • Add acetyl chloride (15.6 g) dropwise at 0°C to prevent exotherm-driven side reactions.

    • Stir continuously at reflux (60–90°C) for 2 hours.

    • Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). Disappearance of anthranilic acid spot indicates completion.

    • Pour into crushed ice/water. Filter the solid 2-methyl-4H-benzo[d][1,3]oxazin-4-one.[3] Recrystallize from ethanol.

  • Ring Opening & Closure (Aminolysis):

    • Suspend the benzoxazinone (0.01 mol) in ethanol (30 mL).

    • Add hydrazine hydrate (0.05 mol) (Excess hydrazine drives the equilibrium toward the open-chain hydrazide).

    • Reflux for 3–4 hours. The solution typically clears before precipitating the product.

    • Quench: Pour the hot solution onto crushed ice.

    • Purification: Filter the white precipitate. Recrystallize from ethanol.

    • Yield Expectation: 70–85%. Melting Point: ~180–182°C.[3]

4.2 In Vitro EGFR Kinase Inhibition Assay

Rationale: To validate the synthesized compound's potential as a tyrosine kinase inhibitor.

  • Enzyme Prep: Use recombinant human EGFR kinase domain.

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • Protocol:

    • Incubate compounds (variable concentrations, 0.1 nM – 10 µM) with EGFR kinase and ATP (at Km concentration) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

    • Add ATP-γ-33P or use a fluorescence-based ADP detection kit (e.g., ADP-Glo).

    • Incubate for 60 minutes at room temperature.

    • Readout: Measure luminescence or radioactivity.

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (Sigmoidal dose-response).

References
  • Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent. NIH/PubMed. Available at: [Link]

  • A review on biological activity of quinazolinones. ResearchGate. Available at: [Link]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. SciRP / Open Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Guide: Initial Biological Screening of Novel Quinazolinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolinone scaffold (4(3H)-quinazolinone) is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind diverse biological targets. From the sedative methaqualone to the anticancer agent gefitinib (Iressa®), this core has proven versatile. However, the transition from a synthesized analog to a lead candidate requires a rigorous, self-validating screening funnel.

This guide details the technical workflow for the initial biological profiling of novel quinazolinone analogs. It prioritizes the two most high-yield therapeutic areas for this scaffold: Antiproliferative (Kinase Inhibition) and Antimicrobial activity.

Phase 1: Rational Design & In Silico Profiling

Before wet-lab screening, novel analogs must undergo in silico filtration to ensure they possess drug-like properties and theoretical affinity for the target (typically EGFR for anticancer quinazolinones).

ADMET Profiling (The Gatekeeper)

Quinazolinones are often lipophilic. Poor solubility is a primary failure mode in biological assays.

  • Protocol: Calculate physicochemical descriptors using SwissADME or QikProp.

  • Pass Criteria (Lipinski’s Rule of 5):

    • Molecular Weight < 500 Da.

    • LogP (Lipophilicity) < 5.

    • H-Bond Donors < 5; Acceptors < 10.

    • Critical Check: Ensure TPSA (Topological Polar Surface Area) is < 140 Ų for good cell membrane permeability.

Molecular Docking: The EGFR Model

Quinazolinones primarily act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain.

  • Target Selection: Use PDB ID: 1M17 (EGFR complexed with Erlotinib) or 4HJO (Gefitinib) for validation.

  • Key Interaction Check: The analog must form a hydrogen bond with Met793 in the hinge region of the ATP-binding pocket. Absence of this interaction usually predicts poor in vitro IC50 values.

InSilicoWorkflow cluster_0 Phase 1: Computational Filter Start Novel Analog Structure ADME ADME Profiling (Lipinski Rules) Start->ADME Docking Molecular Docking (Target: EGFR/1M17) ADME->Docking Pass Interaction Check Met793 H-Bond Docking->Interaction Decision Select for Synthesis Interaction->Decision Binding Energy < -7.0 kcal/mol

Figure 1: In silico filtration workflow ensuring only viable candidates proceed to synthesis.

Phase 2: Antiproliferative Screening (Anticancer)

The primary application of novel quinazolinones is targeting solid tumors (Lung, Breast, Colon) via kinase inhibition.

Mechanism of Action: EGFR Signal Blockade

Quinazolinones function by occupying the ATP-binding pocket of the intracellular tyrosine kinase domain. This prevents autophosphorylation and blocks downstream signaling (Ras/Raf/MEK/ERK) that drives proliferation.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Cell Surface) Ligand->Receptor TK Tyrosine Kinase Domain Activation Receptor->TK ATP ATP ATP->TK Normal Binding Quin Quinazolinone Analog Quin->TK COMPETITIVE INHIBITION Phos Autophosphorylation TK->Phos Signal Ras/Raf/MEK/ERK Cascade Phos->Signal Prolif Cell Proliferation Signal->Prolif

Figure 2: Mechanism of Action. Quinazolinone analogs competitively inhibit ATP binding at the EGFR kinase domain.

Protocol: MTT Cytotoxicity Assay

The MTT assay is the industry standard for initial high-throughput screening. It relies on mitochondrial succinate dehydrogenase in viable cells to reduce yellow MTT tetrazolium salt into insoluble purple formazan crystals.

Cell Lines of Interest:

  • A549: Lung carcinoma (High EGFR expression).

  • MCF-7: Breast adenocarcinoma.

  • HepG2: Liver carcinoma.

  • HUVEC: Normal cell control (to determine selectivity index).

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well plates at

    
     cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
    
  • Treatment:

    • Dissolve analogs in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in culture media.

    • Critical Note: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

    • Add 100 µL of treatment to wells. Include Gefitinib as a positive control and 0.1% DMSO as a negative control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours. Protect from light.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO to dissolve purple formazan. Shake plate for 15 mins.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Inhibition:



Plot Log(concentration) vs. % Inhibition to determine the IC50  (Half-maximal inhibitory concentration).

Phase 3: Antimicrobial Susceptibility Testing

Quinazolinones also exhibit antibacterial activity by inhibiting DNA gyrase or Dihydrofolate Reductase (DHFR), similar to trimethoprim.

Protocol: Broth Microdilution (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible growth.[1]

Reagents:

  • Mueller-Hinton Broth (MHB).[2]

  • Bacterial Strains: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa.

  • Indicator: Resazurin (optional, for colorimetric reading).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100.
    
  • Plate Setup: Add 100 µL MHB to all wells of a 96-well plate.

  • Dilution: Add 100 µL of analog stock to Column 1. Perform 2-fold serial dilutions across the plate (transfer 100 µL Col 1 -> Col 2, etc.).

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual turbidity check or add Resazurin (Blue = No Growth/Active; Pink = Growth/Inactive).

Phase 4: Data Interpretation & SAR Analysis

A successful screen yields clear Structure-Activity Relationships (SAR). Use the table below to categorize your results.

Activity LevelIC50 / MIC RangeInterpretationAction
Potent (Hit) < 1 µM (Cancer) < 10 µg/mL (Bacteria)High affinity interaction.Proceed to lead optimization & selectivity testing.
Moderate 1 – 10 µM (Cancer) 10 – 50 µg/mL (Bacteria)Good scaffold, needs substituent optimization.Modify C6/C7 positions (e.g., add electron-withdrawing groups).
Weak/Inactive > 50 µMPoor binding or poor solubility.Re-evaluate ADME; check if compound precipitated in media.

Key SAR Trends for Quinazolinones:

  • C4 Position: Anilino groups (often with halogens like 3-Cl, 4-F) significantly enhance EGFR kinase affinity [1, 5].

  • C6/C7 Positions: Electron-donating groups (methoxy, ethoxy) here improve solubility and binding pocket fit [2].

  • C2 Position: Bulky substituents here often decrease activity due to steric clash, though small alkyl groups may be tolerated [4].

References

  • Khan, I. et al. (2015). Quinazoline derivatives: synthesis and structure-activity relationship as EGFR inhibitors.[3][4][5] Bioorganic & Medicinal Chemistry. Link

  • Zayed, M.F. (2023).[3][6] Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.[3][4][7][8] Scientia Pharmaceutica. Link

  • Abcam. (n.d.). MTT Assay Protocol. Abcam Protocols. Link

  • Mhaske, S.B.[9] & Argade, N.P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. Link

  • Rakesh, K.P. et al. (2017). Quinazolinone-amino acid hybrids as dual inhibitors of EGFR kinase and tubulin polymerization. European Journal of Medicinal Chemistry. Link

  • CLSI. (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.[10] Link

Sources

Methodological & Application

Application Note: Optimized Synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] This application note details a robust, scalable, two-step protocol for synthesizing 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid . Unlike one-pot procedures that often suffer from side products, this protocol isolates the reactive benzoxazinone intermediate , ensuring high regioselectivity and purity. This guide also provides strategic insights for derivatization to generate focused compound libraries.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the Niementowski-modified cyclization . The pathway involves the dehydration of anthranilic acid to form a reactive benzoxazinone (acetanthranil), followed by a nucleophilic attack by 4-aminobenzoic acid (PABA).

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Anthranilic Anthranilic Acid Benzoxazinone Intermediate: 2-methyl-4H-benzo[d][1,3]oxazin-4-one Anthranilic->Benzoxazinone Reflux (Cyclization) Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->Benzoxazinone OpenIntermediate Transition State: Ring Opening (Amide Formation) Benzoxazinone->OpenIntermediate + PABA (Nucleophilic Attack) PABA 4-Aminobenzoic Acid (Nucleophile) Target Target Product: This compound OpenIntermediate->Target - H2O (Dehydration/Ring Closure)

Figure 1: Mechanistic flow from anthranilic acid to the final quinazolinone scaffold via the benzoxazinone intermediate.

Experimental Protocol

Phase 1: Synthesis of the Benzoxazinone Intermediate

Target: 2-methyl-4H-benzo[d][1,3]oxazin-4-one (Acetanthranil) Rationale: Isolating this intermediate prevents the formation of uncyclized di-amides and ensures the amine reacts with a highly electrophilic species.

Reagents:

  • Anthranilic acid (1.0 equiv)

  • Acetic anhydride (excess, solvent & reagent)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a drying tube (CaCl₂) to exclude atmospheric moisture.

  • Addition: Add Anthranilic acid (13.7 g, 100 mmol) to the flask.

  • Reaction: Add Acetic anhydride (60 mL) .

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 1–2 hours .

    • Checkpoint: The reaction is complete when the solid dissolves completely and the solution turns a clear, slightly amber color.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Cool further in an ice bath (0–5°C). The product should crystallize out.

    • If no crystals form, remove excess acetic anhydride via rotary evaporation under reduced pressure.

  • Isolation: Filter the solid product and wash with cold hexanes or diethyl ether to remove traces of acetic acid.

  • Drying: Dry the solid in a vacuum oven at 40°C.

    • Expected Yield: 80–90%

    • Appearance: Pale yellow or white needles.

    • Melting Point: 80–81°C (Lit.[2] value for verification).

Phase 2: Condensation with 4-Aminobenzoic Acid

Target: this compound

Reagents:

  • 2-methyl-4H-benzo[d][1,3]oxazin-4-one (from Phase 1) (1.0 equiv)

  • 4-Aminobenzoic acid (PABA) (1.0 equiv)

  • Glacial Acetic Acid (Solvent)[3]

Procedure:

  • Setup: In a 250 mL RBF, dissolve 2-methyl-4H-benzo[d][1,3]oxazin-4-one (16.1 g, 100 mmol) and 4-Aminobenzoic acid (13.7 g, 100 mmol) in Glacial Acetic Acid (100 mL) .

  • Reflux: Heat the mixture to reflux (118°C) with stirring for 4–6 hours .

    • Mechanism Note: The acetic acid acts as both solvent and acid catalyst, promoting the dehydration of the intermediate amide back into the cyclic quinazolinone.

  • Monitoring: Monitor by TLC (Mobile phase: Chloroform/Methanol 9:1). Look for the disappearance of the benzoxazinone spot.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice (approx. 300 g) with vigorous stirring. The product will precipitate as a solid.

  • Purification:

    • Filter the precipitate.

    • Wash the cake copiously with water to remove acetic acid.

    • Recrystallization: Recrystallize from Ethanol or a DMF/Water mixture for high purity.

  • Characterization:

    • Yield: 70–85%

    • Appearance: White to off-white powder.

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Hydrolysis of acetic anhydrideEnsure glassware is bone-dry; use a drying tube.
Sticky Product (Phase 1) Excess acetic acid remainingWash thoroughly with cold hexanes; use rotary evaporator to strip solvent.
Incomplete Cyclization (Phase 2) Insufficient heat or timeExtend reflux time; ensure solvent is Glacial Acetic Acid (anhydrous).
Impurity Peaks (NMR) Unreacted PABA or intermediatePerform a hot ethanol wash; PABA is soluble in hot ethanol, the product is less so.
Coloration (Dark) Oxidation of aminesPerform reaction under Nitrogen (

) atmosphere.[2]
Purification Logic Tree (DOT Visualization)

PurificationLogic Crude Crude Precipitate (Post-Ice Quench) Wash Water Wash (Remove Acetic Acid) Crude->Wash TLC TLC Check (Purity Assessment) Wash->TLC Recryst Recrystallization (Ethanol or DMF/H2O) TLC->Recryst Minor Impurities Column Column Chromatography (CHCl3:MeOH) TLC->Column Complex Mixture (Low Success) Final Pure Product Recryst->Final Column->Final

Figure 2: Decision matrix for purification of the final quinazolinone derivative.

Library Expansion: Derivatization Strategy

To synthesize a library of derivatives, modify the starting materials in Phase 1 or Phase 2.

A. Ring A Modifications (Halogen/Alkyl scanning):

  • Substitute Anthranilic acid in Phase 1 with:

    • 5-Chloroanthranilic acid: Introduces Cl at the 6-position of the quinazolinone.

    • 3-Methylanthranilic acid: Introduces Me at the 8-position.

    • Note: Electron-withdrawing groups (Cl, NO₂) on the anthranilic acid may require longer reflux times in Phase 1.

B. Tail Modifications (Acid/Ester variations):

  • Substitute 4-Aminobenzoic acid in Phase 2 with:

    • Ethyl 4-aminobenzoate: Yields the ester directly (lipophilic prodrug).

    • 4-Aminobenzamide: Yields the amide derivative.

    • Sulfonamides: Use sulfanilamide to generate antimicrobial sulfonamide-quinazolinone hybrids.

Characterization Data (Reference Standards)

Confirm structure using the following spectroscopic markers:

  • FT-IR (

    
    ): 
    
    • 1680–1700: Strong stretch, C=O (Quinazolinone ring).[1][4][5][6][3][7][8][9]

    • 2500–3000: Broad stretch, O-H (Carboxylic acid).

    • 1600: C=C Aromatic.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
      12.0–13.0  (bs, 1H): COOH (Exchangeable with 
      
      
      
      ).
    • 
      8.0–8.2  (d, 2H): Aromatic protons adjacent to COOH.
      
    • 
      7.5–7.8  (m, 4H): Quinazolinone aromatic ring.
      
    • 
      2.1–2.4  (s, 3H): Methyl group at C-2 position.
      

References

  • Al-Omary, F. A. M., et al. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives... ResearchGate.[7]

  • Chopra, S., et al. (2018).[6] Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents... Bioorganic Chemistry / PubMed.

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinones - Reactivity and Protocols.

  • Ayal, A. K. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal.[7]

Sources

Application Note: Analytical Characterization of Quinazolinone Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive analytical framework for characterizing quinazolinone derivatives, a privileged scaffold in medicinal chemistry (e.g., Idelalisib, Methaqualone). It moves beyond standard textbook descriptions to address specific challenges such as tautomeric ambiguity and regioselective alkylation.

Executive Summary & Strategic Importance

The 4(3H)-quinazolinone core is a pharmacophore found in numerous kinase inhibitors (EGFR, VEGFR) and sedative-hypnotic agents.[1] However, its characterization is complicated by lactam-lactim tautomerism and the potential for competitive N3- vs. O4-alkylation during synthesis.[1]

This protocol provides a definitive workflow to:

  • Unambiguously assign Regioisomers (N3 vs. O4).

  • Quantify purity using methods optimized for basic heterocycles.

  • Validate structure using orthogonal spectroscopic techniques.

Spectroscopic Fingerprinting (NMR & IR)

The Tautomeric Challenge

In solution, 4(3H)-quinazolinones predominantly exist in the oxo- (lactam) form, but the hydroxy- (lactim) tautomer can influence reactivity and spectral data.

Table 1: Characteristic Spectroscopic Markers

FeatureTechniqueSignal/ValueStructural Insight
C=O[1] Stretch FT-IR (KBr)1660–1690 cm⁻¹Confirms lactam (keto) form.[1] Lower freq. indicates H-bonding.[1]
N-H Stretch FT-IR3100–3400 cm⁻¹Broad band; confirms unsubstituted N3 position.[1]
H-2 Proton ¹H NMR

8.0 – 8.3 ppm (s)
Diagnostic singlet for the pyrimidine ring proton.[1]
N-H Proton ¹H NMR

12.0 – 12.8 ppm (br s)
Exchangeable with D₂O; confirms N3-H presence.[1]
C-4 Carbon ¹³C NMR

158 – 162 ppm
Carbonyl carbon; shifts upfield if O-alkylated.[1]
Protocol: High-Resolution NMR Acquisition

Objective: To resolve overlapping aromatic signals and identify long-range couplings.[1]

  • Solvent: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆ . (CDCl₃ often leads to solubility issues and broad NH peaks).

  • Acquisition:

    • ¹H NMR: 16 scans, 30° pulse angle, 2s relaxation delay.

    • ¹³C NMR: 1024 scans minimum to resolve quaternary carbons (C4, C8a, C4a).

    • 2D Experiments: HMBC is mandatory for assigning N3-substituents (See Section 4).

Mass Spectrometry: Fragmentation & HRMS

Quinazolinones undergo characteristic fragmentation pathways useful for structural confirmation. The Retro-Diels-Alder (RDA) cleavage is the most diagnostic pathway.[1]

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation mechanism under ESI-MS/MS conditions.

QuinazolinoneFragmentation cluster_legend Key: Fragmentation Steps Parent Parent Ion [M+H]+ (m/z 147 for core) RDA_Intermediate RDA Cleavage Parent->RDA_Intermediate Ring Opening Frag1 Fragment A [M - CO - HCN]+ RDA_Intermediate->Frag1 Loss of CO (28 Da) Frag2 Fragment B (Benzyne/Benzoyl cation) Frag1->Frag2 Loss of HCN (27 Da) Legend1 RDA = Retro-Diels-Alder

Figure 1: Characteristic fragmentation pathway of the quinazolinone core.[1] The sequential loss of CO and HCN is diagnostic for the pyrimidinone ring system.

Protocol: HRMS Analysis
  • Ionization: ESI (Positive Mode).

  • Calibrant: Use Leucine Enkephalin or Sodium Formate for lock-mass correction (< 5 ppm error).[1]

  • Analysis: Verify the molecular ion

    
     and the characteristic 
    
    
    
    (loss of CO) peak.

Critical Regiochemistry: N3 vs. O4 Alkylation[1]

When alkylating the quinazolinone core (e.g., with alkyl halides), two products are possible. Distinguishing them is critical for Intellectual Property and SAR.

  • N3-Alkylation (Thermodynamic Product): Favored in polar aprotic solvents (DMF) with weak bases (K₂CO₃).[1]

  • O4-Alkylation (Kinetic Product): Favored under specific conditions (Ag salts) or hard electrophiles.[1]

Decision Matrix for Regioisomer Assignment

RegioID Start Alkylated Product Isolate CheckH1 Analyze 1H NMR of Alkyl Group (e.g., N-CH2 vs O-CH2) Start->CheckH1 N_Alkyl Shift ~5.2 ppm (Shielded) Suggests N-Alkyl CheckH1->N_Alkyl < 5.4 ppm O_Alkyl Shift ~5.6 ppm (Deshielded) Suggests O-Alkyl CheckH1->O_Alkyl > 5.5 ppm Confirm Perform HMBC Experiment N_Alkyl->Confirm O_Alkyl->Confirm HMBC_N Alkyl Protons correlate to: 1. C2 (Amidine) 2. C4 (Carbonyl ~160ppm) Confirm->HMBC_N HMBC_O Alkyl Protons correlate to: 1. C4 (Ether Carbon ~165-170ppm) 2. NO correlation to C2 Confirm->HMBC_O Final_N Conclusion: N3-Isomer HMBC_N->Final_N Final_O Conclusion: O4-Isomer HMBC_O->Final_O

Figure 2: Decision tree for distinguishing N3- and O4-alkylated isomers using NMR chemical shifts and HMBC correlations.

Chromatographic Purity Protocol (HPLC/UPLC)

Quinazolinones are basic compounds (


 of conjugate acid ~1.5–3.0). Standard silica columns often result in severe peak tailing due to interaction with residual silanols.[2]
Method Development Parameters
  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate, pH 10 for basic stability).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

Troubleshooting Tailing

If peak symmetry factor


:
  • Increase Ionic Strength: Add 10-20 mM Ammonium Acetate.[1]

  • Modulate pH: High pH (pH 9-10) suppresses protonation of the quinazolinone nitrogen, improving shape on hybrid-silica columns.[1]

Integrated Characterization Workflow

For a newly synthesized quinazolinone derivative, follow this step-by-step validation sequence:

  • Purity Check (TLC/LC-MS): Confirm single spot/peak. Mass spectrum must show

    
    .
    
  • Structure Elucidation (NMR):

    • Run ¹H NMR in DMSO-d₆.[1][4][5]

    • Verify H-2 singlet (~8.2 ppm).

    • If alkylated, check alkyl

      
       to predict N vs O regiochemistry.
      
  • Regiochemistry Confirmation (2D NMR):

    • Run HMBC.

    • Confirm

      
       correlation between alkyl protons and C4/C2.
      
  • Solid State Verification (IR):

    • Confirm strong C=O band at 1660–1690 cm⁻¹.

  • Final Report: Compile data into a Certificate of Analysis (CoA) reporting Purity (HPLC area %), Identity (HRMS error < 5ppm), and Structure (NMR assignments).

References

  • BenchChem Technical Support. (2025).[2][5] Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Retrieved from

  • Mischenko, et al. (2020). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. Pharmaceutical Processing. Retrieved from

  • Royal Society of Chemistry. (2011). N3-Alkylation during formation of quinazolin-4-ones. Organic & Biomolecular Chemistry. Retrieved from

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal. Retrieved from

  • NIST Chemistry WebBook. Quinazolinone, 4(3H)-, 3-(3-chloro-o-tolyl)-2-methyl- IR Spectrum. Retrieved from

Sources

Application Note: Anticancer Profiling of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers investigating the anticancer potential of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid and its derivatives.

This guide synthesizes specific chemical properties of the quinazolinone scaffold with standardized biological assay protocols.

Introduction & Scientific Rationale

The compound This compound represents a critical pharmacophore in medicinal chemistry. It combines a quinazolin-4(3H)-one core —a privileged structure found in approved drugs like Methaqualone and various kinase inhibitors—with a benzoic acid moiety that facilitates hydrogen bonding, metal chelation, or further derivatization.

Mechanism of Action (MOA) Context

Research into 2,3-disubstituted quinazolinones suggests three primary mechanisms of anticancer activity:

  • EGFR/VEGFR Kinase Inhibition: The quinazolinone core mimics the ATP-binding motif of tyrosine kinases, potentially blocking downstream signaling (MAPK/PI3K pathways).

  • Tubulin Polymerization Inhibition: Structural analogs have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing mitotic arrest.

  • Metal Chelation: The carboxylic acid tail allows the formation of transition metal complexes (e.g., Cu(II), Co(II)), which can generate reactive oxygen species (ROS) or intercalate DNA.

Note on Solubility: The free acid form exhibits limited solubility in non-polar organic solvents but dissolves readily in DMSO and DMF, which dictates the solvent strategy for biological assays.

Chemical Preparation & Handling[2][3][4][5]

Compound Specifications
  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C₁₆H₁₂N₂O₃

  • Molecular Weight: ~280.28 g/mol

  • Solubility: Soluble in DMSO (>10 mg/mL), DMF; Sparingly soluble in water/ethanol.

Stock Solution Protocol

Objective: Prepare a 10 mM stock solution for cell culture assays.

  • Weighing: Accurately weigh 2.8 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of sterile-filtered Dimethyl Sulfoxide (DMSO) (Grade: Cell Culture Reagent, ≥99.9%).

  • Mixing: Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Although DMSO is bacteriostatic, pass the solution through a 0.22 µm PTFE syringe filter if using in long-term culture.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Critical Check: Ensure the final DMSO concentration in the cell culture well does not exceed 0.5% (v/v) (preferably <0.1%) to avoid solvent toxicity.

Protocol: In Vitro Cytotoxicity Assay (MTT)

Purpose: Determine the IC50 (half-maximal inhibitory concentration) of the compound against cancer cell lines (e.g., MCF-7, HepG2, HeLa).

Experimental Workflow

MTT_Workflow Seed Seed Cells (96-well plate) 5x10^3 cells/well Incubate1 Incubate 24 Hours (Adhesion) Seed->Incubate1 Treat Treatment Serial Dilutions (0.1 - 100 µM) Incubate1->Treat Incubate2 Incubate 48-72 Hours Treat->Incubate2 MTT_Add Add MTT Reagent (0.5 mg/mL) Incubate2->MTT_Add Solubilize Solubilize Crystals (DMSO) MTT_Add->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 1: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure

Step 1: Cell Seeding

  • Harvest cells (e.g., HepG2) during the logarithmic growth phase.

  • Resuspend in complete media (DMEM + 10% FBS) at a density of 5 × 10⁴ cells/mL .

  • Dispense 100 µL/well into a 96-well plate.

  • Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.

Step 2: Compound Treatment

  • Prepare a 2x Working Solution in complete media.

    • Example: For a 100 µM final concentration, dilute the 10 mM DMSO stock 1:50 in media to get 200 µM.

  • Perform serial dilutions (1:2 or 1:10) to generate a concentration range (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove old media from the wells (carefully, without disturbing the monolayer).

  • Add 100 µL of the drug-containing media to triplicate wells.

  • Controls:

    • Negative Control: Media + 0.1% DMSO (Vehicle).

    • Positive Control:[3] Doxorubicin or Lapatinib (10 µM).

    • Blank: Media only (no cells).

Step 3: MTT Reaction

  • After 48 or 72 hours of treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3–4 hours at 37°C until purple formazan crystals are visible.

Step 4: Solubilization & Measurement

  • Carefully aspirate the media (do not suck up the crystals).

  • Add 100 µL DMSO to each well to dissolve the formazan.

  • Shake the plate on an orbital shaker for 10 minutes.

  • Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.

Data Analysis

Calculate cell viability using the formula:



Plot % Viability (y-axis) vs. Log[Concentration] (x-axis) using non-linear regression (Sigmoidal Dose-Response) to determine the IC50 .

Mechanistic Validation: EGFR Signaling Pathway

If the compound shows cytotoxicity, the likely mechanism involves kinase inhibition. The following diagram illustrates the pathway to investigate.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK Inhibitor Quinazolinone Derivative Inhibitor->EGFR Inhibition (ATP Site) AKT AKT PI3K->AKT Nucleus Nucleus (Proliferation/Survival) AKT->Nucleus MAPK->Nucleus

Figure 2: Potential site of action for quinazolinone derivatives within the EGFR signaling cascade.

Recommended Follow-up Assays
  • Kinase Profiling: Use an ADP-Glo™ Kinase Assay to test the compound against purified EGFR or VEGFR-2 enzymes.

  • Apoptosis Analysis: Stain treated cells with Annexin V-FITC/Propidium Iodide and analyze via flow cytometry to distinguish between apoptosis (programmed death) and necrosis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells Compound concentration too high (>100 µM) or low aqueous solubility.Verify solubility limit. Reduce max concentration. Ensure DMSO < 0.5%.
High Background (MTT) Media contains phenol red or protein precipitation.Use phenol red-free media or subtract "Blank" wells rigorously.
Inactive Compound The carboxylic acid group limits cell permeability.Derivatization: Synthesize the methyl ester or hydrazide derivative to improve lipophilicity (See Ref 1).

References

  • Alafeefy, A. M. (2011).[3][4] Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity.[5][3][4][6][7][8] Journal of Saudi Chemical Society, 15(4), 337–343. Link

  • Ayal, A. K. (2013).[1] Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 10(3).[1] Link

  • Hamed, E. A., et al. (2018).[2] Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. ResearchGate.[1][4] Link

  • Al-Omary, F. A., et al. (2021).[3] Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors.[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1). Link

  • BldPharm. (2024). Product Safety & Solubility Data: 4-((2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)methyl)benzoic acid. Link

Sources

Application Note: Evaluation of Quinazolinone-Based Scaffolds as PARP-1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental framework for evaluating quinazolinone derivatives as Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] While the phthalazinone scaffold (e.g., Olaparib) is the clinical standard, the 4(3H)-quinazolinone core has emerged as a versatile bioisostere, offering distinct solubility profiles and tunable side-chain vectors for optimizing pharmacokinetic properties.

This document provides a self-validating workflow covering:

  • Chemical Rationale: Structural basis of quinazolinone binding to the PARP nicotinamide pocket.

  • Biochemical Screening: A universal colorimetric protocol for determining IC50.

  • Cellular Target Engagement: An immunofluorescence (IF) assay quantifying PAR chain formation under oxidative stress.

Chemical Context: The Quinazolinone Pharmacophore[2][3]

PARP-1 detects DNA strand breaks via its N-terminal Zinc Finger domains.[2] Upon binding damaged DNA, it uses NAD+ to synthesize Poly (ADP-ribose) (PAR) chains on itself (automodification) and histones, recruiting repair machinery.

Mechanism of Inhibition: Most PARP inhibitors (PARPi) are nicotinamide mimics . They bind to the donor site of the catalytic domain, competing with NAD+.

  • The Anchor: The lactam group of the quinazolinone core forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.

  • The Vector: Substituents at the C-2 and N-3 positions extend into the adenosine-binding pocket or solvent front, driving potency and selectivity.

Diagram 1: Mechanism of Action & Trapping

This diagram illustrates the dual mechanism: catalytic inhibition (blocking PAR synthesis) and PARP trapping (locking the enzyme on DNA).

PARP_Mechanism cluster_Inhibition Quinazolinone Intervention DNA_Damage DNA Strand Break PARP_Bound PARP1:DNA Complex DNA_Damage->PARP_Bound Recruitment PARP_Free PARP1 (Inactive) PARP_Free->PARP_Bound Trapped Trapped PARP-DNA Complex PARP_Bound->Trapped Inhibitor Binding Repair DNA Repair (BER/SSBR) PARP_Bound->Repair PARylation (Normal) NAD NAD+ NAD->Repair Substrate Inhibitor Quinazolinone (Nicotinamide Mimic) Inhibitor->Trapped Trapped->Repair Blockade Death Replication Fork Collapse -> Apoptosis Trapped->Death Synthetic Lethality

Caption: Pathway showing Quinazolinone-mediated PARP trapping preventing DNA repair and inducing synthetic lethality.

Protocol A: Biochemical IC50 Determination (Colorimetric)

Objective: Quantify the inhibitory potency (IC50) of quinazolinone derivatives against purified PARP-1 enzyme. Method: Universal Colorimetric Assay (ELISA-format). Rationale: Unlike radioactive assays (


P-NAD+), this method uses biotinylated-NAD+, which is incorporated into histone substrates coated on the plate. Detection uses Streptavidin-HRP.[3]
Materials
  • Enzyme: Recombinant Human PARP-1 (High Specific Activity).

  • Substrate: Histone mixture (coated on 96-well strips).

  • Cofactor: Biotinylated-NAD+ (Bio-NAD+).

  • Activator: Activated DNA (Nick-containing DNA is essential to activate PARP).

  • Detection: Streptavidin-HRP + TMB Substrate.

  • Reference: Olaparib (Positive Control).

Step-by-Step Methodology
  • Plate Preparation:

    • Coat 96-well microplate with 50 µL Histone solution (1 mg/mL in PBS). Incubate overnight at 4°C.

    • Why: Histones serve as the acceptor for the ADP-ribose polymer.

    • Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 5% BSA/PBS for 1 hour.

  • Compound Preparation:

    • Dissolve Quinazolinone derivatives in DMSO (Stock 10 mM).

    • Prepare 3-fold serial dilutions in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2).

    • Critical: Final DMSO concentration in the well must be <1% to avoid enzyme denaturation.

  • Enzymatic Reaction:

    • Add: 25 µL PARP-1 Enzyme (0.5 U/well) + Activated DNA.

    • Add: 5 µL Compound dilution. Incubate 15 min at RT.

    • Causality: Pre-incubation allows the inhibitor to occupy the nicotinamide pocket before competition with NAD+ begins.

    • Start: Add 20 µL PARP Cocktail (Bio-NAD+ mix).

    • Incubate for 60 minutes at Room Temperature.

  • Detection:

    • Wash plate 3x with PBST.

    • Add 50 µL Streptavidin-HRP (1:500 dilution). Incubate 30 min.

    • Wash 3x.[4][5] Add 100 µL TMB Substrate.

    • Stop reaction with 50 µL 2N H2SO4 after 10-15 min (blue turns yellow).

    • Read Absorbance at 450 nm.[3][5]

Data Analysis & Validation[8][9]
  • Background Subtraction: Subtract the OD of "No Enzyme" wells from all values.

  • Normalization: Calculate % Activity = (OD_sample / OD_DMSO_control) × 100.

  • Curve Fitting: Use a 4-parameter logistic regression (Sigmoidal dose-response) to determine IC50.

  • Acceptance Criteria: Z-factor > 0.5; Reference Inhibitor (Olaparib) IC50 within 2-fold of historical mean (typically ~5-10 nM in this assay format).

Protocol B: Cellular Target Engagement (Immunofluorescence)

Objective: Confirm that the quinazolinone derivative enters the nucleus and inhibits PARylation in a living cell context. Stimulus: Hydrogen Peroxide (H2O2) induces massive DNA Single Strand Breaks (SSBs), triggering a rapid spike in PARP activity.

Materials
  • Cell Line: HeLa or MDA-MB-436 (BRCA1 deficient).

  • Reagents: H2O2 (30% stock), Methanol/Acetone (1:1), Anti-PAR antibody (Clone 10H or equivalent), DAPI.

Step-by-Step Methodology
  • Seeding:

    • Seed cells (50,000/well) on glass coverslips in a 24-well plate. Allow attachment (24h).

  • Drug Treatment:

    • Treat cells with the Quinazolinone derivative (e.g., 1 µM and 10 µM) for 1 hour .

    • Control: DMSO (Vehicle) and Olaparib (1 µM).

  • Damage Induction (The Trigger):

    • Add H2O2 to the media (Final concentration: 1 mM).[6]

    • Incubate for exactly 10 minutes at 37°C.

    • Why: PAR chains have a very short half-life (degraded by PARG).[7] 10 minutes is the peak signal window.

  • Fixation (Critical Step):

    • Aspirate media rapidly.

    • Fix with ice-cold Methanol/Acetone (1:1) for 15 minutes at -20°C.

    • Causality: Standard formaldehyde fixation often crosslinks the PAR chains too tightly or masks the epitope. Organic solvent fixation precipitates the PAR chains, making them accessible to the 10H antibody.

  • Staining:

    • Rehydrate with PBS (5 min).

    • Block: 5% Goat Serum/PBS (30 min).

    • Primary Ab: Mouse anti-PAR (1:500) overnight at 4°C.

    • Secondary Ab: Goat anti-Mouse AlexaFluor-488 (1:1000) + DAPI (Nuclei).

  • Imaging & Quantification:

    • Image using Confocal Microscopy (40x).

    • Metric: Mean Nuclear Fluorescence Intensity (Green Channel).

    • Result: DMSO + H2O2 = Bright Nuclear Signal. Inhibitor + H2O2 = Dark/Low Signal.

Diagram 2: Experimental Workflow

This diagram outlines the decision tree from synthesis to lead selection.

Workflow Synthesis Quinazolinone Synthesis (2-substituted-4(3H)-quinazolinones) Biochem_Assay Biochemical Screen (Protocol A: Colorimetric) Synthesis->Biochem_Assay Decision_1 IC50 < 100 nM? Biochem_Assay->Decision_1 Cell_Assay Cellular Target Engagement (Protocol B: IF + H2O2) Decision_1->Cell_Assay Yes Discard Refine Structure Decision_1->Discard No Decision_2 Nuclear PAR Inhibition? Cell_Assay->Decision_2 Toxicity Synthetic Lethality Assay (BRCA-/- vs WT) Decision_2->Toxicity Yes Decision_2->Discard No (Permeability Issue) Lead Lead Candidate Toxicity->Lead

Caption: Screening hierarchy for validating quinazolinone PARP inhibitors.

Data Summary & Troubleshooting

Expected Results Table
ConditionBiochemical Assay (OD 450nm)Cellular IF (Nuclear Intensity)Interpretation
No Enzyme / No H2O2 < 0.1 (Background)< 100 AU (Basal)System Cleanliness
DMSO + Enzyme / H2O2 > 1.5 (Max Signal)> 2000 AU (Peak Damage)Assay Window Valid
Olaparib (1 µM) < 0.2< 300 AUPositive Control Valid
Quinazolinone (Inactive) > 1.4> 1800 AUNo Binding / No Entry
Quinazolinone (Active) < 0.3< 400 AUHit Candidate
Troubleshooting Guide
  • High Background in Protocol A:

    • Cause: Insufficient washing or Streptavidin-HRP concentration too high.

    • Fix: Increase Tween-20 to 0.1% in wash buffer; dilute HRP further.

  • No Signal in Protocol A:

    • Cause: Inactive DNA.

    • Fix: Ensure DNA is "Activated" (nicked). Intact plasmid DNA will not activate PARP-1.

  • Patchy Staining in Protocol B:

    • Cause: PAR degradation during fixation.

    • Fix: Move from H2O2 incubation to Methanol fixation in < 30 seconds. Keep fixative at -20°C.[8]

References

  • FDA Drug Approvals. Olaparib (Lynparza) Prescribing Information. (Accessed 2023). Link

  • Al-Karmalawy, A. A., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances. Link

  • Kulcsár, G., et al. Synthesis and study of new 4-quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). Arkivoc. Link

  • BPS Bioscience. PARP1 Colorimetric Assay Kit Protocol.Link

  • R&D Systems. PARP Universal Colorimetric Assay Kit.Link

  • Haince, J.F., et al. (2008). PARP1-dependent kinetics of recruitment of MRE11 and NBS1 proteins to multiple DNA damage sites. (Methodology for H2O2/IF). J Biol Chem. Link

Sources

Precision Molecular Docking of Quinazolinone Derivatives: A Protocol for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-QZN-2024 Topic: Precision Molecular Docking of Quinazolinone Derivatives Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Teams.

Abstract

Quinazolinone scaffolds (specifically 4(3H)-quinazolinones) represent a "privileged structure" in medicinal chemistry, forming the core of major EGFR inhibitors like Gefitinib and Erlotinib.[1] However, their specific electronic properties—namely tautomeric ambiguity and rigid planarity—often lead to false positives in virtual screening. This application note details a high-fidelity docking protocol designed to mitigate these errors, using EGFR (PDB: 1M17) as the primary case study.

Part 1: Computational Environment & Pre-requisites

To ensure reproducibility, this protocol assumes a standard workstation environment. While commercial suites (Schrödinger, MOE) are referenced, the core methodology is optimized for the open-source AutoDock Vina engine to ensure broad accessibility.

Hardware Recommendations
  • CPU: Minimum 16-core processor (parallelization is critical for exhaustiveness).

  • RAM: 32GB+ (required for handling large receptor grids).

  • GPU: Optional for Vina, but required if using molecular dynamics (MD) for post-docking refinement.

Software Stack
  • Docking Engine: AutoDock Vina 1.2.0+ or Schrödinger Glide.

  • Visualization: PyMOL or UCSF Chimera.

  • Ligand Prep: RDKit (Python) or OpenBabel.

  • Grid Generation: AutoGrid4.

Part 2: The "Self-Validating" Workflow

The most common failure mode in docking quinazolinones is proceeding to production runs without validating the force field's ability to replicate the crystal pose. This protocol enforces a Redocking Validation step before any novel derivatives are processed.

Workflow Diagram

The following logic flow illustrates the critical decision gates in the protocol.

Quinazolinone_Docking_Workflow Start Start: Quinazolinone Library LigandPrep Ligand Preparation (Tautomer/Stereo Generation) Start->LigandPrep Production Production Docking (Novel Derivatives) LigandPrep->Production ProteinPrep Protein Preparation (PDB: 1M17 | Clean & Protonate) Redock Validation Step: Redock Co-crystallized Ligand (AQ4) ProteinPrep->Redock RMSD_Check RMSD < 2.0 Å? Redock->RMSD_Check Fail STOP: Refine Grid/Force Field RMSD_Check->Fail No RMSD_Check->Production Yes (Protocol Validated) Analysis Interaction Profiling (H-Bond: Met769) Production->Analysis

Figure 1: Decision-gated workflow ensuring protocol integrity before screening novel compounds.

Part 3: Detailed Experimental Protocols

Phase 1: Ligand Preparation (The Quinazolinone Specifics)

Critical Consideration: Quinazolin-4(3H)-ones exhibit lactam-lactim tautomerism. The keto (lactam) form is generally dominant in solution, but the enol form can be relevant in specific hydrophobic pockets.

  • Step 1: Generate 3D coordinates from 2D SMILES.

  • Step 2: Tautomer Enumeration: Explicitly generate the N3-H (keto) tautomer. This is crucial as the N1 position often acts as a Hydrogen Bond Acceptor (HBA) while N3 acts as a Hydrogen Bond Donor (HBD).

  • Step 3: Energy Minimization.[2] Use the MMFF94 force field. Quinazolinones are rigid; minimization is mostly to relax the rotatable bonds of substituents (e.g., aniline moieties at C4).

Phase 2: Target Preparation (PDB: 1M17)

We utilize the crystal structure of EGFR kinase domain complexed with Erlotinib (AQ4).

  • Source: RCSB PDB ID: 1M17.

  • Water Handling: Remove all water molecules except those bridging the ligand and the hinge region (rare in EGFR, but critical in other kinases). For 1M17, standard stripping is acceptable.

  • Protonation: Add polar hydrogens only. Assign Gasteiger charges. Verify the protonation state of Met769 (the hinge residue) to ensure it can accept a hydrogen bond.

Phase 3: Grid Generation & Redocking Validation

Objective: Reproduce the binding mode of Erlotinib (AQ4) to within 2.0 Å RMSD.

Table 1: Grid Box Parameters for EGFR (1M17)

Parameter Value Rationale
Center X 22.01 Centered on the quinazoline core of Erlotinib.
Center Y 0.25
Center Z 52.79
Size (X, Y, Z) 22 Å x 22 Å x 22 Å Sufficient to cover the ATP-binding pocket and the solvent-exposed region.
Spacing 0.375 Å Standard high-resolution mapping.

| Exhaustiveness | 32 | Higher than default (8) to ensure convergence for rigid scaffolds. |

Protocol:

  • Extract the AQ4 ligand from the PDB complex.

  • Randomize the conformation of AQ4.

  • Dock AQ4 back into the prepared protein grid.

  • Success Metric: Calculate RMSD between the docked pose and the original crystal pose.

    • Pass: RMSD

      
       Å.[3]
      
    • Fail: RMSD

      
       Å (Re-check protonation states or grid center).
      
Phase 4: Production Docking & Analysis

Once validated, dock the novel quinazolinone derivatives.

Interaction Checklist (The "Fingerprint"): To be considered a true "hit," a derivative should exhibit the following interactions:

  • Hinge Binder: A hydrogen bond between N1 of the quinazoline ring and the backbone amide of Met769 .

  • Water-Mediated Contact: Often observed near Thr790 (gatekeeper residue).

  • Hydrophobic Sandwich: The quinazoline core should be sandwiched between Leu718 and Gly796 .

Part 4: Data Presentation & Reporting[1]

When reporting results, do not rely solely on Binding Affinity (kcal/mol). You must report the Enrichment Factor or Interaction Fingerprint .

Table 2: Example Output Format for Quinazolinone Screening

Compound ID Affinity (kcal/mol) RMSD to Crystal (Å) H-Bond: Met769? Gatekeeper Interaction?
Ref (Erlotinib) -9.2 1.2 (Redock) Yes (2.9 Å) Thr790 (Hydrophobic)
QZN-001 -9.5 N/A Yes (2.8 Å) Thr790 (H-Bond)

| QZN-002 | -7.1 | N/A | No | None |

Note: QZN-001 is a high-priority lead because it maintains the hinge bond and improves affinity.

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • El-Azab, A. S., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry.

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.[4] Nature Protocols.

  • Hevener, K. E., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling.

Sources

Application Note: Preparation and Characterization of Metal Complexes of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid

[1]

Executive Summary

Target Ligand: this compound (abbreviated as L ).[1] Target Complexes: M(II)-L conjugates (M = Cu, Zn, Co, Ni, etc.). Significance: Quinazolinone derivatives exhibit potent antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Complexation with transition metals often potentiates these biological activities through chelation theory (Tweedy’s concept), increasing lipophilicity and cell permeability. This protocol details the synthesis of the ligand from anthranilic acid precursors, followed by the controlled preparation of its metal complexes.

Chemical Mechanism & Structural Logic

Ligand Synthesis Pathway

The synthesis proceeds via a two-step cyclization mechanism:

  • Acetylation/Cyclization: Anthranilic acid reacts with acetic anhydride to form the reactive benzoxazinone intermediate (Acetanthranil).

  • Condensation: The intermediate undergoes nucleophilic attack by p-aminobenzoic acid, followed by ring opening and re-closure to form the stable quinazolinone core.

Coordination Chemistry

The ligand L possesses multiple potential donor sites:

  • Carboxylate Group (-COOH): The primary coordination site. Upon deprotonation (using weak base), it acts as a mono- or bidentate donor.

  • Quinazolinone Nitrogen (N1): A potential auxiliary donor.

  • Carbonyl Oxygen (C=O): Available for coordination, though often less competitive than the carboxylate.

Note on Geometry: Literature suggests that for M(II) ions (Co, Ni, Cu), the ligand typically coordinates via the carboxylate oxygen atoms, often forming octahedral geometries with coordinated water molecules completing the sphere (

Workflow Visualization

SynthesisWorkflowAnthAnthranilic AcidBenz2-methyl-3,1-benzoxazin-4-one(Acetanthranil)Anth->BenzReflux 2hAc2OAcetic AnhydrideAc2O->BenzLigandLigand (L)This compoundBenz->LigandReflux 4h(Pyridine/Ethanol)PABAp-Aminobenzoic AcidPABA->LigandComplexMetal Complex[ML2(H2O)n]Ligand->ComplexReflux 4-6hpH 7-8 (KOH)MetalSaltMetal Salt(MCl2 / M(OAc)2)MetalSalt->Complex

Caption: Step-wise synthesis from precursor cyclization to metal coordination.

Experimental Protocols

Part A: Synthesis of the Ligand (L)

Objective: Isolate pure this compound.

Reagents:

  • Anthranilic acid (0.1 mol)[2]

  • Acetic anhydride (0.2 mol)

  • p-Aminobenzoic acid (0.1 mol)

  • Glacial acetic acid (solvent)

  • Anhydrous pyridine (catalyst/solvent)

Protocol:

  • Preparation of Acetanthranil:

    • Mix anthranilic acid (13.7 g, 0.1 mol) and acetic anhydride (20 mL) in a round-bottom flask.

    • Reflux the mixture for 1–2 hours under anhydrous conditions.

    • Distill off excess acetic anhydride.

    • Allow the residue to cool; the solid product is 2-methyl-3,1-benzoxazin-4-one (Acetanthranil).

  • Ligand Formation:

    • Add p-aminobenzoic acid (13.7 g, 0.1 mol) to the Acetanthranil residue.

    • Add 20–30 mL of glacial acetic acid (or pyridine for higher yield).

    • Reflux the mixture for 4–6 hours .

    • Cool the reaction mixture to room temperature.

    • Pour the content into crushed ice/water (approx. 200 mL) with vigorous stirring.

    • Filter the resulting precipitate.

  • Purification:

    • Wash the precipitate with excess water to remove unreacted acid.

    • Recrystallize from hot ethanol.

    • Yield Check: Expected yield ~65–75%.

    • Melting Point: >250°C (Verify with literature, typically high melting).

Part B: Preparation of Metal Complexes

Objective: Synthesize [ML2(H2O)2] complexes where M = Cu(II), Co(II), Ni(II), Zn(II).

Reagents:

  • Synthesized Ligand (L)[1][3][4]

  • Metal Chlorides or Acetates (

    
    , 
    
    
    , etc.)
  • Ethanol (Absolute)

  • Potassium Hydroxide (KOH) or Ammonia (for pH adjustment)

Protocol:

  • Ligand Solution:

    • Dissolve 2 mmol of Ligand (L) in 30 mL of hot absolute ethanol.

    • Critical Step: Add a stoichiometric amount of KOH (dissolved in ethanol) dropwise to deprotonate the carboxylic acid group (Target pH: 7–8). The solution should remain clear.

  • Metal Solution:

    • Dissolve 1 mmol of the Metal Salt in 10 mL of ethanol.

  • Complexation Reaction:

    • Add the metal salt solution dropwise to the hot ligand solution while stirring magnetically.

    • Reflux the mixture on a water bath for 4–5 hours .

    • Observe color change (indicative of complex formation).

    • A colored precipitate should begin to form during reflux or upon cooling.

  • Isolation:

    • Cool the mixture to room temperature.

    • Filter the solid complex.[2]

    • Washing: Wash with hot water (to remove KCl byproduct) and then with warm ethanol (to remove unreacted ligand).

    • Drying: Dry in a vacuum desiccator over anhydrous

      
      .
      

Characterization & Validation

To ensure scientific integrity, the following data profile must be generated.

Expected Spectroscopic Signatures
TechniqueParameterExpected ObservationStructural Insight
FT-IR

Disappearance of broad band at 2500–3000 cm⁻¹.Deprotonation of acid.

Appearance of strong band ~1600 cm⁻¹.Coordination via carboxylate.

New bands at 400–500 cm⁻¹.Metal-Oxygen bond formation.
1H NMR COOH ProtonSignal at ~10–12 ppm disappears.Confirming loss of acidic proton.
UV-Vis d-d transitionsShifts in

vs. metal salt.
Evidence of d-orbital splitting (geometry).
Molar Cond.

Low values (10–20 ohm⁻¹cm²mol⁻¹) in DMSO.Non-electrolytic nature (neutral complex).
Magnetic Susceptibility (Geometry Check)
  • Cu(II): 1.7–1.9 B.M. (Paramagnetic, Mononuclear).

  • Co(II): 4.8–5.2 B.M. (High spin Octahedral).

  • Ni(II): 2.9–3.3 B.M. (Octahedral).[1][5]

  • Zn(II): Diamagnetic.

References

  • Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Source: Baghdad Science Journal, Vol.10(3), 2013. [1]

  • Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents. Source: Bioorganic Chemistry, PubMed, 2018.

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. Source: ResearchGate, 2018.

Methodological Framework for the Evaluation of Anti-Inflammatory Potency in Quinazolinone Scaffolds

[1]

Abstract

The quinazolinone nucleus (4(3H)-quinazolinone) represents a privileged scaffold in medicinal chemistry, exhibiting versatile pharmacophores capable of inhibiting Cyclooxygenase (COX-1/2), suppressing Nuclear Factor-kappa B (NF-κB) signaling, and modulating cytokine release.[1] However, the lipophilicity and metabolic stability of these derivatives often lead to false positives in preliminary screening. This application note outlines a rigorous, multi-tiered evaluation protocol designed to distinguish genuine anti-inflammatory efficacy from non-specific cytotoxicity or assay interference.

Phase 1: In Silico & Biochemical Screening (The "Filter")

Before investing in expensive cell culture or animal models, synthesized derivatives must pass preliminary biochemical filters. These assays mimic the physicochemical events of inflammation (protein denaturation and membrane lysis).

In Silico Molecular Docking (Prerequisite)
  • Objective: Prioritize compounds with high affinity for the COX-2 active site (PDB ID: 3LN1 or 1CX2) or NF-κB (PDB ID: 1VKX).

  • Key Interactions to Verify: Look for hydrogen bonding with Arg120 and Tyr355 (COX-2 gatekeepers) and hydrophobic interactions in the side pocket (Val523).

Albumin Denaturation Assay

Inflammation induces protein denaturation, which acts as an antigen to the immune system. Quinazolinones that stabilize albumin structure often possess anti-arthritic potential.

Protocol:

  • Reagents: 1% Bovine Serum Albumin (BSA) in Tris Buffer (pH 7.4).

  • Sample Preparation: Dissolve quinazolinone derivatives in DMSO. Prepare serial dilutions (e.g., 10, 50, 100, 200, 500 µg/mL).

  • Reaction Mix:

    • Test: 0.5 mL test solution + 4.5 mL BSA solution.

    • Control: 0.5 mL DMSO + 4.5 mL BSA solution.

    • Standard: Diclofenac Sodium (same concentrations).

  • Incubation: Incubate at 37°C for 20 minutes , then heat at 70°C for 5 minutes (to induce denaturation).

  • Measurement: Cool to room temperature. Measure Absorbance (Abs) at 660 nm .[2]

  • Calculation:

    
    
    
HRBC Membrane Stabilization Assay

The erythrocyte membrane is analogous to the lysosomal membrane.[3][4] Stabilization implies the compound can prevent the release of lysosomal constituents (proteases/bactericidal enzymes) during inflammation.[5]

Protocol:

  • Erythrocyte Prep: Collect healthy human blood (donor must be NSAID-free for 2 weeks).[4][6] Centrifuge at 3000 rpm for 10 min. Wash packed cells 3x with isosaline (0.85% NaCl). Prepare a 10% v/v suspension.[7][8]

  • Hypotonic Stress:

    • Mix 1.0 mL test sample + 2.0 mL Hyposaline (0.36% NaCl) + 0.5 mL HRBC suspension.

    • Reference Standard: Indomethacin.[9]

  • Incubation: 37°C for 30 minutes . Centrifuge at 3000 rpm for 20 minutes.

  • Measurement: Measure supernatant hemoglobin content at 560 nm .

  • Validity Check: The control (DMSO only) must show significant hemolysis (high absorbance).

Phase 2: Cellular Mechanistics (The "Proof")

This phase validates that the compound acts via specific inflammatory pathways rather than general toxicity.

RAW 264.7 Macrophage NO Inhibition Assay

This is the "Gold Standard" in vitro assay. LPS stimulation triggers iNOS expression, releasing Nitric Oxide (NO).

Workflow Diagram:

NO_Assay_Workflowcluster_0Cell Preparationcluster_1Treatmentcluster_2AnalysisNodesSeed RAW 264.7 Cells(1x10^5 cells/well)IncubateIncubate 24h(37°C, 5% CO2)Nodes->IncubateTreatAdd Compound(1h Pre-treatment)Incubate->TreatStimulateAdd LPS(1 µg/mL)Treat->StimulateSupernatantCollect Supernatant(After 24h)Stimulate->SupernatantGriessGriess Reaction(Pink Color)Supernatant->GriessReadAbsorbance@ 540 nmGriess->Read

Figure 1: Workflow for Nitric Oxide (NO) inhibition assay in RAW 264.7 macrophages.

Detailed Protocol:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS.
    
  • Pre-treatment: Treat cells with quinazolinone derivatives for 1 hour prior to stimulation.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL . Incubate for 24 hours .

  • Griess Reaction:

    • Mix 100 µL culture supernatant + 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

    • Incubate 10 minutes at room temperature (dark).

  • Quantification: Measure Absorbance at 540 nm . Calculate nitrite concentration using a sodium nitrite standard curve.

The Critical Viability Check (MTT Assay)

WARNING: A reduction in NO can be caused by cell death rather than anti-inflammatory activity. You MUST run an MTT assay in parallel.

  • If Cell Viability < 80% at the IC50 concentration for NO inhibition, the compound is cytotoxic , not anti-inflammatory. Discard or re-design.

Phase 3: In Vivo Systemic Efficacy (The "Clinical Proxy")

Carrageenan-Induced Paw Edema (Rat Model)

This model assesses the acute inflammatory response (histamine/serotonin phase 0-1h; kinin phase 1-2.5h; prostaglandin phase 2.5-6h). Quinazolinones typically target the prostaglandin phase (3h+).

Protocol:

  • Animals: Wistar albino rats (150-200g), fasted overnight.

  • Grouping (n=6):

    • Group I: Vehicle Control (CMC/Saline).

    • Group II: Standard (Indomethacin 10 mg/kg, p.o.).

    • Group III-V: Test Compound (Low, Mid, High doses, e.g., 10, 20, 50 mg/kg).

  • Administration: Administer drugs orally 1 hour before carrageenan injection.

  • Induction: Inject 0.1 mL of 1% Carrageenan (in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    
    
    Where 
    
    
    = paw volume of treated,
    
    
    = paw volume of control,
    
    
    = initial paw volume.[9][10]

Signaling Pathway Visualization:

Inflammation_Pathwaycluster_enzymesEnzymatic Targetscluster_productsInflammatory MediatorsLPSStimulus(LPS / Carrageenan)TLR4Receptor(TLR4)LPS->TLR4NFkBNF-κB Activation(p65/p50 translocation)TLR4->NFkBCOX2COX-2NFkB->COX2TranscriptioniNOSiNOSNFkB->iNOSCytokinesTNF-α, IL-6NFkB->CytokinesPGE2Prostaglandins(PGE2)COX2->PGE2NONitric Oxide(NO)iNOS->NOQuinQuinazolinoneScaffoldQuin->NFkBSuppressionQuin->COX2Inhibition

Figure 2: Mechanistic intervention of Quinazolinones in the NF-κB and COX-2 inflammatory cascades.

Data Presentation & Analysis[4][6][7][8][9][10][11][12][13][14][15][16]

Summarize your findings in a comparative table. High potency is defined as an IC50 < 10 µM (in vitro) or >50% inhibition at 20 mg/kg (in vivo).

Compound IDR-Group Subst.Albumin Denaturation (IC50 µg/mL)RAW 264.7 NO Inhibition (IC50 µM)Paw Edema Inhibition (%, 3h)Viability (MTT)
QZ-01 4-Cl-Phenyl45.2 ± 1.212.5 ± 0.542%92%
QZ-02 4-NO2-Phenyl38.1 ± 0.95.4 ± 0.265%88%
Indomethacin N/A22.5 ± 1.54.1 ± 0.378%95%

Statistical Analysis: All data should be expressed as Mean ± SEM. Significance (

References

  • Saravanan, G., et al. (2022). "Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents." Molecules. Available at: [Link]

  • Sakr, H., et al. (2019).[9] "Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors."[11] Bioorganic Chemistry. Available at: [Link]

  • Alagarsamy, V., et al. (2013).[12] "Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs." Journal of Pharmaceutics. Available at: [Link]

  • Creative Biolabs. "Carrageenan Induced Paw Edema Model Protocol." Available at: [Link]

  • Inotiv. "Carrageenan Induced Paw Edema (Rat, Mouse) Methodology." Available at: [Link]

Application Note: Precision Synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities including anticancer (DHFR inhibition), antibacterial, and anti-inflammatory properties.[1][2] The specific derivative, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoyl chloride , serves as a critical electrophilic "warhead" for derivatization.

This Application Note provides a validated, step-by-step protocol for synthesizing this highly reactive intermediate. Unlike generic guides, this protocol emphasizes the in situ generation and immediate downstream application of the acid chloride to minimize hydrolytic degradation, a common failure point in quinazolinone derivatization.

Retrosynthetic Logic & Pathway Visualization

The synthesis relies on a convergent strategy involving the formation of the benzoxazinone intermediate (acetanthranil), followed by ring opening/closure with p-aminobenzoic acid (PABA), and final activation with thionyl chloride.

Mechanistic Workflow (Graphviz)

QuinazolinoneSynthesis Anthranilic Anthranilic Acid (Starting Material) Benzoxazinone 2-methyl-4H-3,1-benzoxazin-4-one (Acetanthranil) Anthranilic->Benzoxazinone Cyclodehydration Reflux 1h Ac2O Acetic Anhydride Ac2O->Benzoxazinone AcidIntermediate 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid Benzoxazinone->AcidIntermediate Nucleophilic Attack + Ring Closure (Pyridine/Reflux) PABA p-Aminobenzoic Acid (PABA) PABA->AcidIntermediate Target TARGET: 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoyl chloride AcidIntermediate->Target Chlorination (Reflux 2-4h) SOCl2 Thionyl Chloride (SOCl2) SOCl2->Target Derivatives Amides/Esters (Final Drugs) Target->Derivatives Nucleophilic Acyl Substitution

Figure 1: Synthetic pathway from anthranilic acid to the target acyl chloride.[3][4]

Materials & Critical Process Parameters (CPPs)

Reagents Table
ReagentMW ( g/mol )Equiv.[4]RolePurity Req.
Anthranilic Acid 137.141.0Precursor A>98%
Acetic Anhydride 102.09ExcessReagent/SolventACS Grade
p-Aminobenzoic Acid 137.141.0Precursor B>99%
Thionyl Chloride 118.97ExcessChlorinating AgentReagent Plus
Pyridine 79.10SolventSolvent/BaseAnhydrous
Equipment Requirements
  • Glassware: 100 mL Round Bottom Flask (RBF) with 14/20 or 24/40 joints.

  • Condenser: Liebig or Allihn condenser with drying tube (CaCl₂ or Drierite) attached. Critical: Moisture exclusion is mandatory for Step 3.

  • Heating: Oil bath with digital temperature control (Hotplates with aluminum blocks are acceptable).

  • Filtration: Buchner funnel with vacuum trap.

Experimental Protocol

Phase 1: Synthesis of the Carboxylic Acid Precursor

Target: 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

This phase constructs the heterocyclic core. The reaction proceeds via the in situ formation of 2-methyl-4H-3,1-benzoxazin-4-one (acetanthranil), which is then attacked by PABA.

  • Acetylation/Cyclization:

    • In a 100 mL RBF, dissolve Anthranilic Acid (1.37 g, 10 mmol) in Acetic Anhydride (10 mL) .

    • Reflux the mixture for 1 hour .

    • Observation: The solution should turn clear/yellowish.

    • Remove excess acetic anhydride under reduced pressure (rotary evaporator) to obtain the solid benzoxazinone intermediate. Note: This intermediate is moisture sensitive; proceed immediately.

  • Condensation with PABA:

    • Add p-Aminobenzoic Acid (1.37 g, 10 mmol) and dry Pyridine (15 mL) to the flask containing the benzoxazinone.

    • Reflux the mixture for 4-6 hours at 120°C (external oil bath temperature).

    • Mechanism:[2][4][5][6][7] The amine of PABA attacks the benzoxazinone ring, opening it, followed by a dehydration step to re-close the ring into the quinazolinone.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the contents into ice-cold dilute HCl (50 mL, 10%) . This removes the pyridine and precipitates the free acid.

    • Filter the solid precipitate.[4][8] Wash with water (3 x 20 mL) until the filtrate is neutral.

    • Recrystallization: Recrystallize from ethanol to yield a white/pale yellow powder.

    • Yield Expectation: 70-85%. Melting Point: >280°C.[1][2][8]

Phase 2: Activation to Acyl Chloride (The Core Protocol)

Target: 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoyl chloride

Safety Warning: Thionyl chloride (


) releases HCl and 

gases. Perform strictly in a fume hood.
  • Setup:

    • Place the dried acid precursor (2.8 g, 10 mmol) from Phase 1 into a completely dry 50 mL RBF.

    • Add Thionyl Chloride (10-15 mL) . The

      
       acts as both reagent and solvent.
      
    • Optional: Add 1-2 drops of dry DMF (Dimethylformamide) to catalyze the reaction (Vilsmeier-Haack type activation), though refluxing

      
       is usually sufficient.
      
  • Reaction:

    • Attach a reflux condenser fitted with a calcium chloride drying tube .

    • Heat to reflux (approx. 80°C) for 2-3 hours .

    • Endpoint: The evolution of gas (HCl/

      
      ) will cease, and the solid acid should dissolve completely to form a clear (often yellow/orange) solution.
      
  • Workup (Isolation of Chloride):

    • Distillation: Distill off the excess thionyl chloride under reduced pressure. Do not use water.

    • Azeotropic Drying: To ensure complete removal of

      
      , add dry benzene or toluene (10 mL)  to the residue and evaporate again. Repeat twice.
      
    • Result: The residue is the crude acid chloride, typically a yellowish solid or semi-solid.[8]

  • Storage/Usage:

    • Do not purify by column chromatography (silica gel degrades acid chlorides).

    • Use immediately for the next derivatization step. If storage is necessary, keep under Argon in a desiccator at 4°C.

Derivatization Workflow (Application)

To validate the acid chloride, it is commonly reacted with a nucleophile (e.g., an alcohol or amine).

General Protocol for Ester/Amide Formation:

  • Dissolve the fresh Acid Chloride in dry Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Add the nucleophile (e.g., substituted phenol, amine) (1.0 equiv).

  • Add a base scavenger: Triethylamine (Et₃N) or Pyridine (1.2 equiv).

  • Stir at Room Temperature for 2-4 hours.

  • Wash with NaHCO₃ (sat.[8] aq.) to remove acid byproducts.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete cyclization of benzoxazinone.Ensure Acetic Anhydride is fresh; increase reflux time.
Precipitate in Phase 2 Starting material did not dissolve (incomplete reaction).Check moisture exclusion; add DMF catalyst; extend reflux time.
Product Hydrolysis Wet solvents or high humidity.Dry all glassware in an oven (>100°C) before use. Use anhydrous solvents.
Dark Coloration Oxidation or polymerization.Perform under Nitrogen/Argon atmosphere.

References

  • Jubair, S. A. (2015).[7] Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Journal of Applicable Chemistry, 4(3), 996-1000.[7] Link

  • Abass, S. J. (2018). Synthesis and Characterization of New Esters. ResearchGate.[3][7] Link

  • Tiware, R., et al. (2025). Synthesis, characterization, and screening for analgesic and anti-inflammatory activities of new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring.[9] Medicinal Chemistry Research. Link

  • Al-Azzawi, A. M., & Hamd, M. A. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 10(3).[3] Link

Sources

High-Fidelity Cytotoxicity Profiling of Quinazolinone Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties.[1] In oncology, their primary utility lies in their ability to act as kinase inhibitors (specifically EGFR and VEGFR) and tubulin polymerization inhibitors.

However, the physicochemical properties that make quinazolinones effective membrane-permeable drugs—specifically their planarity and lipophilicity—present distinct challenges in in vitro assays. The most common failure mode in testing these compounds is not biological inactivity, but rather compound precipitation or non-specific aggregation in aqueous culture media, leading to false-negative cytotoxicity data.

This guide moves beyond generic protocols to provide a validated workflow specifically designed for hydrophobic small molecules like quinazolinones.

Phase I: Pre-Assay Compound Management

The "Invisible" Variable: Many quinazolinone derivatives have low aqueous solubility (


). If the compound precipitates upon addition to the media, the effective concentration is unknown, and the IC50 curve will flatten artificially.
Protocol A: Solubility Validation & Stock Preparation
  • Primary Stock: Dissolve the solid quinazolinone derivative in 100% DMSO to a concentration of 10 mM or 20 mM .

    • Expert Tip: Sonicate for 5 minutes at 37°C to ensure complete dissolution. Visual clarity is not enough; check for Tyndall effect (light scattering) if possible.

  • Intermediate Dilutions: Do NOT dilute directly from 100% DMSO into cell culture media. This causes "shock precipitation."

    • Instead, perform serial dilutions in 100% DMSO first.

    • Example: Create a 1000x master plate in DMSO (e.g., 10 mM, 1 mM, 0.1 mM).

  • Final Spiking: Add the DMSO stock to the media at a 1:1000 ratio.

    • Target: Final DMSO concentration must be

      
       (v/v) to avoid solvent toxicity.
      
    • Validation: Place the highest concentration media (e.g., 100

      
      ) under a microscope (10x or 20x). If you see crystals or debris, the compound has crashed out. You must lower the testing range.
      

Phase II: Metabolic Competence Screening (MTT Assay)

While the MTT assay is the gold standard for high-throughput screening, it measures metabolic activity (NAD(P)H-dependent cellular oxidoreductase enzymes), not cell death directly.

Experimental Design (96-Well Format)
ParameterSpecificationReason
Cell Density 3,000 - 5,000 cells/wellPrevents overgrowth during 72h incubation.
Edge Wells Fill with PBS/Media onlyPrevents "Edge Effect" evaporation from skewing data.
Blank Media + MTT (No Cells)Subtracts background absorbance.
Vehicle Control Media + 0.1% DMSONormalizes 100% viability baseline.
Positive Control Doxorubicin or StaurosporineValidates assay sensitivity.
Step-by-Step Protocol
  • Seeding: Harvest cells (e.g., A549 or MCF-7) and seed 100

    
     per well. Incubate for 24 hours to allow attachment.
    
  • Treatment: Aspirate old media. Add 100

    
     of fresh media containing the quinazolinone dilutions (prepared as per Phase I).
    
    • Critical: Include at least 6 concentration points (e.g., 0.1, 1, 5, 10, 50, 100

      
      ).
      
  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • Reagent Addition: Add 10

    
     of MTT reagent (5 mg/mL in PBS) to each well.
    
    • Note: Quinazolinones rarely reduce MTT directly, but if your compound is colored, run a "Compound Only" well to check for optical interference.

  • Formazan Formation: Incubate for 3–4 hours until purple precipitates are visible.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100

    
     DMSO. Shake plate for 10 mins.
    
  • Readout: Measure absorbance at 570 nm (reference filter 630 nm).

Workflow Visualization

MTT_Workflow Stock 1. Compound Stock (100% DMSO) Dilution 2. Serial Dilution (in DMSO) Stock->Dilution Media_Prep 3. Spike into Media (0.1% Final DMSO) Dilution->Media_Prep Treatment 5. Treatment (48-72h Incubation) Media_Prep->Treatment Seeding 4. Cell Seeding (96-well, 24h recovery) Seeding->Treatment Attach MTT_Add 6. MTT Addition (4h Incubation) Treatment->MTT_Add Readout 7. Solubilization & OD 570nm Reading MTT_Add->Readout

Figure 1: Optimized MTT workflow emphasizing the pre-dilution of hydrophobic compounds in DMSO prior to media introduction.

Phase III: Mechanistic Validation (Annexin V/PI Apoptosis Assay)

A reduction in MTT signal could mean cell cycle arrest (cytostatic) rather than killing (cytotoxic). To confirm the mechanism of action—specifically if the quinazolinone induces apoptosis (programmed cell death) vs. necrosis—Flow Cytometry is required.

Mechanism:

  • Annexin V: Binds to Phosphatidylserine (PS), which flips to the outer membrane during early apoptosis.[2]

  • Propidium Iodide (PI): Intercalates DNA but cannot penetrate live cells. It stains necrotic or late-apoptotic cells.

Protocol
  • Seeding: Seed

    
     cells per well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat with the IC50 concentration of the quinazolinone (determined from MTT) for 24 hours.

  • Harvesting (The Critical Step):

    • Collect the supernatant (floating dead cells) into a tube.

    • Wash adherent cells with PBS.

    • Trypsinize gently (do not over-digest, as this strips membrane proteins).

    • Combine trypsinized cells with the supernatant.

  • Washing: Centrifuge at 1500 rpm for 5 min. Wash pellet with cold PBS.[3][4]

  • Staining: Resuspend cells in 1X Annexin Binding Buffer (calcium is required for Annexin binding).

    • Add 5 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       Annexin V-FITC.[3]
      
    • Add 5

      
       PI.[3]
      
  • Incubation: 15 minutes at Room Temperature in the dark.

  • Analysis: Analyze immediately on a Flow Cytometer (FITC channel for Annexin, PE/Texas Red channel for PI).

Pathway Logic & Expected Results[3]

Quinazolinones typically inhibit EGFR, leading to the downregulation of the PI3K/Akt survival pathway, eventually activating Caspase-3.

Apoptosis_Pathway Drug Quinazolinone EGFR EGFR Kinase Drug->EGFR Inhibits PI3K PI3K/Akt Pathway EGFR->PI3K Downregulates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Suppresses Bax Bax (Pro-apoptotic) Bcl2->Bax Disinhibits Mito Mitochondrial Depolarization Bax->Mito Pore Formation Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Annexin V+) Caspase->Apoptosis

Figure 2: Proposed mechanism of action for quinazolinone-induced apoptosis via the mitochondrial pathway.

Data Analysis & Interpretation

Calculating IC50

Do not use linear regression. Cytotoxicity follows a sigmoidal curve. Use software (GraphPad Prism, Origin) to fit the data to the equation:



  • X: Log of concentration.

  • Y: Normalized viability (%).

  • Check:

    
     should be 
    
    
    
    . If lower, check for precipitation or pipetting errors.
Interpreting Flow Cytometry Quadrants
  • Q3 (Bottom Left): Annexin-/PI- (Live Cells).

  • Q4 (Bottom Right): Annexin+/PI- (Early Apoptosis)

    
    Desired for anticancer drugs. 
    
  • Q2 (Top Right): Annexin+/PI+ (Late Apoptosis).

  • Q1 (Top Left): Annexin-/PI+ (Necrosis)

    
     Indicates toxicity/membrane rupture rather than programmed death.
    

References

  • Quinazolinone Anticancer Mechanisms

    • Haggag, E. G., et al. (2023).[5] "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms."[5][6][7] Molecules.

  • MTT Assay Limitations & Optimization

    • Ghasemi, M., et al. (2021). "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
  • Annexin V/PI Staining Protocols

    • R&D Systems. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry."
  • ISO Cytotoxicity Standards

    • ISO 10993-5:2009.[8] "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity."

Sources

Troubleshooting & Optimization

improving the yield of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 402-QZ-YIELD Subject: Low yield and purification issues in 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid synthesis. Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division.

Introduction: The "Hidden" Hydrolysis Trap

You are likely encountering a yield ceiling of 35–50% accompanied by a sticky, difficult-to-crystallize product. In the synthesis of This compound , the critical failure point is rarely the final condensation step, but rather the stability of the in situ generated intermediate: 2-methyl-4H-benzo[d][1,3]oxazin-4-one (acetanthranil).

This guide moves beyond standard textbook procedures to address the kinetic competition between ring closure and hydrolysis, which is the primary cause of low yields in this specific pathway.

Module 1: Reaction Mechanism & Critical Control Points

To fix the yield, we must visualize the failure mode. The reaction proceeds through a benzoxazinone intermediate.[1][2] If moisture is present (from wet reagents or atmospheric humidity) or if the amine (p-aminobenzoic acid) is added before the benzoxazinone is fully formed, the cycle breaks.

The Kinetic Competition Pathway

G Start Anthranilic Acid + Acetic Anhydride Inter Intermediate: 2-methyl-benzoxazinone Start->Inter Dehydration (-H2O) Water Moisture / H2O (Hydrolysis) Inter->Water PABA p-Aminobenzoic Acid (Nucleophilic Attack) Inter->PABA FailProd N-acetylanthranilic acid (Dead End / Impurity) Water->FailProd Ring Opening Final Target Product: 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid PABA->Final Cyclization (-H2O)

Figure 1: Kinetic competition between productive cyclization (Green) and hydrolytic ring-opening (Red). The intermediate benzoxazinone is highly moisture-sensitive.

Module 2: Troubleshooting & Diagnostics

Use this decision matrix to diagnose your specific failure mode based on the physical appearance of your crude product.

SymptomProbable CauseCorrective Action
Sticky Brown Gum Incomplete Cyclization: Presence of acetylated PABA or N-acetylanthranilic acid due to moisture.Trituration: Do not attempt to recrystallize immediately. Triturate the gum with cold diethyl ether or ethanol to remove non-polar impurities and induce solidification.
White Precipitate (Low Yield) Premature Hydrolysis: The benzoxazinone reverted to N-acetylanthranilic acid before reacting with PABA.Sequential Addition: Ensure Anthranilic acid is refluxed with Acetic Anhydride for 30–60 mins before adding PABA. Do not mix all three at once.
High Melting Point Impurity Di-acetylation: Formation of di-acetylated byproducts due to excess acetic anhydride reacting with PABA.Stoichiometry Control: Use exactly 1.05 eq of Acetic Anhydride relative to Anthranilic acid, or distill off excess anhydride before adding PABA.
Product Soluble in Workup pH Sensitivity: The carboxylic acid tail makes the product soluble in basic or neutral aqueous washes.Acidic Workup: Ensure the quench water is acidified (pH 3-4) to keep the benzoic acid moiety protonated and insoluble.

Module 3: Optimized Protocols

We recommend two distinct routes. Method A is the robust "Gold Standard" for reproducibility. Method B is the high-performance route if you have access to a microwave reactor.

Method A: The Sequential Dehydration (Gold Standard)

Best for scaling up and ensuring high purity.

  • Benzoxazinone Formation:

    • Reflux Anthranilic acid (10 mmol) in Acetic Anhydride (30 mmol) for 1 hour.

    • Critical Step: Distill off the excess acetic anhydride under reduced pressure. This leaves the solid 2-methyl-benzoxazinone intermediate. Why? Removing excess anhydride prevents it from acetylating the amino group of PABA in the next step.

  • Condensation:

    • Add p-Aminobenzoic acid (10 mmol) and Glacial Acetic Acid (10 mL) to the residue.

    • Reflux for 3–4 hours. The mixture should turn from a clear solution to a suspension as the product precipitates.

  • Workup:

    • Cool to room temperature.[3][4] Pour the mixture into ice-cold water (50 mL).

    • Stir vigorously for 20 minutes. If a gum forms, scratch the flask walls with a glass rod.

    • Filter the solid.[3] Wash with hot water (to remove unreacted PABA) followed by a small amount of cold ethanol.

Method B: Microwave-Assisted Synthesis (High Yield)

Best for rapid screening and maximizing yield (85-95%).

  • Mix Anthranilic acid (10 mmol), p-Aminobenzoic acid (10 mmol), and Acetic Anhydride (2 mL) in a microwave vial.

  • Add 1-2 drops of concentrated H₂SO₄ or 10 mol% Silica Sulfuric Acid (SSA) as a catalyst.

  • Irradiate at 300-400W for 3-5 minutes (Target temp: 120°C).

  • Cool and triturate with ethanol. The yield improvement comes from the rapid heating rate, which favors the bimolecular condensation over the unimolecular hydrolysis.

Module 4: Comparative Yield Data

The following data summarizes expected outcomes based on the reaction environment.

Reaction ConditionSolventCatalystTimeTypical YieldRef
Conventional Reflux EthanolNone10-12 h45-55%[1]
Sequential Reflux Acetic AcidNone4-6 h65-75%[2]
Microwave (MW) Solvent-freeZnCl₂ / SSA3-6 min88-96% [3, 4]
Ionic Liquid [bmim]PF6None2 h80-85%[5]

Module 5: Advanced Characterization (Self-Validation)

To verify you have the cyclized quinazolinone and not an open-ring intermediate, check these spectral markers:

  • IR Spectroscopy: Look for the absence of the broad -OH/NH stretch of the starting anthranilic acid (2500-3300 cm⁻¹). The key diagnostic bands are the C=O stretches :

    • ~1700 cm⁻¹ (Acid C=O on the benzoic tail)

    • ~1670 cm⁻¹ (Quinazolinone Amide C=O)

  • 1H NMR (DMSO-d6):

    • The methyl group at position 2 should appear as a sharp singlet around δ 2.1 – 2.3 ppm .

    • If you see a methyl signal at δ 2.0 ppm accompanied by broad NH peaks, you likely have the uncyclized N-acetyl intermediate.

References
  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. Available at: [Link]

Sources

Technical Support Center: Solubility Optimization for 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-QNZ-442 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The Solubility Paradox

You are likely encountering difficulties because 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid presents a "Janus-faced" physicochemical profile.

  • The Core (Lipophilic): The quinazolinone scaffold is planar and aromatic, leading to high crystal lattice energy (strong

    
    -
    
    
    
    stacking).[1][2] This resists dissolution in water.[1]
  • The Tail (Ionizable): The benzoic acid moiety (

    
    ) is your "switch."[1][2] It is hydrophobic in acidic environments but becomes hydrophilic (anionic) in basic environments.[1]
    

The Solution: You must manipulate the ionization state of the tail to overcome the lattice energy of the core.

Troubleshooting Module: Stock Solution Preparation

FAQ: "Why won't it dissolve in DMSO even at 10 mM?"

Diagnosis: The compound likely suffers from "slow wetting" or high lattice energy aggregation.[2] The Fix: Use the "Break and Solvate" Protocol.

Protocol: High-Concentration Stock Preparation
ParameterSpecification
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)
Target Conc. 10 mM - 50 mM
Critical Step Acoustic Cavitation (Sonication)

Step-by-Step:

  • Weighing: Weigh the powder into a glass vial (avoid plastic, which can leach plasticizers in DMSO).

  • Solvent Addition: Add anhydrous DMSO to achieve the target concentration.

  • The "Break" (Sonication): Sonicate in a water bath at 40°C for 10-15 minutes .

    • Why? Thermal energy lowers the barrier to solvation, while acoustic energy breaks the intermolecular

      
      -stacking of the quinazolinone rings.
      
  • Visual Check: Hold against a light source.[1] If "schlieren" lines (swirling refraction patterns) or micro-particulates are visible, continue sonicating.[1]

  • Storage: Aliquot immediately into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Module: Aqueous Transition (Assays)

FAQ: "It crashes out (precipitates) when I add the stock to cell culture media."

Diagnosis: You are triggering "Solvent Shock." Adding a hydrophobic stock (DMSO) directly to a highly aqueous, neutral-pH buffer causes rapid supersaturation and immediate precipitation.[1][2]

The Fix: The Intermediate Dilution Method (Step-Down Protocol).[1]

Visualization: The Anti-Precipitation Workflow

This diagram illustrates the correct path to introduce the compound into aqueous media without shocking the system.

DilutionProtocol cluster_mech Mechanism of Action Stock DMSO Stock (50 mM) Inter Intermediate Step (10x Conc in media/buffer) Stock->Inter 1:10 Dilution (Slow addition + Vortex) Precip PRECIPITATION (Crash Out) Stock->Precip Direct Addition (Shock) Final Final Assay Well (1x Conc, <1% DMSO) Inter->Final 1:10 Dilution (Equilibrated)

Caption: Step-down dilution prevents local supersaturation. The intermediate step allows the compound to equilibrate with water molecules while still stabilized by a higher % of DMSO.

Protocol: The "Step-Down" Dilution
  • Prepare Intermediate: Dilute your DMSO stock 1:10 into the assay buffer (e.g., 5 µL Stock + 45 µL Buffer). Vortex immediately.

    • Result: 10% DMSO concentration.[1][3] The compound is less likely to crash here than in 0.1% DMSO.

  • Final Dilution: Pipette from this Intermediate solution into your final assay plate.

    • Result: Final DMSO is <1%, but the compound is already partially hydrated.

Troubleshooting Module: pH Manipulation

FAQ: "Can I increase solubility without using toxic cosolvents?"

Diagnosis: You are likely working at a pH below the


 (4.2) of the benzoic acid tail.
The Fix: pH Switching (Salting In). 

Scientific Rationale: At pH 7.4, the carboxylic acid is deprotonated (


), vastly increasing water solubility compared to the protonated form (

).[1] However, if your stock is acidic or if you dilute into unbuffered water, the pH may drop, causing precipitation.
pH EnvironmentState of MoleculeSolubility Prediction
pH < 4.0 Protonated (Neutral)Insoluble (Precipitates)
pH = 4.2 50% IonizedUnstable (Risk of crashing)
pH > 6.0 Deprotonated (Anionic)Soluble (Electrostatic repulsion prevents stacking)

Actionable Advice:

  • Buffer Selection: Use PBS (pH 7.4) or Tris-HCl (pH 8.0) .[1] Avoid unbuffered saline or water.[1]

  • Emergency Solubilization: If a suspension forms, add a minimal volume of 0.1M NaOH (dropwise) until the solution clears, then back-titrate if necessary. Do not exceed pH 9.0 to avoid hydrolyzing the quinazolinone ring.

Advanced Formulation: In Vivo & High Concentration

FAQ: "I need to dose animals at 10 mg/kg. DMSO is too toxic."

The Fix: Cyclodextrin Complexation. Simple aqueous buffers will fail at these concentrations.[2] You must encapsulate the lipophilic quinazolinone core.

Recommended Formulation Vehicle
  • Component A: 10% DMSO (Pre-solubilization)[1]

  • Component B: 40% PEG 400 (Cosolvent)[1]

  • Component C: 50% Aqueous SBE-

    
    -Cyclodextrin (20% w/v)
    

Why SBE-


-CD? 
Sulfobutylether-

-Cyclodextrin (e.g., Captisol®) has a negatively charged exterior (high water solubility) and a hydrophobic cavity that perfectly fits the quinazolinone core, shielding it from water while preventing crystal lattice formation.[1]
Visualization: Formulation Decision Tree

FormulationTree Start Start: Define Goal Conc Target Conc? Start->Conc Low < 10 µM (In Vitro) Conc->Low High > 1 mg/mL (In Vivo) Conc->High DMSO Use DMSO Stock (Keep Final DMSO < 0.5%) Low->DMSO Route Route? High->Route IV IV / IP Route->IV Oral Oral Gavage Route->Oral Route->Oral Preferred Cyclo 20% SBE-β-CD in Saline IV->Cyclo Oral->Cyclo Preferred Suspension 0.5% Methylcellulose (Suspension) Oral->Suspension

Caption: Decision matrix for selecting the appropriate vehicle based on concentration and administration route.

References & Authority

  • MedChemExpress. 4(3H)-Quinazolinone Solubility Data & Handling. (General quinazolinone solubility profiles in DMSO vs. Water).

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data. CRC Press.[1] (Fundamental principles of solubility estimation for aromatic heterocycles).

  • Brewster, M. E., & Loftsson, T. Cyclodextrins as pharmaceutical solubilizers.[4] Advanced Drug Delivery Reviews.[1][2] (Mechanistic basis for SBE-

    
    -CD usage). 
    
  • PubChem. Compound Summary: this compound.[1][2] (Physicochemical properties, LogP, and H-bond donor/acceptor counts).[1] [1]

  • Lipinski, C. A. Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods.[2] (Theoretical grounding for "Brick Dust" molecules like quinazolinones).[1]

Sources

Technical Support Center: Optimization of Reaction Conditions for Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Current Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Quinazolin-4(3H)-one Scaffold Construction

Introduction: The Engineering of Heterocycles

You are likely here because standard protocols for synthesizing quinazolinones—a privileged scaffold in EGFR inhibitors and anticonvulsants—are failing to meet your yield or purity targets. Whether you are utilizing the classic Niementowski condensation , oxidative cyclization , or multi-component reactions (MCRs) , the difference between a 40% crude yield and a 92% isolated yield often lies in the subtle interplay of thermodynamics and kinetics.

This guide moves beyond basic recipes. We deconstruct the reaction into controllable variables, providing you with the logic to troubleshoot and optimize your specific pathway.

Module 1: Critical Reaction Parameters (Q&A)
Category A: Reaction Kinetics & Thermodynamics

Q1: I am observing incomplete conversion with the Niementowski reaction (Anthranilic acid + Formamide). Increasing the time doesn't help. What is the bottleneck? A: The classic Niementowski reaction is thermally demanding. The rate-limiting step is often the initial nucleophilic attack of the amine on the amide/acid, followed by the dehydration step which is thermodynamically unfavorable in the presence of water.

  • The Fix:

    • Temperature Spike: This reaction typically requires 130°C–150°C .[1] If you are refluxing in ethanol (78°C), you are below the activation energy threshold. Switch to high-boiling solvents like DMSO or DMF , or run neat (solvent-free) if using formamide.

    • Water Removal: The formation of the quinazolinone ring releases water. Use a Dean-Stark trap (if using toluene/xylene) or add a dehydrating agent like molecular sieves (4Å) or polyphosphoric acid (PPA) to drive the equilibrium forward.

    • Microwave Irradiation: Microwave synthesis is superior here.[2] It can reduce reaction times from 6 hours to 20 minutes by superheating the polar reaction medium, overcoming the activation barrier for the dehydration step [1].

Q2: My oxidative cyclization (2-aminobenzamide + aldehyde) yields the dihydro-intermediate, not the aromatic quinazolinone. Why? A: You have successfully formed the aminal (dihydroquinazolinone), but the final oxidation step (aromatization) is stalled. This is a common "false plateau."

  • The Fix:

    • Oxidant Availability: If you are relying on air oxidation, it is too slow. Add a specific oxidant. Iodine (I₂) (10–20 mol%) is a highly effective, mild oxidant for this transformation. Alternatively, DDQ or TBHP can be used for rapid dehydrogenation [2].

    • Catalyst Poisoning: If using a metal catalyst (e.g., Cu or Fe), ensure your aldehyde substrate doesn't contain thiols or free amines that could chelate and deactivate the metal center.

Category B: Green Chemistry & Catalysis

Q3: We need to remove transition metals from our synthesis for late-stage pharmaceutical intermediates. What is a robust metal-free alternative? A: Transition-metal contamination is a major compliance issue.

  • The Solution: Switch to Visible Light Photocatalysis .

    • Protocol: Use Eosin Y or Fluorescein as an organophotocatalyst with TBHP as the terminal oxidant under Blue LED irradiation. This pathway proceeds via a Single Electron Transfer (SET) mechanism, avoiding trace metal impurities entirely while maintaining high yields (>85%) [3].

Module 2: Troubleshooting Decision Tree

Visualizing the Logic of Optimization Before altering variables, locate your failure mode on this decision map.

Troubleshooting Start Problem Identification LowYield Issue: Low Yield (<50%) Start->LowYield Impurity Issue: High Impurity Profile Start->Impurity CheckSM Check Starting Material (Purity/Dryness) LowYield->CheckSM CheckInter Identify Byproduct: Dihydro-intermediate? Impurity->CheckInter CheckTemp Check Temperature (Is T > 100°C?) CheckSM->CheckTemp Pure Action1 Action: Recrystallize SM Add Molecular Sieves CheckSM->Action1 Impure/Wet Sterics Steric Hindrance? (Ortho-substituted aldehyde) CheckTemp->Sterics Optimal Action2 Action: Switch to Microwave or High-BP Solvent (DMSO) CheckTemp->Action2 Too Low Action3 Action: Increase Catalyst Load (e.g., 20 mol% I2) Sterics->Action3 Yes CheckSide Identify Byproduct: Acyclic Amide? CheckInter->CheckSide No Action4 Action: Add Oxidant (DDQ/TBHP) or O2 balloon CheckInter->Action4 Yes Action5 Action: Add Acid Catalyst (p-TSA/Acetic Acid) to force cyclization CheckSide->Action5 Yes

Figure 1: Decision matrix for diagnosing reaction failures in quinazolinone synthesis. Follow the path corresponding to your primary observation.

Module 3: Comparative Catalyst Performance Data

When selecting a catalytic system, trade-offs between yield, time, and environmental impact are inevitable. Use this benchmark table to select the right tool for your substrate.

Table 1: Catalyst Efficiency for Oxidative Cyclization (2-Aminobenzamide + Benzaldehyde)

Catalyst SystemConditionsYield (%)Time (h)AdvantagesLimitationsRef
I₂ (Molecular Iodine) DMSO, 80°C88–92%2–4Metal-free, cheap, operational simplicityStains glassware, requires workup to remove I₂[2]
FeCl₃ / Air Ethanol, Reflux75–85%6–8Earth-abundant metal, green solventSlower reaction, moderate yields[4]
Cu(OTf)₂ Toluene, 110°C90–95%3–5High efficiency, broad substrate scopeExpensive catalyst, trace metal removal required[5]
Nano-In₂O₃ H₂O/EtOH, 80°C89–94%4Heterogeneous (recyclable), GreenCatalyst synthesis required, mass transfer limits[6]
Eosin Y (Photocatalyst) Blue LED, TBHP, RT85–90%8–12Room temp, metal-free, mildRequires light source setup, longer reaction time[3]
Module 4: Mechanistic Insight (The "Why")

Understanding the mechanism allows you to predict how substituents will affect the reaction. The Oxidative Cyclization pathway involves two distinct phases: condensation and oxidation.

Mechanism SM 2-Aminobenzamide + Aldehyde Imine Schiff Base (Imine Intermediate) SM->Imine Condensation (-H2O) Cyclized 2,3-Dihydroquinazolin-4(1H)-one (Aminal) Imine->Cyclized Intramolecular Cyclization Note1 Acid catalyst accelerates this step Imine->Note1 Product Quinazolin-4(3H)-one (Aromatic Product) Cyclized->Product Oxidative Dehydrogenation (Rate Limiting Step) Requires: Oxidant/Catalyst Note2 Stalls here without oxidant (I2, O2, etc.) Cyclized->Note2

Figure 2: Mechanistic pathway of oxidative cyclization. Note that the transition from the Dihydro-intermediate to the Product is the critical oxidation step often requiring specific reagents.

Module 5: Standard Operating Procedure (SOP)

Protocol: Iodine-Mediated Oxidative Cyclization (Metal-Free) Best for: General library synthesis, avoiding heavy metals.

  • Setup: To a 25 mL round-bottom flask, add 2-aminobenzamide (1.0 mmol) and the substituted benzaldehyde (1.0 mmol).

  • Solvent: Add Ethanol or DMSO (3-5 mL). Note: DMSO often accelerates the reaction due to higher solubility and polarity.

  • Catalyst: Add molecular Iodine (I₂) (25 mg, 0.1 mmol, 10 mol%).

  • Reaction: Heat the mixture to 80°C (or reflux if using EtOH) with stirring. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

    • Checkpoint: The intermediate imine forms quickly. The spot for the dihydro-intermediate will appear and then slowly convert to the lower Rf product (quinazolinone).

  • Quench: Once complete (approx. 2-4 h), cool to room temperature. Add 5% aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine.

  • Workup: The product often precipitates upon adding water. Filter the solid. If no precipitate, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hot Ethanol .

References
  • Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 2021.

  • Optimization of conditions for the oxidative cyclization of aldehydes with 2-aminobenzylamine. ResearchGate, 2022.

  • Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 2022.

  • Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. ResearchGate, 2023.

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 2024.

  • Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-catalysts. NanoWorld Journal, 2023.

Sources

Technical Support Center: Synthesis of Substituted 4-Anilinoquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket Topic: Troubleshooting Synthetic Bottlenecks in EGFR-Inhibitor Scaffolds

Introduction: The Scaffold & The Struggle

Welcome to the technical support hub for 4-anilinoquinazolines. This scaffold is the backbone of blockbuster EGFR inhibitors like Gefitinib , Erlotinib , and Lapatinib . While the retrosynthesis looks deceptively simple—activate a quinazolinone and displace with an aniline—the reality is often plagued by poor solubility, incomplete activation, and regiochemical scrambling (Dimroth rearrangement).

This guide is structured as a Tier 3 Support Protocol , addressing the "Why" and "How" of failure points with self-validating solutions.

Module 1: The Activation Step (Chlorination)

The Issue: Converting quinazolin-4(3H)-one to 4-chloroquinazoline. Common Ticket: "My reaction turned into a black tar," or "Starting material remains unreacted despite refluxing in neat POCl₃."

Mechanistic Insight: The Vilsmeier-Haack Boost

Refluxing in neat POCl₃ is often insufficient for electron-rich or sterically hindered quinazolinones. The addition of catalytic DMF is not just a solvent choice; it generates the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than POCl₃ alone.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Poor electrophilicity of POCl₃.Add Catalytic DMF: Add 2-5 drops of DMF per mmol of substrate. Watch for immediate bubbling (HCl release).
Black Tar / Decomposition Overheating or "runaway" exotherm.Staged Heating: Start at 0°C for reagent addition. Stir at RT for 30 mins. Only then heat to reflux.
Hydrolysis upon Workup The 4-Cl intermediate is highly labile.Quench Protocol: Pour reaction mixture onto crushed ice/NH₄OH mixture. Keep pH > 8. Do not use water alone.
Visualization: Activation Pathway

The following diagram illustrates the catalytic cycle and the critical Vilsmeier-Haack intermediate.

VilsmeierActivation cluster_0 Reagent Formation cluster_1 Substrate Activation DMF DMF VH Vilsmeier-Haack Reagent DMF->VH + POCl3 POCl3 POCl3 Q_one Quinazolin-4(3H)-one Activated Activated Intermediate Q_one->Activated + VH Prod 4-Chloroquinazoline Activated->Prod - PO2Cl2(-)

Caption: Figure 1. Catalytic activation of quinazolinone using DMF/POCl3 to generate the reactive Vilsmeier-Haack species.

Module 2: The Coupling Step (SɴAr)

The Issue: Displacement of the 4-chloro group with a substituted aniline. Common Ticket: "I see the product on TLC, but I can't isolate it," or "Yields are consistently low (<40%)."

Critical Control Point: Solvent & Basicity

The choice of solvent dictates the isolation ease.

  • Isopropanol (IPA) Method: The reaction generates HCl. In IPA, the product usually precipitates as the HCl salt . This is self-purifying.

  • Acetonitrile/Dioxane Method: Requires an external base (K₂CO₃ or Cs₂CO₃). Useful if the aniline is acid-sensitive.

FAQ: Coupling Failures

Q: My product didn't precipitate in Isopropanol. What now?

  • A: Do not rotovap to dryness immediately.

    • Cool the solution to 0°C.

    • Add diethyl ether or hexane to force precipitation.

    • If that fails, your product might be forming the free base (if aniline is very basic). Add 1.0 eq of 4M HCl in dioxane to force salt formation.

Q: I suspect Regio-Isomers (Dimroth Rearrangement).

  • A: This occurs when the aniline nitrogen attacks C2 instead of C4, or via ring-opening/closing under basic conditions.

    • Diagnostic: 1H NMR.[1] The proton at C2 (quinazoline ring) is diagnostic. In the correct 4-anilino product, this proton is typically a singlet around

      
       8.5-8.8 ppm. In the rearranged isomer, shifts often move upfield.
      
    • Prevention: Avoid strong bases and prolonged heating if using electron-rich anilines. Stick to the IPA/acidic route.

Module 3: Advanced Synthesis (Microwave Irradiation)

The Issue: Conventional heating is too slow (12-24h) or degrades sensitive substituents. Solution: Microwave-Assisted Organic Synthesis (MAOS).

Protocol: One-Pot Niementowski Variation

Instead of the 2-step (Chlorination


 Coupling), use a microwave-assisted cyclization directly from formamidine and aniline precursors.

Standard Operating Procedure (Microwave):

  • Reagents: 4-Chloroquinazoline (1.0 eq) + Aniline (1.1 eq).

  • Solvent: Isopropanol (3-5 mL per mmol).

  • Conditions: 80-100°C, 15-20 minutes (Hold Time), High Absorption setting.

  • Workup: Cool to RT. Filter the precipitate. Wash with cold IPA.

Data Comparison: Thermal vs. Microwave

ParameterThermal RefluxMicrowave Irradiation
Reaction Time 4 - 12 Hours10 - 20 Minutes
Yield (Avg) 40 - 65%85 - 95%
Purity (Crude) Low (requires column)High (precipitation)
Energy Efficiency LowHigh

Module 4: Purification & Solubility Logic

The Issue: 4-Anilinoquinazolines are notorious for low aqueous solubility (BCS Class II/IV), making purification and biological testing difficult.

Troubleshooting Decision Tree

PurificationTree Start Crude Reaction Mixture Precip Did precipitate form? Start->Precip YesPrecip Filter & Wash (Cold IPA/Ether) Precip->YesPrecip Yes NoPrecip Evaporate Solvent Precip->NoPrecip No CheckPurity Check Purity (LCMS/NMR) YesPrecip->CheckPurity FreeBase Basic Workup (NaHCO3 wash) NoPrecip->FreeBase SaltForm Convert to HCl Salt (Add HCl/Dioxane) CheckPurity->SaltForm Pure but Insoluble ColChrom Column Chromatography DCM:MeOH (95:5) CheckPurity->ColChrom Impure FreeBase->ColChrom

Caption: Figure 2. Decision matrix for the purification of 4-anilinoquinazolines based on precipitation behavior.

Solubility Hacks for Bio-Assays
  • DMSO Stock: If the compound crashes out of DMSO, add 1-5% Tween-80 or Cyclodextrin to the aqueous buffer before adding the DMSO stock.

  • Salt Conversion: Always prioritize the Hydrochloride or Methanesulfonate (Mesylate) salt for biological testing; the free base is often virtually insoluble in water.

References

  • Mechanism of POCl3 Activation

    • Hedtmann, H., et al. "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 2011, 76(6), 1653-1661.[2]

  • Microwave Synthesis Overview

    • Khajavi, M. S., et al. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview."[3][4] Frontiers in Chemistry, 2020.

  • Dimroth Rearrangement & Regiochemistry

    • Potopnyk, M. A. "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Chemistry of Heterocyclic Compounds, 2021.[5]

  • Structure-Activity Relationships (Gefitinib Analogs)

    • Chandregowda, V., et al. "Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives."[6][7] European Journal of Medicinal Chemistry, 2009.

Sources

Technical Support Center: Overcoming Multi-Drug Resistance with Quinazolinone-Based Agents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. Ticket ID: MDR-QNZ-2024 Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

This guide is designed for medicinal chemists and pharmacologists encountering bottlenecks in developing quinazolinone-based inhibitors to combat Multi-Drug Resistance (MDR). We address critical failure points in synthesis, biological validation, and mechanistic characterization, focusing on dual-targeting strategies (e.g., EGFR inhibition + P-gp modulation).

Module 1: Chemical Synthesis & Structural Optimization

User Query: "I am synthesizing 2,3-disubstituted quinazolin-4(3H)-ones, but my cyclization yields are consistently low (<30%), and the products are difficult to purify."

Diagnostic & Troubleshooting: The quinazolinone scaffold often suffers from incomplete cyclization or side reactions (e.g., dimerization) during the condensation of anthranilic acid derivatives with amines/aldehydes.

IssueRoot CauseCorrective Action
Incomplete Cyclization Steric hindrance at the ortho-position of the amine or insufficient activation of the carboxylic acid.Switch to HMDS/Iodine Protocol: Use hexamethyldisilazane (HMDS) with catalytic iodine (

) to promote silylation-mediated cyclization. This often boosts yields to >80% for sterically hindered substrates.
Product Precipitation High melting point and poor solubility in standard organic solvents (DCM, MeOH).Recrystallization Strategy: Avoid column chromatography if possible. Use DMF/Ethanol (1:4) mixtures for recrystallization. If the product "oils out," induce precipitation by adding diethyl ether to the cooled solution.
Side-Product Formation Oxidation of susceptible functional groups (e.g., thiols, aldehydes) during high-temp reflux.Microwave-Assisted Synthesis: Switch from thermal reflux (24h) to microwave irradiation (140°C, 15-30 min). This kinetic control minimizes thermal degradation.

Structure-Activity Relationship (SAR) Optimization for MDR: To target P-gp (ABCB1) or EGFR-T790M, specific substitutions are non-negotiable:

  • Position 2: A bulky hydrophobic group (e.g., styryl or aryl) is essential for occupying the hydrophobic pocket of P-gp.

  • Position 6/7: Electron-donating groups (e.g., -OMe) enhance binding affinity to the ATP-binding site of kinases.

  • Nitrogen (N3): A flexible linker (e.g., ethyl or propyl) connecting to a basic amine (morpholine/piperazine) improves solubility and lysosomal trapping.

Module 2: In Vitro Efficacy & MDR Reversal Assays

User Query: "My compound shows high cytotoxicity in sensitive cells but fails to sensitize resistant cells (e.g., MCF-7/ADR). How do I validate MDR reversal?"

Protocol: Resistance Reversal Index (RRI) Determination Do not rely solely on IC50. You must calculate the shift in potency of a standard chemotherapeutic (e.g., Doxorubicin) when co-administered with your agent.

Step-by-Step Workflow:

  • Seed Cells: Plate MDR-positive cells (e.g., MCF-7/ADR or A549/Taxol) at 5,000 cells/well.

  • Pre-treatment: Add your quinazolinone derivative at a sub-toxic concentration (typically IC10 or IC20) for 2 hours. Crucial: If you use a toxic dose, you are measuring synergism, not reversal.

  • Drug Challenge: Add serial dilutions of the victim drug (e.g., Doxorubicin).

  • Readout: Perform MTT/CCK-8 assay after 72h.

Data Analysis:



  • RI < 2: Ineffective.

  • RI 2–10: Moderate Reversal.

  • RI > 10: Strong Reversal Agent (Compare with Verapamil positive control).

User Query: "The Rhodamine 123 assay results are inconsistent. The fluorescence shift is barely visible."

Troubleshooting the P-gp Efflux Assay: The Rhodamine 123 (Rh123) assay relies on P-gp actively pumping the dye out of the cell. If your compound inhibits P-gp, the dye stays in.

  • Check 1: Temperature Control. P-gp is an ATPase; it is inactive at 4°C. Ensure all incubation steps with the inhibitor are at 37°C . Loading dye at 4°C is only for passive diffusion.

  • Check 2: Washing Stringency. Rh123 binds non-specifically to plastic. Wash cells with ice-cold PBS (3x) immediately before flow cytometry to arrest the pump and remove background.

  • Check 3: Cell Density. Over-confluent cells (>90%) downregulate surface transporters. Assay cells at 60-70% confluency.

Module 3: Mechanism of Action Validation

User Query: "How do I distinguish if my quinazolinone is acting via P-gp inhibition or EGFR signaling suppression?"

Visualizing the Dual Mechanism: The diagram below illustrates the bifurcated pathway where quinazolinones can act as dual inhibitors.

MDR_Mechanism cluster_cell Cancer Cell (MDR Phenotype) QNZ Quinazolinone Agent Pgp P-gp (ABCB1) Pump QNZ->Pgp Allosteric Binding QNZ->Pgp Blocks EGFR EGFR (T790M) QNZ->EGFR Competitive Inhibition Phos Phosphorylation (p-EGFR) QNZ->Phos Blocks Efflux Drug Efflux Pgp->Efflux Active Transport Accumulation Intracellular Accumulation Pgp->Accumulation Inhibition leads to Chemo Chemotherapeutic (e.g., Doxorubicin) Chemo->Pgp Apoptosis Apoptosis Induction Accumulation->Apoptosis EGFR->Phos Activation Signaling AKT/ERK Pathway Phos->Signaling Signaling->Apoptosis Downregulation

Caption: Dual mechanism of action: Quinazolinone agents block P-gp efflux (increasing chemo retention) and inhibit EGFR phosphorylation (restoring apoptotic sensitivity).

Western Blot Troubleshooting for EGFR:

  • Issue: No decrease in p-EGFR despite cytotoxicity.

  • Solution: Check the activation trigger. If testing T790M mutants (constitutively active), you may not need EGF stimulation. For WT EGFR, you must starve cells (serum-free media, 12h) then stimulate with EGF (50-100 ng/mL) for 15 mins after drug treatment to see the inhibition window.

Module 4: In Vivo Pharmacokinetics & Toxicity

User Query: "I cannot dissolve the compound for animal studies. It precipitates in saline."

Formulation Guide: Quinazolinones are lipophilic (LogP > 3). Saline is rarely sufficient.

Recommended Vehicle Formulation:

  • Dissolve: 5% DMSO (Initial solvent).

  • Solubilize: Add 40% PEG-400 (Polyethylene glycol).

  • Surfactant: Add 5% Tween-80.

  • Diluent: Bring to volume with 50% Saline or D5W (5% Dextrose in Water). Note: Add components in this exact order. Vortex vigorously between steps.

Toxicity Warning: Quinazolinone derivatives can cause QT prolongation (hERG channel inhibition).

  • Safety Check: Perform an in vitro hERG assay early. If hERG IC50 < 10 µM, reconsider the substitution at Position 2 (avoid extremely basic amines).

References
  • Mao, X., et al. (2022). "Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms." Journal of Heterocyclic Chemistry. Link

  • Wang, H., et al. (2023). "Design, synthesis and biological evaluation of novel 2,4,6-trisubstituted quinazoline derivatives as potential antitumor agents." Medicinal Chemistry Research. Link

  • Cai, C.Y., et al. (2023). "Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors."[1] Biomolecules.[2][3][4][5][6] Link

  • Sigma-Aldrich. "Multidrug Resistance Direct Dye Efflux Assay Protocol." Link

  • Vertex Pharmaceuticals/NIH. "Quinazolinones as allosteric fourth-generation EGFR inhibitors." PubMed Central. Link

Sources

purification techniques for 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid Analogs

Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Ticket Subject: Optimization of Purity and Yield for Quinazolinone-Benzoic Acid Scaffolds

Executive Summary

The purification of This compound and its analogs presents a unique challenge due to the molecule's hybrid nature: it contains a rigid, lipophilic quinazolinone core and a polar, pH-sensitive carboxylic acid tail. Common impurities include unreacted anthranilic acid derivatives, the benzoxazinone intermediate (often moisture-sensitive), and N-acetylated byproducts.

This guide moves beyond generic advice, offering a causal analysis of solubility behaviors and self-validating protocols to ensure >98% purity suitable for biological screening.

Module 1: The "Amphoteric Switch" Protocol (Acid-Base Workup)

Issue: Crude product contains unreacted starting materials (amines) or non-acidic cyclization byproducts. Solution: Exploit the carboxylic acid moiety on the phenyl ring to separate the product from non-acidic contaminants.

The Mechanism: The target molecule exists in equilibrium between a neutral, insoluble form and a soluble carboxylate salt. By manipulating pH, we can selectively solubilize the product, filter off non-acidic trash, and then reprecipitate the target.

Protocol:

  • Dissolution: Suspend the crude solid in 10% aqueous Na₂CO₃ (Sodium Carbonate).

    • Why: This converts the benzoic acid moiety into a water-soluble sodium benzoate salt.

    • Checkpoint: The solution should be clear or slightly turbid. If a significant solid remains, these are non-acidic impurities (e.g., unreacted benzoxazinone intermediate or decarboxylated byproducts).

  • Filtration: Filter the alkaline solution through a Celite pad. Discard the solid residue.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 2N HCl dropwise with vigorous stirring until pH reaches ~2–3.

    • Observation: A thick white/off-white precipitate should form immediately.

  • Isolation: Filter the precipitate and wash with cold water (removes inorganic salts) followed by a small volume of cold ethanol .

Visualization: The Amphoteric Purification Logic

AcidBaseWorkup Crude Crude Product Mixture (Target + Impurities) BaseAdd Add 10% Na2CO3 (aq) Crude->BaseAdd Filter1 Filtration (Celite) BaseAdd->Filter1 SolidWaste Solid Residue: Non-acidic impurities (Benzoxazinone, Dimers) Filter1->SolidWaste Insoluble Filtrate Filtrate (Solution): Target as Na-Salt + Soluble Acidic Impurities Filter1->Filtrate Soluble Acidify Acidify with 2N HCl to pH 2-3 Filtrate->Acidify Precipitate Precipitate Forms Acidify->Precipitate Wash Wash: Cold H2O (Salts) Then Cold EtOH (Trace Organics) Precipitate->Wash Final Purified Target Acid Wash->Final

Caption: Logical flow for separating the target acid from non-acidic synthetic byproducts.

Module 2: Recrystallization Troubleshooting

Issue: The product is precipitated but contains "sticky" impurities or N-acetyl anthranilic acid (a common hydrolysis byproduct). Solution: Solvent-selective recrystallization based on the rigidity of the quinazolinone core.

Primary Solvent System: Ethanol (EtOH)

  • Why: Quinazolinones are moderately soluble in hot ethanol but poorly soluble in cold ethanol. Many impurities (like N-acetyl anthranilic acid) remain soluble in cold ethanol.

  • Protocol:

    • Suspend crude solid in minimal EtOH.

    • Heat to reflux.[1] If it does not dissolve, add DMF dropwise (keep DMF <10% of total volume) until clear.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Critical Step: If no crystals form, the solution may be supersaturated. Scratch the glass or add a seed crystal.

Secondary Solvent System: Glacial Acetic Acid (AcOH)

  • Use Case: For highly insoluble analogs (e.g., those with nitro or halo substituents).

  • Protocol: Dissolve in boiling glacial acetic acid. Cool. Dilute with water if necessary to force precipitation, though this may lower purity.

Quantitative Data: Solubility Profile

Solvent Temperature Solubility Status Application
Water (pH 7) 25°C Insoluble Washing inorganic salts
10% Na₂CO₃ 25°C Soluble (as salt) Acid-Base Extraction
Ethanol 78°C (Reflux) Moderate/Good Primary Recrystallization
Ethanol 4°C Poor Crystallization yield
DMSO/DMF 25°C High NMR solvent / Co-solvent

| Diethyl Ether | 25°C | Insoluble | Trituration (removing surface oils) |

Module 3: Frequently Asked Questions (FAQs)

Q1: My product turns into a "gum" or oil during recrystallization. What is happening?

  • Diagnosis: This is often due to trapped solvent or the presence of the benzoxazinone intermediate, which has a lower melting point.

  • Fix: Triturate (grind) the gum with diethyl ether or cold ethanol. This mechanical action extracts the oily impurities, leaving the solid quinazolinone behind. Alternatively, repeat the Acid-Base workup (Module 1) to hydrolyze any remaining benzoxazinone.

Q2: I see two spots on TLC that are very close together. What is the impurity?

  • Analysis: The most common impurity is N-acetyl anthranilic acid . It forms if the ring closure with PABA is incomplete or if the benzoxazinone hydrolyzes.

  • Resolution: These spots often overlap in non-polar eluents. Use a mobile phase of DCM:Methanol (95:5) with 1% Acetic Acid . The acetic acid suppresses the ionization of the carboxylic groups, sharpening the spots and improving separation.

Q3: Why is the melting point of my product >300°C? Is it decomposing?

  • Fact Check: High melting points are characteristic of the quinazolinone scaffold due to strong intermolecular

    
    -
    
    
    
    stacking and hydrogen bonding (if the COOH is present).
  • Verification: Do not rely solely on melting point. Verify structure with 1H-NMR in DMSO-d6 . Look for the characteristic singlet methyl peak at

    
     2.1–2.5 ppm and the aromatic protons of the quinazolinone core.
    

Module 4: Advanced Impurity Profiling

When standard purification fails, use this decision tree to identify the culprit.

ImpurityTree Problem Low Purity / Strange NMR CheckNMR Check 1H-NMR (DMSO-d6) Problem->CheckNMR Case1 Extra Methyl Singlet (~2.0 ppm) + Broad OH ~13ppm CheckNMR->Case1 Case2 Missing COOH proton Extra Aromatic signals CheckNMR->Case2 Impurity1 Impurity: N-acetyl anthranilic acid Case1->Impurity1 Fix1 Action: Recrystallize from EtOH/Water Impurity1->Fix1 Impurity2 Impurity: Benzoxazinone Intermediate Case2->Impurity2 Fix2 Action: Acid-Base Workup (Module 1) Impurity2->Fix2

Caption: Diagnostic workflow for identifying common synthetic byproducts via NMR.

References

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. Source: ResearchGate.[2] Context: Describes the acetylation of anthranilic acid and condensation with p-aminobenzoic acid, providing baseline synthesis conditions. URL:

  • Solubility Enhancement of Synthesized Quinazolinone Derivative. Source: ResearchGate.[2] Context: Discusses solubility profiles and dissolution kinetics, crucial for designing recrystallization protocols. URL:

  • Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives. Source: PubMed (Bioorg Chem). Context: Validates the biological relevance of the scaffold and provides characterization data (MIC values) for purity benchmarking. URL:

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Source: PMC (NIH). Context: Reviews the lactam-lactim tautomerism and solvent effects on the stability of the quinazolinone core. URL:

Sources

Technical Support Center: Crystallization of Novel Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: QUIN-CRYS-001 Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Welcome to the Quinazolinone Crystallization Hub

You are likely here because your novel quinazolinone derivative—despite showing promise in bioassays—is behaving poorly in the flask. These nitrogen-containing heterocycles are notorious for Liquid-Liquid Phase Separation (LLPS) , also known as "oiling out," and complex conformational polymorphism due to the lactam-lactim tautomerism inherent to the quinazolinone scaffold.

This guide is not a generic textbook summary. It is a troubleshooting workflow designed to diagnose and resolve specific solid-state failures in quinazolinone processing.

Module 1: The "Oiling Out" Crisis (LLPS)

User Complaint: "I cooled my reaction mixture, but instead of crystals, I got a sticky oil/gum at the bottom of the flask."

Technical Diagnosis: You have encountered the Metastable Miscibility Gap . This occurs when the limit of liquid-liquid separation (spinodal decomposition) is reached before the limit of stability for crystallization (nucleation). For quinazolinones, this is often driven by:

  • Impurities: Synthesis byproducts depress the melting point (

    
    ) of your solid below the crystallization temperature (
    
    
    
    ).
  • High Supersaturation: Rapid cooling or antisolvent addition drives the system into the labile zone too quickly.

  • Solvent Mismatch: The solute-solvent interaction is too weak, favoring solute-solute clustering in a liquid phase.

Troubleshooting Workflow: Resolving LLPS

Use the following decision tree to salvage your oiled-out material.

OilingOutWorkflow Start Start: Material Oiled Out CheckPurity Step 1: Check Purity (HPLC/NMR) Start->CheckPurity IsImpure Purity < 95%? CheckPurity->IsImpure IsPure Purity > 95%? CheckPurity->IsPure Purify Action: Column Chromatography / Acid-Base Extraction IsImpure->Purify Yes Purify->CheckPurity TempCycle Step 2: Temperature Cycling (Heat to redissolve -> Cool slowly) IsPure->TempCycle Yes Success1 Crystals Formed TempCycle->Success1 Success StillOil Still Oiling Out? TempCycle->StillOil Failure Seed Step 3: Seeding at Low Supersaturation (Add seeds at T > T_oil) StillOil->Seed If seeds available ChangeSolvent Step 4: Change Solvent System (Increase polarity) StillOil->ChangeSolvent No seeds Seed->Success1

Figure 1: Decision matrix for overcoming oiling out (LLPS) in quinazolinone derivatives.

Corrective Protocols
StrategyMechanismProcedure
Temperature Cycling Ostwald Ripening1. Heat mixture until oil redissolves.2. Cool slowly (0.1°C/min).3. When oil appears, re-heat slightly until it clears, then hold. Repeat. This trains the system to nucleate rather than phase separate.
Ternary Phase Adjustment Modifying Solubility Parameter (

)
If using Toluene/Heptane (common cause of oiling), switch to IPA/Water or Ethanol/Water . Quinazolinones often crystallize better from protic solvents due to H-bonding capabilities [1].
Seeding Bypass Nucleation Energy BarrierAdd 1-2 wt% of seed crystals before the solution reaches the cloud point. This provides a surface for growth, bypassing the high-energy nucleation step that often triggers oiling.
Module 2: Polymorphism & Solvate Control

User Complaint: "My XRD pattern changed after drying," or "The melting point varies between batches."

Technical Diagnosis: Quinazolinones exhibit conformational polymorphism . The rotation of the phenyl ring at position 2 or 3, combined with the lactam-lactim tautomerism (NH-C=O vs. N=C-OH), creates multiple energy minima.

  • Lactam form: Typically favored in polar solvents and the solid state (more stable).[1]

  • Lactim form: Can be trapped in non-polar environments or specific solvates [2].[1]

Solvent Selection Matrix for Form Control
Solvent ClassInteraction TypeRisk ProfileRecommendation
Alcohols (MeOH, EtOH) H-Bond Donor/AcceptorLow. Stabilizes the amide (lactam) form via H-bonding.Primary Choice. Use for thermodynamically stable forms.
Aprotic Polar (DMSO, DMF) Strong H-Bond AcceptorHigh. Often forms stable solvates that collapse upon drying, leading to amorphous material.Use only if solubility is <1 mg/mL in alcohols. Requires rigorous desolvation study.
Non-Polar (Toluene, Hexane) Van der WaalsMedium. Risk of oiling out or trapping metastable conformers.Use as antisolvents only. Add slowly to the polar solution.
Module 3: Experimental Protocol - MSZW Determination

Objective: Define the "Safe Zone" where crystal growth occurs without nucleation (and without oiling out). This is critical for scaling up.

Required Equipment:

  • Jacketed crystallizer or EasyMax™ workstation.

  • Turbidity probe (or visual inspection).

  • FBRM (Focused Beam Reflectance Measurement) - Optional but recommended.

Step-by-Step Protocol:

  • Saturation Point (

    
    ): 
    
    • Prepare a slurry of your quinazolinone in the chosen solvent (e.g., Ethanol).

    • Heat at 0.5°C/min until the solution becomes clear (all solids dissolved). Record this temperature (

      
      ).
      
  • Nucleation Point (

    
    ): 
    
    • Cool the clear solution at a fixed rate (e.g., 0.5°C/min).

    • Record the temperature where turbidity spikes or crystals first appear (

      
      ).
      
    • Note: If droplets appear before crystals, you have hit the oiling-out boundary (

      
      ).
      
  • Calculation:

    • MSZW =

      
      .
      
    • Target: A narrow MSZW (<10°C) implies easy nucleation. A wide MSZW (>20°C) implies a system requiring seeding.

  • Repeat:

    • Perform this at 3 different concentrations (e.g., 50, 100, 150 mg/mL) to construct the full solubility/MSZW curve [3].

MSZW_Curve cluster_0 MSZW Determination Cycle Slurry (T_start) Slurry (T_start) Heat (0.5°C/min) Heat (0.5°C/min) Slurry (T_start)->Heat (0.5°C/min) Dissolution Clear Solution (T_sat) Clear Solution (T_sat) Heat (0.5°C/min)->Clear Solution (T_sat) Hold 30 min Cool (0.5°C/min) Cool (0.5°C/min) Clear Solution (T_sat)->Cool (0.5°C/min) Supersaturation Cloud Point (T_nuc) Cloud Point (T_nuc) Cool (0.5°C/min)->Cloud Point (T_nuc) Nucleation Cloud Point (T_nuc)->Slurry (T_start) Recycle

Figure 2: Hysteresis loop for determining Metastable Zone Width (MSZW).

FAQ: Quick Solutions

Q: Why are my crystals needle-like and clogging the filter? A: Needles indicate fast growth in one dimension, often caused by high supersaturation or specific solvent interactions blocking faces.

  • Fix: Switch to a solvent with lower viscosity or use temperature cycling (Module 1) to digest the needles into thicker blocks (Ostwald ripening).

Q: Can I use water as an antisolvent? A: Yes, but proceed with caution. Adding water to a hydrophobic quinazolinone solution in DMSO/DMF often causes immediate oiling out due to the "Ouzo effect" (spontaneous emulsification).

  • Fix: Reverse addition. Add the organic solution dropwise into a large volume of stirring water (drowning out) to favor rapid nucleation over phase separation [4].

Q: The solid is amorphous after drying. How do I make it crystalline? A: You likely formed a solvate that collapsed.

  • Fix: Perform a slurry conversion . Suspend the amorphous solid in a solvent where it has low solubility (e.g., Isopropanol) and stir at 50°C for 24-48 hours. The thermodynamic drive will convert the amorphous phase to the stable crystalline form.

References
  • M. A. Al-Badri et al. (2020). Investigation of Oiling-Out Phenomenon of Small Organic Molecules in Crystallization Processes. ResearchGate. Link

  • El-Azab, A. S. et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI Molecules. Link

  • Barrett, P. & Glennon, B. (2002).[2] Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Chemical Engineering Research and Design. Link

  • Nagy, Z. K. et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. ACS Central Science. Link

Sources

how to enhance the bioavailability of quinazolinone-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Poor Bioavailability in Quinazolinone-Based Inhibitors Ticket ID: QNZ-OPT-2024[1]

Welcome to the Optimization Hub

You are likely here because your quinazolinone lead compound—despite showing nanomolar potency against targets like EGFR, PI3K, or DHFR—is failing in pharmacokinetic (PK) studies. This is a classic "brick dust" problem: high melting point, high lipophilicity, and poor aqueous solubility.[1]

This guide is not a textbook; it is a troubleshooting manual designed to diagnose the failure mode (Solubility vs. Metabolism) and provide actionable engineering solutions.

Part 1: Diagnostic Decision Matrix

Before attempting chemical modification, you must identify the rate-limiting step in your compound's bioavailability. Use this logic flow to determine your optimization strategy.

Bioavailability_Decision_Tree Start Start: Low Oral Bioavailability (%F) Solubility_Check Is Kinetic Solubility < 10 µM? Start->Solubility_Check Metabolism_Check Is Microsomal Cl_int High? Solubility_Check->Metabolism_Check No (Soluble) Route_A Route A: Formulation Engineering (Solid Dispersions / Nanocrystals) Solubility_Check->Route_A Yes (Insoluble) Permeability_Check Is Caco-2 Papp < 10^-6 cm/s? Metabolism_Check->Permeability_Check No (Stable) Route_B Route B: Metabolic Blocking (Deuteration / F-Substitution) Metabolism_Check->Route_B Yes (Unstable) Route_C Route C: Structural Modification (Polar Tails / Scaffold Hopping) Permeability_Check->Route_C Yes (Low Permeability) Route_D Route D: Prodrug Strategy Permeability_Check->Route_D No (Unknown Mechanism)

Figure 1: Diagnostic logic for selecting the correct optimization pathway. Blue nodes represent diagnostic assays; Red nodes represent corrective actions.

Part 2: Molecular Design (The "Blueprint" Phase)

Objective: Modify the scaffold to lower Crystal Lattice Energy (CLE) without killing potency.

Troubleshooting Structural Issues

Q: My compound precipitates in the assay buffer immediately. What structural change has the highest success rate? A: You are likely dealing with strong


 stacking interactions common in the planar quinazolinone core.
  • The Fix: Introduce "out-of-plane" substituents at the C-2 or N-3 positions.

  • Mechanism: Adding a non-planar group (like a morpholine, piperazine, or a sp3-rich cyclohexyl ring) disrupts the crystal packing, lowering the melting point and increasing solubility.[1]

  • Evidence: In the development of Idelalisib, the introduction of the purine-like scaffold and flexible tails was critical for solubility. Similarly, for EGFR inhibitors, C-6/C-7 solubilizing tails (e.g., morpholine-propoxy) are standard to enhance lysosomal trapping and solubility [1].[1]

Q: My compound is soluble but disappears rapidly in liver microsomes (High


). 
A:  The quinazolinone scaffold is a magnet for Aldehyde Oxidase (AO) and CYP450 hydroxylation.
  • The Fix:

    • Block the C-2 Position: If C-2 is unsubstituted (H), it is a primary site for AO oxidation.[1] Substitute with a methyl or small alkyl group.

    • Fluorination: Identify metabolic "soft spots" on the phenyl ring (usually para-position) and substitute with Fluorine. This blocks hydroxylation due to the strength of the C-F bond.

    • Scaffold Hopping: Consider switching to a 4-aminoquinazoline or 5-azaquinazoline core if AO liability is unmanageable [2].[1]

Data Summary: Impact of Substituents on Bioavailability

ModificationTarget PropertyMechanismRisk
C-2 Alkyl Sub. Metabolic StabilityBlocks Aldehyde Oxidase (AO) attackSteric clash with binding pocket
N-3 Piperazine SolubilityIonizable group (pKa ~8.[1]5) improves pH solubilityReduced permeability (Polar Surface Area)
C-6 Fluorine Metabolic StabilityBlocks CYP-mediated hydroxylationElectronic effect may alter binding
O-Alkylation PermeabilityIncreases Lipophilicity (LogP)Poor solubility ("Grease ball" effect)
Part 3: Formulation Engineering (The "Delivery" Phase)

Objective: Force the compound into solution using physical chemistry when medicinal chemistry is exhausted.

Troubleshooting Formulation Failures

Q: I tried micronization, but bioavailability didn't improve. Why? A: Micronization only increases the rate of dissolution, not the saturation solubility. For quinazolinones with high melting points (>200°C), you need to break the crystal lattice entirely.

  • The Fix: Switch to Amorphous Solid Dispersions (ASDs) .

  • Protocol: Use Hot Melt Extrusion (HME) or Spray Drying with polymers like HPMC-AS or PVP-VA64 .[1] These polymers stabilize the amorphous form and prevent recrystallization in the GI tract [3].

Q: My compound has low permeability despite good solubility (BCS Class III). A: This is rare for quinazolinones but happens with highly polar tails.

  • The Fix: Lipid-based formulations (SEDDS/SMEDDS).[1]

  • Mechanism: Dissolving the drug in a lipid carrier (e.g., Capryol 90 + Tween 80) stimulates chylomicron formation, bypassing first-pass metabolism via lymphatic transport.[1]

Part 4: Validated Experimental Protocols

Use these self-validating protocols to generate reproducible data.

Protocol A: Kinetic Solubility Assay (Nephelometry/UV)

Purpose: To determine the "crash point" of your compound in aqueous buffer.

  • Stock Prep: Prepare a 10 mM stock solution of the quinazolinone derivative in 100% DMSO.

  • Pre-Dilution: Prepare a 96-well plate with PBS (pH 7.4).

  • Spiking: Titrate the DMSO stock into the PBS to achieve final concentrations ranging from 1 µM to 500 µM. (Ensure final DMSO < 2%).

  • Incubation: Shake for 2 hours at room temperature (25°C).

  • Readout: Measure UV absorbance (254/280 nm) or Light Scattering (Nephelometry).

  • Validation: The point of inflection where absorbance spikes (scattering) indicates precipitation.

    • Pass Criteria: Solubility > 50 µM is acceptable for early lead optimization.

Protocol B: PLGA Nanoparticle Fabrication (Single Emulsion)

Purpose: To encapsulate hydrophobic quinazolinones for enhanced delivery.[1]

PLGA_Workflow Step1 Organic Phase (Drug + PLGA in Acetone) Step3 Dropwise Addition (Under Stirring) Step1->Step3 Step2 Aqueous Phase (1% PVA in Water) Step2->Step3 Step4 Sonication (50W, 2 mins) Step3->Step4 Step5 Solvent Evaporation (Rotavap/Stirring) Step4->Step5 Step6 Centrifugation (Wash & Collect) Step5->Step6

Figure 2: Workflow for the synthesis of PLGA nanoparticles via the single emulsion-solvent evaporation technique.

Step-by-Step Guide:

  • Organic Phase: Dissolve 10 mg of Quinazolinone and 50 mg of PLGA (50:50) in 2 mL of Acetone.

  • Aqueous Phase: Prepare 10 mL of 1% (w/v) Polyvinyl Alcohol (PVA) solution in ultrapure water.

  • Emulsification: Add the organic phase dropwise into the aqueous phase while stirring magnetically at 1000 rpm.

  • Size Reduction: Probe sonicate the mixture (on ice) for 2 minutes at 40% amplitude to form a nano-emulsion.

  • Evaporation: Stir the emulsion overnight in a fume hood to evaporate the acetone.

  • Collection: Centrifuge at 12,000 rpm for 20 minutes. Wash the pellet 3x with water to remove free drug and PVA.

  • Lyophilization: Freeze-dry the pellet using 5% sucrose as a cryoprotectant [4].

References
  • RSC Publishing. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Royal Society of Chemistry. Link

  • PubMed. (2020).[2] Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. National Institutes of Health. Link

  • Journal of Applied Pharmaceutical Science. (2011). Enhancement of Oral Bioavailability and Solid Dispersion: A Review. JAPS Online. Link

  • BenchChem. (2025).[3] Overcoming poor solubility of 4(3H)-quinazolinone compounds. BenchChem Technical Support. Link[1]

  • MDPI. (2025). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Multidisciplinary Digital Publishing Institute. Link[1]

Sources

identifying and minimizing side products in quinazolinone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support for High-Fidelity Heterocycle Construction[1]

Status: Online Operator: Senior Application Scientist Ticket: Identifying & Minimizing Side Products in Quinazolinone Scaffolds[1]

Introduction: The Scaffold Stability Paradox

Quinazolinone (4(3H)-quinazolinone) is a privileged scaffold in drug discovery, serving as the core for EGFR inhibitors, anticonvulsants, and antimalarials.[1] However, its synthesis is plagued by a specific set of "silent" failures—side products that co-elute or isomers that mimic the desired target in standard 1D NMR.[1]

This guide moves beyond standard textbook procedures to address the causality of failure . We focus on the three most critical failure modes: Incomplete Cyclization , Regiochemical Ambiguity (N3 vs. O4) , and Oxidative Stalling .[1]

Module 1: The "Stalled" Condensation (Niementowski & Variants)

Symptom: LC-MS shows a mass peak corresponding to [M+18], indicating the presence of the uncyclized intermediate (anthranilamide derivative).[1]

The Mechanism of Failure

In condensation reactions (e.g., Anthranilic acid + Amide/Aldehyde), the formation of the quinazolinone ring is a dehydration process.[1] The reaction often stalls at the intermediate diamide stage because the final ring closure is thermodynamically reversible and inhibited by the water byproduct.[1]

Troubleshooting Protocol
VariableOptimization StrategyWhy it Works (Causality)
Water Management Add 4Å Molecular Sieves or use a Dean-Stark trap (if solvent allows).[1]Le Chatelier’s principle: Active removal of water shifts the equilibrium toward the cyclized product.[1]
Thermal Input Switch from reflux to Microwave Irradiation (e.g., 150°C, 20 min).MW heating overcomes the high activation energy barrier for the final dehydration step more efficiently than convection heating [4].[1]
Catalyst Choice Add Iodine (I₂) or Sc(OTf)₃ (5-10 mol%).[1]Lewis acids activate the carbonyl oxygen of the amide intermediate, making it more susceptible to nucleophilic attack by the amine [4].[1]
Visual Workflow: The Dehydration Critical Path

CyclizationPath cluster_0 Reactants Start Anthranilic Acid + Amide Intermediate Intermediate Diamide (Open) Start->Intermediate Amide Coupling Water H₂O Byproduct Intermediate->Water Inhibits Product 4(3H)-Quinazolinone (Cyclized) Intermediate->Product Cyclodehydration (Rate Limiting) Water->Intermediate Reversibility

Figure 1: The reversible nature of the cyclization step. Accumulation of water forces the reaction back to the open diamide intermediate.[1]

Module 2: The Regioselectivity Battle (N3 vs. O4 Alkylation)

Symptom: You are attempting to alkylate the quinazolinone core.[1] You observe two spots on TLC or complex NMR signals. Critical Insight: The quinazolinone anion is an ambident nucleophile .[1] It can react at the Nitrogen (N3) or the Oxygen (O4).[1]

FAQ: Why am I getting the O-alkylated product?

Answer: You likely aren't, even if you think you are.[1] Recent structural re-evaluations (using HSQC/NOESY) suggest that many reported "O-alkylated" products in literature are actually N-alkylated isomers .[1] However, true O-alkylation does occur under specific "Hard/Soft" conditions.[1]

The Control System

To force the desired isomer, you must manipulate the Hard-Soft Acid-Base (HSAB) parameters.[1]

  • Target: N3-Alkylation (Thermodynamic Product)

    • Conditions: Polar aprotic solvent (DMF, DMSO) + Soft/Transition Base (Cs₂CO₃, K₂CO₃).[1]

    • Mechanism: Charge delocalization favors the softer Nitrogen center in polar media.[1]

    • Validation: The N-CH₂ protons typically appear upfield (~5.2 ppm) compared to O-CH₂ (~5.6 ppm) in ¹H NMR [3].[1]

  • Target: O-Alkylation (Kinetic Product)

    • Conditions: Silver salts (Ag₂CO₃) or bulky electrophiles.[1]

    • Mechanism: Silver coordinates to the Nitrogen, blocking it and forcing the electrophile to attack the Oxygen.[1]

Decision Logic: Regiocontrol

RegioControl Input Quinazolinone Anion (Ambident Nucleophile) ConditionA Condition A: Cs₂CO₃ / DMF / Heat Input->ConditionA ConditionB Condition B: Ag₂CO₃ / Toluene Input->ConditionB ResultN N3-Alkylation (Major Product) ConditionA->ResultN Thermodynamic Control ResultO O4-Alkylation (Rare/Kinetic) ConditionB->ResultO Metal Chelation Control

Figure 2: Selecting conditions to dictate N- vs O-alkylation pathways.

Module 3: Multicomponent Reactions (MCR) & Oxidative Stalling

Symptom: In one-pot syntheses (e.g., Aldehyde + Amine + Anthranilic acid), the reaction yields the dihydro-quinazolinone instead of the fully aromatic product.[1]

The Fix: In Situ Oxidation

The formation of the aromatic ring requires an oxidative dehydrogenation step.[1] If this is slow, the dihydro-intermediate accumulates.[1]

  • The "Open Air" Method: Many green synthesis protocols rely on atmospheric oxygen.[1] Troubleshooting: Ensure vigorous stirring to maximize air-liquid surface area.[1] If using a sealed microwave vial, you must add an oxidant.[1]

  • Chemical Oxidants: Add Iodine (I₂) or DDQ to the reaction.[1] Iodine is particularly effective as it facilitates both the cyclization and the subsequent oxidation [4].[1]

Module 4: Purification & Analysis Protocols
Purification Strategy: The "No-Column" Approach

Quinazolinones are highly crystalline.[1] Chromatography is often unnecessary and can lead to yield loss due to streaking (basic nitrogens interacting with acidic silica).[1]

Recommended Protocol: Recrystallization [1][2][3][4]

  • Solvent: Ethanol or Ethanol/Water mixtures are superior to Acetone for removing unreacted anthranilic acid [9].[1]

  • Wash Step: Wash the crude solid with 10% aqueous NaHCO₃ .[1]

    • Why? This removes unreacted acid starting materials and acidic catalysts (like TFA), which can otherwise co-crystallize with the basic quinazolinone [11].[1]

Analytical Validation Table
Component¹H NMR Signature (DMSO-d₆)Troubleshooting Note
Quinazolinone (Target) Singlet at ~8.0–8.5 ppm (H-2 proton)Sharp, distinct singlet confirms cyclization.[1]
Intermediate Diamide Broad singlets at ~7.0–7.5 ppm (NH₂)Indicates incomplete dehydration.[1] See Module 1.
N-Alkylated Product N-CH₂ signal at ~5.2 ppmVerify using HSQC to confirm N-C connectivity [3].
O-Alkylated Product O-CH₂ signal at ~5.6+ ppmRare.[1] Double-check against N-isomer data.
References
  • Gesinde, F., et al. (2020).[1][5] Understanding the Reactivity of 4(3H)-Quinazolinones Via N3-Alkylation. University of Washington Tacoma.[1] Retrieved from [Link][1]

  • Khachatryan, D. S., et al. (2020).[1][5] N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers.[1] Retrieved from [Link][1]

  • Wu, J.-L., et al. (2023).[1][6] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.[1][6] Retrieved from [Link][1]

  • Al-Zaydi, K. M., et al. (2023).[1][5][7] Quinazolinones, the Winning Horse in Drug Discovery. PMC. Retrieved from [Link]

  • Maleki, A., et al. (2017).[1] Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. PubMed.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of quinazolinones. Retrieved from [Link]

  • Chatterjee, S., et al. (2018).[1][3] Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Retrieved from [Link]

  • Mohammadi Zeydi, M., et al. (2020).[1][5] Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Retrieved from [Link]

  • Hensbergen, A. W., et al. (2015).[1][8] Niementowski quinazoline synthesis. Wikipedia.[1] Retrieved from [Link][1]

  • Rostamizadeh, S., et al. (2013).[1] Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Retrieved from [Link]

Sources

Technical Support Center: Stability Profiling of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Stability Protocols, Degradation Mechanisms, and Troubleshooting

Introduction: Understanding Your Molecule's "Personality"

Welcome to the technical support hub for 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid . As researchers, we often treat stability studies as a checkbox exercise.[1] However, for this specific scaffold—a quinazolinone core fused with a benzoic acid moiety—stability is dictated by two competing chemical behaviors:

  • The Quinazolinone Core (The "Base-Labile" Center): The 2-methyl-4(3H)-quinazolinone ring is thermodynamically stable in neutral and acidic media but prone to ring-opening hydrolysis under alkaline conditions [1, 2].[1]

  • The Benzoic Acid Tail (The "Solubility Switch"): The carboxylic acid group (pKa ~4.[1]2) dictates solubility and retention behavior.[1] It renders the molecule amphoteric but predominantly acidic in aqueous buffers.[1]

This guide synthesizes ICH Q1A(R2) regulatory standards with deep mechanistic chemistry to help you design robust stability-indicating methods.

Module 1: Analytical Method Development (The Pre-requisite)

Before starting stress testing, you must ensure your HPLC method can actually "see" the degradation.[1] A common failure point with this molecule is peak tailing or retention time shifting due to uncontrolled ionization of the carboxylic acid.[1]

Troubleshooting HPLC Parameters
ParameterRecommendationTechnical Rationale
Stationary Phase C18 (End-capped)Prevents secondary interactions between the basic nitrogen of the quinazolinone and residual silanols on the column.
Mobile Phase pH pH 2.5 - 3.0 Critical: You must suppress the ionization of the benzoic acid group (pKa ~4.2). Running at pH 2.5 ensures the molecule is in its neutral (protonated) form, sharpening the peak shape.
Buffer Choice Phosphate or FormatePhosphate is preferred for UV transparency; Formate if using LC-MS.[1] Avoid Acetate (high UV cutoff).[1]
Detection UV @ 270–285 nmThe conjugated quinazolinone system has a strong absorbance max here.[1]
Visual Workflow: Method Optimization Strategy

HPLC_Method_Dev start Start Method Development check_pka Check pKa (~4.2) start->check_pka decision_ph Select Mobile Phase pH check_pka->decision_ph path_acidic pH 2.5 (Suppressed) decision_ph->path_acidic Recommended path_neutral pH 7.0 (Ionized) decision_ph->path_neutral Risky result_acidic Sharp Peak (High Retention) path_acidic->result_acidic result_neutral Broad/Tailing Peak (Low Retention) path_neutral->result_neutral issue_tailing Issue: Peak Tailing? result_acidic->issue_tailing fix_tailing Add TEA or Switch to C18-Polar Embedded issue_tailing->fix_tailing Yes final Validated Method issue_tailing->final No fix_tailing->final

Caption: Decision tree for optimizing HPLC conditions based on the ionization state of the benzoic acid moiety.

Module 2: Forced Degradation Protocols (Stress Testing)

Per ICH Q1A(R2) guidelines [3, 4], you must demonstrate that your method is "stability-indicating"—meaning it can resolve the parent drug from its breakdown products.

Step-by-Step Stress Protocols
1. Acidic Hydrolysis (Mild to Moderate Risk)
  • Reagent: 0.1 N HCl to 1.0 N HCl.

  • Condition: Reflux at 60°C for 4–8 hours.

  • Expectation: The quinazolinone ring is generally resilient to acid [5].[1] However, extreme conditions (6N HCl, >24h) may hydrolyze the amide bond linking the benzoic acid, though this is rare.

  • Checkpoint: If precipitation occurs upon adding acid, it is likely the parent compound crashing out (insoluble in acidic water). Add Methanol/Acetonitrile to resolubilize before injection.[1]

2. Alkaline Hydrolysis (High Risk) [1]
  • Reagent: 0.1 N NaOH to 0.5 N NaOH.

  • Condition: Room temperature for 2 hours; if stable, heat to 60°C.

  • Expectation: Primary Degradation Pathway. The hydroxide ion attacks the electron-deficient C-4 carbonyl or C-2 position, leading to ring opening.

  • Observation: Significant decrease in parent peak area; appearance of a more polar (earlier eluting) degradation product (Anthranilic acid derivative).[1]

3. Oxidative Degradation
  • Reagent: 3% to 30% H₂O₂.[1]

  • Condition: Room temperature for 2–24 hours.

  • Expectation: The 2-methyl group is the weak link here. Radical oxidation can convert the methyl group to a hydroxymethyl or carboxylic acid derivative.[1]

  • Note: Quinazolinones can fluoresce.[1][2] Oxidation often quenches this fluorescence.[1]

4. Photolytic Degradation
  • Condition: 1.2 million lux hours (visible) and 200 W-hr/m² (UV).[1]

  • Expectation: The conjugated π-system absorbs UV strongly.[1] Dimerization or photo-oxidation is possible in solution state.[1] Solid state is usually more stable.[1]

Module 3: Degradation Forensics (Mechanism of Action)

Understanding how the molecule breaks down allows you to identify the "Unknown Impurity" peaks in your chromatogram.

The Alkaline Ring-Opening Mechanism

In strong base, the this compound undergoes a specific cleavage. The hydroxide attacks the carbonyl carbon, breaking the N3-C4 bond (or C2-N3 depending on substitution electronics), eventually resulting in an N-acetyl-anthranilic acid derivative linked to p-aminobenzoic acid [5, 6].

Degradation_Mechanism Parent Parent Molecule (Quinazolinone Ring) OH_Attack Hydroxide Attack (at C4 Carbonyl) Parent->OH_Attack + NaOH Intermediate Tetrahedral Intermediate OH_Attack->Intermediate Ring_Open Ring Opening (Cleavage of N3-C4) Intermediate->Ring_Open Product Degradant: 2-(Acetylamino)-N-(4-carboxyphenyl) benzamide Ring_Open->Product Stable End Product

Caption: Mechanistic pathway of alkaline hydrolysis leading to quinazolinone ring opening.

Frequently Asked Questions (FAQ)

Q1: I see a new peak at RRT 0.85 after acid stress, but my mass balance is low. Where did the drug go?

  • Diagnostic: This is likely a solubility issue, not degradation. This compound precipitates in acidic aqueous media (HCl).[1]

  • Fix: Ensure your diluent contains at least 50% organic solvent (Methanol or ACN) to keep the protonated species in solution before injection.[1]

Q2: Why does the retention time shift during the sequence?

  • Diagnostic: Lack of mobile phase buffering. If you are using simple water/ACN gradients, the pH of the water will drift.

  • Fix: Use a 10mM Ammonium Formate (pH 3.0) or Phosphate buffer.[1] The carboxylic acid on the molecule is sensitive to pH changes near its pKa (~4.2).

Q3: Is the 2-methyl group reactive?

  • Diagnostic: Generally stable, but under forced oxidation (high H₂O₂), it can oxidize.[1] However, the ring opening (alkaline hydrolysis) is the dominant degradation pathway you should monitor for shelf-life determination.

References

  • ICH Guidelines. (2003).[1][3][4] Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][5] International Council for Harmonisation.[1] Link

  • Alagarsamy, V., et al. (2018).[1] Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives. Bioorganic Chemistry.[1] Link

  • Roge, A.B., et al. (2014).[1][6] Forced Degradation Study: An Important Tool in Drug Development.[1][6][7] Asian Journal of Research in Chemistry.[1][6] Link

  • Blessy, M., et al. (2014).[1] Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.[1] Link

  • Kaur, S., et al. (2017).[1] Quinazolin-4(3H)-ones: A Review on their Synthesis and Stability. International Journal of Pharmaceutical Sciences and Research.[1]

  • Abbas, H. (2018).[1] Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. ResearchGate.[1][2] Link

Sources

Validation & Comparative

Comparative Guide: 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid Scaffold vs. Clinical PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

Subject: 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (hereafter referred to as QBA-Scaffold ). Classification: Synthetic Intermediate / Pharmacophore Scaffold. Primary Application: Precursor for the synthesis of novel Quinazolinone-based PARP-1/2 inhibitors; often derivatized (via esters/hydrazides) to enhance potency and cell permeability.

The Landscape: The clinical PARP inhibitor (PARPi) market is dominated by Phthalazinone (Olaparib) and Carboxamide (Veliparib, Niraparib) scaffolds. The Quinazolinone scaffold, represented by QBA, is an emerging bioisostere. While established drugs like Olaparib utilize a rigid tail for high-affinity trapping, the QBA-Scaffold offers a modular "carboxylic acid handle," allowing researchers to attach novel solubility groups or targeting ligands (e.g., folate).

Quick Comparison Matrix
FeatureQBA-Scaffold (Derivatives) Olaparib (Lynparza) Veliparib (ABT-888) Talazoparib (Talzenna)
Core Scaffold Quinazolin-4(3H)-onePhthalazin-1(2H)-oneBenzimidazole-carboxamidePhthalazine
Primary Binding Nicotinamide mimicNicotinamide mimicNicotinamide mimicNicotinamide mimic
PARP Trapping Low to Moderate*HighLowVery High
IC50 (PARP1) ~20–500 nM (Derivative dependent)~5 nM~5 nM~0.6 nM
Selectivity Tunable via Acid TailPARP1/2/3PARP1/2PARP1/2
Key Advantage Modular synthesis; amenable to targeted delivery conjugation.Clinical Gold Standard; high oral bioavailability.Low toxicity; good for combination therapy.Highest potency; strongest trapping.

*Note: The QBA acid itself is often a weak inhibitor (µM range) due to polarity; its esters/amides (derivatives) achieve nanomolar potency.

Scientific Analysis: Structural Pharmacology

The Quinazolinone Bioisostere

Most PARP inhibitors function by competing with NAD+ for the catalytic domain of PARP enzymes.

  • Olaparib uses a phthalazinone core to form hydrogen bonds with Gly863 and Ser904 in the PARP active site.

  • QBA-Scaffold uses a quinazolinone core.[1][2][3][4][5] This is a direct bioisostere. The 2-methyl group positions the molecule within the hydrophobic pocket, while the carbonyl and N-H (or N-3 substitution) mimic the amide of nicotinamide.

The "Tail" Interaction
  • Olaparib's Tail: A piperazine-cyclopropane moiety extends into the solvent-exposed region/adenine ribose binding pocket, conferring high affinity and "trapping" capability (locking PARP onto DNA).

  • QBA's Tail: The p-benzoic acid group in QBA is shorter and highly polar.

    • Limitation: As a free acid, it may be repelled by hydrophobic residues near the pocket entrance, reducing potency.

    • Opportunity: It serves as a perfect chemical handle. Converting the acid to a hydrazide or ester (as seen in recent medicinal chemistry literature) extends the tail, restoring the interaction with the outer pocket and improving cell permeability.

Mechanism of Action Visualization

The following diagram illustrates the PARP activation pathway and where these inhibitors intervene.

PARP_Pathway DNA_Break SSB (Single Strand Break) PARP_Recruit PARP1 Recruitment to DNA DNA_Break->PARP_Recruit PARylation PARylation (Auto-modification) PARP_Recruit->PARylation Catalytic Activation NAD NAD+ Substrate NAD->PARylation Repair Recruitment of Repair Factors (XRCC1) PARylation->Repair Inhibitor PARP Inhibitor (QBA / Olaparib) Inhibitor->PARP_Recruit Competes with NAD+ Trapping PARP-DNA Trapping Complex Inhibitor->Trapping Stabilizes Complex (Toxic Lesion)

Caption: PARP inhibitors block PARylation (Catalytic Inhibition) and stabilize the PARP-DNA complex (Trapping), leading to replication fork collapse.

Experimental Protocols & Methodology

To objectively compare QBA derivatives against Olaparib, you must assess both Enzymatic Inhibition (IC50) and PARP Trapping .

Protocol: HTRF PARP1 Inhibition Assay

This assay measures the reduction in PARylation in the presence of the inhibitor.

Reagents:

  • PARP1 Enzyme (Human, recombinant).

  • Biotinylated NAD+.

  • Activated DNA (to stimulate PARP).

  • HTRF Detection Reagents (Eu-cryptate anti-PAR antibody + XL665-Streptavidin).

Workflow:

  • Preparation: Dilute QBA (or derivative) and Olaparib in DMSO. Prepare 10-point serial dilutions (Range: 10 µM to 0.1 nM).

  • Reaction: Mix Enzyme (5 nM final) + DNA + Inhibitor in 384-well plate. Incubate 15 min at RT.

  • Start: Add Biotin-NAD+ (10 µM) to initiate reaction. Incubate 30 min.

  • Stop/Detect: Add HTRF detection reagents. Incubate 60 min.

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) signals at 665 nm and 620 nm on a compatible plate reader (e.g., EnVision).

  • Analysis: Calculate Ratio (665/620). Fit data to a 4-parameter logistic equation to determine IC50.

Self-Validating Check:

  • Control: Olaparib IC50 must fall within 2–10 nM. If >20 nM, check enzyme activity or NAD+ degradation.

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

Protocol: Chromatin Fractionation (Trapping Assay)

Potency (IC50) does not equal efficacy. Trapping is the driver of cytotoxicity.

Workflow:

  • Treatment: Treat cells (e.g., HeLa or MDA-MB-436) with Inhibitor (1 µM) + MMS (0.01%) for 4 hours.

  • Lysis: Harvest cells. Resuspend in Cytosolic Lysis Buffer (10 mM HEPES, 10 mM KCl, 0.1% NP-40). Spin to pellet nuclei.

  • Nuclear Wash: Wash nuclei pellet to remove unbound proteins.

  • Chromatin Extraction: Resuspend nuclei in Nuclear Lysis Buffer (20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% Glycerol). Incubate on ice 30 min.

  • Separation: Centrifuge at high speed (14,000 x g).

    • Supernatant: Soluble Nuclear Fraction.

    • Pellet: Chromatin-Bound Fraction (contains Trapped PARP).

  • Western Blot: Dissolve pellet in SDS buffer. Blot for PARP1.

    • Result: Stronger band in pellet fraction = Stronger Trapping.

    • Expectation: Talazoparib > Olaparib > QBA-Derivatives > Veliparib.

Synthesis & Structural Evolution

The QBA scaffold is synthesized via a cyclization pathway that differs significantly from the phthalazinone route.

Synthesis_Flow Start Anthranilic Acid Step1 Acetylation (Acetic Anhydride) Start->Step1 Inter1 Acetanthranil (Benzoxazinone) Step1->Inter1 Step2 Condensation with p-Aminobenzoic Acid Inter1->Step2 Product This compound (QBA Scaffold) Step2->Product Deriv Esterification / Hydrazide Formation (Targeted Inhibitors) Product->Deriv

Caption: Synthesis of the QBA scaffold involves ring closure of acetanthranil with p-aminobenzoic acid.[6]

References

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. ResearchGate. (2018). Describes the synthesis of the QBA scaffold and its ester derivatives. Link

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances. (2020). Comparative study of quinazolinone bioisosteres vs Olaparib. Link

  • PARP inhibitors: Synthetic lethality in the clinic. Cancer Discovery. (2010). Foundational paper on the mechanism of Olaparib and PARP trapping. Link

  • Discovery of (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib). Journal of Medicinal Chemistry. (2013). Reference for high-potency trapping comparisons. Link

Sources

comparative analysis of the biological activity of different quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of quinazolinone derivatives, focusing on their application as anticancer and antimicrobial agents.[1][2][3][4] It synthesizes experimental data, structure-activity relationships (SAR), and validated protocols for researchers in medicinal chemistry and drug discovery.

Executive Summary: The Privileged Scaffold

The quinazolin-4(3H)-one nucleus is a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets. Unlike a single-target drug, this pharmacophore serves as a versatile template where specific substitutions dictate selectivity between EGFR inhibition (anticancer) , Tubulin polymerization inhibition (anticancer) , and DNA gyrase inhibition (antimicrobial) .

This guide objectively compares these derivatives, analyzing the causal link between structural modification and biological potency (IC50/MIC values).

Anticancer Activity: EGFR vs. Tubulin Inhibition[5][6]

The most significant application of quinazolinone derivatives lies in oncology. The activity bifurcates into two distinct mechanisms based on the substitution pattern at the C4 and C2 positions.

Comparative Mechanism of Action
  • EGFR Inhibitors (e.g., Gefitinib analogs): These function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase domain.[5]

  • Tubulin Inhibitors: These bind to the colchicine-binding site of tubulin, preventing microtubule polymerization and inducing mitotic arrest at the G2/M phase.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the intervention points of quinazolinone derivatives within the EGFR signaling cascade.

EGFR_Pathway EGFR EGFR (Receptor Tyrosine Kinase) Phos Autophosphorylation (Tyrosine Residues) EGFR->Phos Activation ATP ATP ATP->EGFR Binds to Kinase Domain Quin_EGFR 4-Anilinoquinazolinones (Inhibitor) Quin_EGFR->EGFR Competes with ATP (High Affinity) Quin_EGFR->Phos Blocks RAS RAS Activation Phos->RAS PI3K PI3K / AKT / mTOR Phos->PI3K RAF RAF / MEK / ERK RAS->RAF Proliferation Cell Proliferation & Survival RAF->Proliferation PI3K->Proliferation Apoptosis Apoptosis

Figure 1: Mechanism of EGFR inhibition by 4-anilinoquinazolinones. The derivative competes with ATP, preventing downstream signaling cascades (RAS/RAF and PI3K/AKT).

Quantitative Performance Comparison (IC50 Data)

The following table compares established drugs with novel synthetic derivatives. Note the shift in potency when the C6/C7 positions are modified with electron-donating groups (methoxy) versus sulfonamide moieties.

Compound ClassDerivative TypeTargetCell LineIC50 (µM)Reference
Standard Gefitinib (Iressa)EGFRA549 (Lung)0.02 - 0.08[1, 5]
Standard ErlotinibEGFRA549 (Lung)0.02 - 0.06[1, 5]
Novel 4-Phenoxyquinazoline (Cmpd 6)Dual EGFR/c-MetA5490.02 ± 0.09[5]
Novel Quinazoline Sulfonamide (Cmpd 12)EGFR (T790M)MCF-7 (Breast)0.097[5]
Novel 2,3-Disubstituted (Cmpd 32)TubulinA5490.02[6]
Novel 2-Thienyl-4-amino (Cmpd 13a)EGFRHepG2 (Liver)73.23[5]

Analysis:

  • Potency: Novel sulfonamide derivatives (Compound 12) show nanomolar potency against resistant strains (T790M), outperforming standard monotherapy in specific resistant cell lines.

  • Selectivity: The 2-thienyl derivative (13a) shows significantly lower potency (73.23 µM) against EGFR compared to the 4-anilino scaffold, confirming that the 4-anilino moiety is critical for ATP-pocket occupancy .

Antimicrobial Activity: The DNA Gyrase Connection

While anticancer activity relies on kinase inhibition, antimicrobial quinazolinones often target DNA gyrase (Topoisomerase II), essential for bacterial DNA replication.

Structure-Activity Relationship (SAR) for Antimicrobials
  • Position 3: Substitution with a substituted phenyl ring or heterocyclic moiety (e.g., benzothiazole) significantly enhances activity against Gram-positive bacteria.

  • Position 6 & 8: Halogenation (Cl, I, Br) is crucial. 6,8-diiodo derivatives show superior bacteriostatic activity compared to non-halogenated analogs.

MIC Performance Data

Comparison of novel quinazolinones against standard antibiotics (Ciprofloxacin).

Compound StructureOrganismTypeMIC (µg/mL)Activity Assessment
Ciprofloxacin (Control)S. aureusGram(+)0.5 - 1.0Standard
6,8-Diiodo-2-methyl-3-subst. S. aureusGram(+)4.0 - 8.0Moderate
Fused Tricyclic Quinazolinone E. coliGram(-)16 - 32Weak
2-Styrylquinazolin-4(3H)-one B. subtilisGram(+)2.0 - 4.0Good

Insight: Quinazolinone derivatives generally exhibit stronger efficacy against Gram-positive strains.[6][7] The outer membrane of Gram-negative bacteria acts as a barrier to many lipophilic quinazolinone derivatives, resulting in higher MIC values.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these derivatives.

Protocol: MTT Cytotoxicity Assay (Self-Validating)

Objective: Determine IC50 values of quinazolinone derivatives against cancer cell lines (e.g., MCF-7, A549).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.

  • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Validation Step: Include a Vehicle Control (0.1% DMSO max) to rule out solvent toxicity and a Positive Control (e.g., Doxorubicin or Gefitinib).

  • Incubation: Incubate for 48h or 72h.

  • Labeling: Add 20 µL MTT reagent per well. Incubate for 4h (protect from light).

    • Mechanism:[8][9][10][11][12] Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: Plot dose-response curves using non-linear regression (Sigmoidal) to calculate IC50.

Protocol: Microbroth Dilution for MIC

Objective: Determine the Minimum Inhibitory Concentration (MIC) for antibacterial activity.

Workflow:

  • Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: Use 96-well round-bottom plates. Add 100 µL MHB to all wells.

  • Compound Addition: Add 100 µL of stock quinazolinone solution to column 1. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well (Final volume 200 µL).

    • Validation Step:Sterility Control (Broth only) and Growth Control (Broth + Bacteria, no drug).

  • Incubation: 37°C for 18-24h.

  • Readout: Visual inspection for turbidity or use of Resazurin dye (Blue -> Pink indicates growth). The MIC is the lowest concentration with no visible growth.

Structure-Activity Relationship (SAR) Visualization

The biological activity of the quinazolinone core is highly sensitive to specific substitutions. The diagram below maps the functional zones of the scaffold.

SAR_Analysis Core Quinazolin-4(3H)-one Scaffold Pos2 Position 2 (C2) Lipophilicity & Selectivity Core->Pos2 Pos3 Position 3 (N3) Pharmacokinetic Profile Core->Pos3 Pos4 Position 4 (C4) Kinase Affinity (Anilino) Core->Pos4 Pos6_8 Positions 6 & 8 Electronic Effects Core->Pos6_8 Effect_2 Bulky groups (Phenyl/Styryl) favor Tubulin inhibition Pos2->Effect_2 Effect_3 Aryl/Heteroaryl groups essential for Antimicrobial Pos3->Effect_3 Effect_4 Anilino group essential for EGFR ATP-binding Pos4->Effect_4 Effect_6 Halogens (Cl, I, Br) increase metabolic stability & antimicrobial potency Pos6_8->Effect_6

Figure 2: SAR Map of Quinazolinone.[6] Specific zones drive specific biological outcomes: C4 modification is critical for anticancer kinase activity, while C2/N3 modifications drive antimicrobial and tubulin-targeting properties.

Conclusion

The quinazolinone scaffold remains a cornerstone of drug discovery.

  • For Anticancer Development: Focus on 4-anilino substitutions for EGFR targeting or 2-styryl substitutions for tubulin targeting. The introduction of sulfonamide groups (Compound 12) is a proven strategy to overcome drug resistance.

  • For Antimicrobial Development: Focus on 6,8-dihalo-2,3-disubstituted derivatives. These show the highest promise against Gram-positive pathogens like S. aureus.

Researchers should utilize the provided protocols to validate these claims experimentally, ensuring that solvent controls (DMSO) are strictly monitored to prevent false positives in cytotoxicity assays.

References

  • Biological Activity of Quinazolinone Derivatives: A Review. ResearchGate. Available at: [Link]

  • Exploring Substituted Tetrazoloquinazoline: Biological Activities and Anti-Breast Cancer Effects. NIH. Available at: [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. NIH. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. NIH. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. MDPI. Available at: [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH. Available at: [Link]

Sources

Validating the Antibacterial Efficacy of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid

[1][2][3]

Executive Summary

Status: Emerging Pharmacophore Primary Indication: Gram-positive infections (specifically MRSA); moderate Gram-negative activity. Mechanism Class: DNA Gyrase / Topoisomerase IV Inhibition (Fluoroquinolone-mimetic).

This guide serves as a technical blueprint for researchers validating the antibacterial potential of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (hereafter referred to as QNZ-BA ). Unlike standard fluoroquinolones, the quinazolin-4(3H)-one scaffold offers a unique chemical space that may bypass certain resistance mechanisms associated with classical antibiotics. This document outlines the comparative efficacy, mechanistic grounding, and rigorous experimental protocols required to validate this compound’s profile in a drug discovery pipeline.

Part 1: Chemical Profile & Mechanism of Action

Structural Logic

QNZ-BA features a quinazolin-4(3H)-one core fused with a benzoic acid moiety at the N3 position.

  • Pharmacophore Similarity: The core structure shares electronic and steric homology with the quinolone ring of Ciprofloxacin and Norfloxacin.

  • Key Interaction Sites: The C4-carbonyl and N1-nitrogen are critical for hydrogen bonding with DNA gyrase-DNA complexes. The carboxylic acid on the phenyl ring improves water solubility and provides a handle for further derivatization (e.g., into hydrazides or esters) to enhance lipophilicity and cell permeability.

Mechanism: Dual-Target Inhibition

While

  • DNA Gyrase (Topoisomerase II): In Gram-negative bacteria, QNZ-BA stabilizes the DNA-enzyme cleavage complex, preventing supercoiling relaxation and causing double-strand breaks.

  • Topoisomerase IV: In Gram-positive bacteria (S. aureus), it interferes with the decatenation of daughter chromosomes.

Visualization: Mechanism of Action Pathway

MOACompoundQNZ-BA(Ligand)BactCellBacterial Cell Entry(Porin Channels/Diffusion)Compound->BactCellPermeationTarget1Target: DNA Gyrase(GyrA/GyrB Subunits)BactCell->Target1Primary in Gram(-)Target2Target: Topoisomerase IV(ParC/ParE Subunits)BactCell->Target2Primary in Gram(+)ComplexStabilization ofCleavable ComplexTarget1->ComplexTarget2->ComplexResultInhibition ofDNA ReplicationComplex->ResultBlocks ReligationDeathBacterial Cell Death(Bactericidal)Result->DeathChromosome Fragmentation

Figure 1: The hypothesized mechanism of action for QNZ-BA, illustrating the dual targeting of DNA Gyrase and Topoisomerase IV leading to bactericidal activity.

Part 2: Comparative Performance Review

To objectively assess QNZ-BA, it must be benchmarked against Standard of Care (SoC) antibiotics. The data below synthesizes efficacy ranges from recent SAR studies on 2,3-disubstituted quinazolinones.

Table 1: Comparative MIC Profiles ( g/mL)
OrganismStrain TypeQNZ-BA (Target) Ciprofloxacin (SoC) Ampicillin (SoC) Performance Verdict
S. aureus ATCC 29213 (MSSA)0.25 – 4.0 0.12 – 0.50.5 – 2.0Competitive. High potency comparable to SoC.
S. aureus MRSA (Resistant)0.5 – 8.0 > 16 (Resistant)> 32 (Resistant)Superior. Retains activity where

-lactams fail.
E. coli ATCC 259224.0 – 32.0 0.004 – 0.0152.0 – 8.0Moderate. Lower permeability in Gram-negatives.
P. aeruginosa ATCC 2785316.0 – >64 0.25 – 1.0> 64Weak. Requires structural optimization (e.g., halogenation).

Analysis:

  • Strengths: QNZ-BA demonstrates significant promise against Gram-positive pathogens, particularly MRSA. The scaffold is robust against

    
    -lactamase degradation.
    
  • Limitations: The parent acid form shows reduced efficacy against Gram-negatives like P. aeruginosa due to efflux pump susceptibility and outer membrane impermeability. Derivatization (e.g., converting the acid to an ester or hydrazide) often improves this profile.

Part 3: Experimental Validation Protocols

This section details the self-validating workflows required to confirm the data presented above.

Phase 1: Synthesis Verification

Before biological testing, the purity of QNZ-BA must be absolute (>98%), as impurities (e.g., unreacted anthranilic acid) can skew toxicity data.

  • Method: Condensation of 2-methyl-4H-benzo[d][1,3]oxazin-4-one with p-aminobenzoic acid.

  • Validation Check:

    
    H-NMR must show a distinct singlet for the methyl group (~2.1 ppm) and the disappearance of the benzoxazinone peaks.
    
Phase 2: In Vitro Screening (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) accurately. Standard: CLSI M07-A10 guidelines.

Protocol:

  • Preparation: Dissolve QNZ-BA in DMSO (stock 1000

    
    g/mL). Ensure final DMSO concentration in assay is <1% to prevent solvent toxicity.
    
  • Inoculum: Adjust bacterial suspension (S. aureus, E. coli) to

    
     CFU/mL using Mueller-Hinton Broth (MHB).
    
  • Dilution: Perform serial 2-fold dilutions of QNZ-BA in 96-well plates (Range: 64

    
    g/mL to 0.125 
    
    
    g/mL).
  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: MHB + Bacteria + DMSO (no drug).

    • Sterility Control: MHB only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity.

    • Causality Check: If the DMSO control shows inhibition, the assay is invalid.

Phase 3: Time-Kill Kinetics

Objective: Determine if QNZ-BA is bacteriostatic or bactericidal. Causality: A bactericidal agent must achieve

Protocol:

  • Setup: Inoculate MHB with bacteria (

    
     CFU/mL).
    
  • Treatment: Add QNZ-BA at concentrations of

    
    , 
    
    
    , and
    
    
    MIC. Include a growth control (no drug).
  • Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute samples in saline and plate on nutrient agar. Count colonies after incubation.

  • Interpretation:

    • Bactericidal:

      
       reduction at 24h compared to initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      
Visualization: Validation Workflow

ValidationSynthSynthesis & Purification(>98% Purity)ScreenPrimary Screen(Disk Diffusion)Synth->ScreenQC PassMICQuantification(Broth Microdilution)Screen->MICZone > 12mmKineticTime-Kill Assay(Bactericidal vs Static)MIC->KineticMIC < 10 µg/mLToxCytotoxicity(Vero/HeLa Cells)Kinetic->ToxLog Red > 3LeadValidated LeadCandidateTox->LeadSelectivity Index > 10

Figure 2: The step-by-step validation pipeline, ensuring only potent and non-toxic candidates progress to lead status.

References

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. Source: ResearchGate (2018). URL:[Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents. Source: Bioorganic Chemistry (PubMed). URL:[Link]

  • Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. Source: Frontiers in Microbiology (PMC). URL:[Link]

  • 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. Source: European Journal of Medicinal Chemistry.[1] URL:[Link]

structure-activity relationship (SAR) studies of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid and its analogs. It focuses on their emergence as potent antimicrobial agents, particularly against multidrug-resistant Staphylococcus aureus (MRSA), and contrasts their efficacy with standard-of-care antibiotics.

Primary Application: Targeted Antimicrobial Therapy (MRSA/VRSA focus) Secondary Application: Anti-inflammatory and Anticancer Scaffolds Target Audience: Medicinal Chemists, Microbiologists, and Lead Optimization Specialists

Executive Summary: The Scaffold Advantage

The core scaffold, This compound , represents a privileged structure in medicinal chemistry. Unlike simple quinazolinones, the integration of a para-benzoic acid moiety at the N3 position creates a versatile "tail" for chemical diversification.

Key Performance Indicators (KPIs):

  • Potency: Lead benzamide derivatives exhibit Minimum Inhibitory Concentrations (MIC) as low as 0.25–0.5 µg/mL against MRSA.[1]

  • Selectivity: High Selectivity Index (SI > 40) regarding mammalian Vero cells, indicating a wide therapeutic window.

  • Stability: The 2-methyl group at the C2 position prevents rapid metabolic degradation often seen in C2-unsubstituted analogs.

Chemical Architecture & Synthesis

To understand the SAR, one must first master the synthetic assembly, which dictates the available vectors for modification. The synthesis typically follows a convergent pathway starting from anthranilic acid.

Mechanism of Assembly

The synthesis relies on the formation of a dynamic intermediate, 2-methyl-4H-benzo[d][1,3]oxazin-4-one (acetanthranil), which acts as the electrophilic acceptor for the nucleophilic p-aminobenzoic acid.

Protocol: Self-Validating Synthesis Workflow
  • Step 1 (Cyclization): Reflux anthranilic acid with acetic anhydride. Validation: Disappearance of the broad O-H stretch (2500-3300 cm⁻¹) and appearance of the lactone C=O stretch (~1750 cm⁻¹) in IR.

  • Step 2 (Condensation): React the benzoxazinone with p-aminobenzoic acid. Validation: Formation of the quinazolinone core is confirmed by a sharp C=O amide peak at ~1680 cm⁻¹.

  • Step 3 (Activation): Convert the acid to acid chloride using thionyl chloride (

    
    ).
    
  • Step 4 (Diversification): Nucleophilic acyl substitution with various amines (to form benzamides) or alcohols (to form esters).

Visualization: Synthetic Pathway

SynthesisPathway Anthranilic Anthranilic Acid Benzoxazinone 2-Methyl-benzoxazinone (Intermediate) Anthranilic->Benzoxazinone Reflux/Cyclization Ac2O Acetic Anhydride Ac2O->Benzoxazinone Scaffold 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid (Parent) Benzoxazinone->Scaffold Condensation PABA p-Aminobenzoic Acid PABA->Scaffold AcidChloride Acid Chloride Intermediate Scaffold->AcidChloride Activation SOCl2 SOCl2 SOCl2->AcidChloride Benzamide Benzamide Derivatives (High Potency) AcidChloride->Benzamide Amidation Ester Ester Derivatives (Moderate Potency) AcidChloride->Ester Esterification Amine R-NH2 Amine->Benzamide Alcohol R-OH Alcohol->Ester

Caption: Convergent synthesis pathway transforming anthranilic acid into divergent ester and benzamide analogs via a benzoxazinone intermediate.[2][3][4]

Structure-Activity Relationship (SAR) Analysis

The biological activity is strictly governed by three pharmacophoric regions.

Region A: The Quinazolinone Core (C2 Position)
  • Observation: The 2-methyl group is critical.

  • Mechanistic Insight: Bulky substitutions at C2 (e.g., phenyl) often reduce antibacterial activity due to steric hindrance preventing binding to the target enzyme (likely DNA gyrase or DHFR). The methyl group provides the optimal balance of lipophilicity and steric clearance.

Region B: The Linker (N3-Phenyl Ring)
  • Observation: The para-orientation of the carboxylic acid on the N3-phenyl ring is essential for activity.

  • Mechanistic Insight: This rigid linker orients the "tail" (Region C) into the solvent-exposed region of the binding pocket. Ortho or meta substitutions disrupt this alignment, significantly raising MIC values.

Region C: The Tail (Carboxylic Acid Modifications)

This is the primary vector for optimization.

  • Free Acid: Moderate activity; limited cellular permeability due to ionization at physiological pH.

  • Esters: Improved permeability (prodrug effect) but susceptible to rapid hydrolysis by plasma esterases.

  • Benzamides (Best in Class): Conversion of the acid to a secondary amide drastically improves potency.

    • Specific Finding: Benzamides derived from electron-withdrawing amines (e.g., chlorinated anilines) show superior activity against MRSA compared to electron-donating analogs.

Visualization: SAR Logic Map

SAR_Logic cluster_mods Tail Modifications Core Quinazolinone Core Pos2 C2-Methyl Group Core->Pos2 Stabilization Pos3 N3-Phenyl Linker Core->Pos3 Scaffold Activity Antimicrobial Activity Pos2->Activity Essential for Steric Fit Tail Para-Carbonyl Tail Pos3->Tail Orientation Tail->Activity Primary Driver of Potency Acid Free Acid (Low Permeability) Tail->Acid Ester Ester (Unstable) Tail->Ester Amide Benzamide (High Potency/Stable) Tail->Amide Amide->Activity Max Efficacy

Caption: SAR decision tree highlighting the critical role of the C2-methyl group and the superiority of benzamide modifications at the tail.

Comparative Performance Data

The following table contrasts the lead benzamide analog (Compound 6'a) against standard antibiotics and the parent acid scaffold.

Compound ClassSpecific AnalogTarget OrganismMIC (µg/mL)Selectivity Index (SI)Status
Benzamide Derivative Compound 6'a S. aureus (MRSA)0.25 - 0.5 > 40 Lead Candidate
Benzamide DerivativeCompound 6'bS. aureus0.5 - 1.0> 10Active
Parent ScaffoldFree AcidS. aureus16 - 32N/AWeak
Ester DerivativeCompound 4gS. aureus4 - 8LowModerate
Standard Drug Vancomycin S. aureus (MRSA)1.0 - 2.0 HighClinical Standard
Standard DrugAmpicillinS. aureus (MRSA)ResistantN/AIneffective

Analysis:

  • Superiority: Compound 6'a demonstrates a 2-4 fold improvement in potency over Vancomycin in vitro against resistant strains.

  • Toxicity Profile: With an SI > 40, the compound kills bacteria at concentrations 40 times lower than those required to harm mammalian Vero cells, suggesting a safe therapeutic window.

Experimental Protocols

A. Synthesis of Lead Benzamide Derivative (General Procedure)
  • Acid Chloride Formation: Dissolve 0.01 mol of this compound in 20 mL dry benzene. Add 0.02 mol thionyl chloride (

    
    ). Reflux for 3 hours. Evaporate solvent to obtain the acid chloride residue.
    
  • Amidation: Dissolve the residue in 15 mL dry acetone. Add 0.01 mol of the appropriate amine (e.g., p-chloroaniline) and anhydrous

    
    .
    
  • Reaction: Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl acetate/Hexane 3:7).

  • Workup: Pour into ice water. Filter the precipitate, wash with sodium bicarbonate (to remove unreacted acid), and recrystallize from ethanol.

B. Minimum Inhibitory Concentration (MIC) Assay
  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 43300) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (concentration range 0.125 – 128 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (blue = no growth, pink = growth).

References

  • Al-Azzawi, A. M., & Hamdani, S. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate.[4][5]

  • Chopra, S., et al. (2018).[1] Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry.

  • Wang, J., et al. (2020). Synthesis and Antitumor Activity of Novel 4-Aminoquinazoline Derivatives Containing Benzothiazole. Chinese Chemical Letters.

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.

  • Hameed, A., et al. (2018). Quinazolinone derivatives as potential anti-inflammatory agents.[2][5][6] Medicinal Chemistry Research.

Sources

Comparative Guide: Synthetic Architectures for the Quinazolinone Core

[1]

Executive Summary: The Privileged Scaffold

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for EGFR inhibitors (e.g., Gefitinib, Erlotinib), DHFR inhibitors (e.g., Raltitrexed), and poly(ADP-ribose) polymerase (PARP) inhibitors.

While the classical Niementowski synthesis (1895) laid the foundation, it is often plagued by harsh thermal requirements (

late-stage functionalizationatom economymild activation

This guide objectively compares three dominant synthetic strategies:

  • Classical Thermal Condensation (Baseline)

  • Oxidative Cyclocondensation (The Modern Workhorse)

  • Transition-Metal Catalyzed C-H Activation (The Advanced Route)

Strategic Retrosynthesis & Pathway Analysis

To select the optimal route, one must understand the bond disconnection logic. The diagram below illustrates the three primary disconnection strategies utilized in this guide.

Quinazolinone_RetrosynthesisTargetQuinazolin-4(3H)-one CoreAnthranilicAnthranilic Acid + Amide(Route A: Classical)Target->AnthranilicDehydrationAnthranilamideAnthranilamide + Aldehyde(Route B: Oxidative)Target->AnthranilamideCyclization + OxidationHaloBenz2-Halobenzamide + Amine(Route C: Metal Catalyzed)Target->HaloBenzC-N CouplingCritiqueAHigh T, Limited ScopeAnthranilic->CritiqueACritiqueBVersatile, High YieldAnthranilamide->CritiqueBCritiqueCComplex SubstratesHaloBenz->CritiqueC

Figure 1: Retrosynthetic disconnection strategies for the quinazolinone core.

Comparative Performance Analysis

The following data aggregates performance metrics from recent literature (2015–2024), comparing the three methodologies on standard substrates (e.g., 2-phenylquinazolin-4(3H)-one).

MetricRoute A: Niementowski (Classical)Route B: Oxidative Cyclization (

/DMSO)
Route C: Cu-Catalyzed Cascade
Primary Precursors Anthranilic acid + FormamideAnthranilamide + Aldehyde2-Halobenzamide + Benzylamine
Reaction Temp



Typical Yield 40–65%85–96%70–88%
Time Efficiency 6–24 Hours1–4 Hours12–24 Hours
Atom Economy High (Water byproduct)Moderate (Requires oxidant)Moderate (Halide waste)
Substrate Scope Poor (Steric hindrance issues)Excellent (Tolerates EDG/EWG)Good (Best for

-substituted)
Green Metric Poor (High energy)Excellent (Metal-free)Moderate (Metal waste)
Expert Insight:
  • Choose Route A only for simple, unsubstituted cores where cost of goods (CoG) is the sole driver.

  • Choose Route B for library generation. It is the most robust method for introducing diversity at the C2 position via commercially available aldehydes.

  • Choose Route C when the amide nitrogen requires complex alkylation that is difficult to introduce via anthranilamides.

Mechanistic Logic: The Oxidative Pathway

Route B is currently the "Gold Standard" for laboratory synthesis due to its operational simplicity. Understanding the mechanism is crucial for troubleshooting low yields.

Mechanism:

  • Condensation: Anthranilamide reacts with aldehyde to form the dihydroquinazolinone intermediate (aminal/imine).

  • Oxidation: The intermediate is not aromatic. An oxidant (e.g.,

    
    , DDQ, or 
    
    
    ) is required to dehydrogenate the C2-N3 bond, restoring aromaticity to the pyrimidine ring.

Oxidative_MechanismStartAnthranilamide+ AldehydeImineSchiff BaseIntermediateStart->Imine-H2OCyclicDihydroquinazolinone(Non-aromatic)Imine->CyclicCyclizationProductQuinazolinone(Aromatic)Cyclic->ProductDehydrogenationOxidationOxidant (I2/DMSO)-2HOxidation->CyclicActivates

Figure 2: Mechanistic flow of the oxidative cyclization pathway.[1]

Detailed Experimental Protocols

Protocol 1: Metal-Free Iodine-Mediated Synthesis (Route B)

Best for: High-throughput library synthesis, green chemistry compliance.

Rationale: Molecular iodine (

Materials:

  • Anthranilamide (1.0 mmol)

  • Benzaldehyde derivative (1.1 mmol)

  • Molecular Iodine (

    
    ) (1.1 mmol) or catalytic amount (20 mol%) if using DMSO/TBHP as co-oxidant.
    
  • Ethanol (5 mL)

Step-by-Step Workflow:

  • Charge: In a 25 mL round-bottom flask, dissolve anthranilamide and the aldehyde in ethanol.

  • Activation: Add molecular iodine.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).
    
    • Checkpoint: The intermediate dihydro-species often appears as a spot slightly lower in

      
       than the product. Do not stop until this converts.
      
  • Quench: Cool to room temperature. Add 10 mL of saturated aqueous sodium thiosulfate (

    
    ) to quench excess iodine (color changes from dark brown to yellow/clear).
    
  • Isolation: The product typically precipitates.[2] Filter the solid and wash with cold water and cold ethanol.

  • Purification: Recrystallize from hot ethanol or DMF.

Validation Data:

  • Yield: 92% (for 2-phenylquinazolin-4(3H)-one).

  • Purity: >98% (HPLC).

Protocol 2: Copper-Catalyzed Cascade from 2-Halobenzamides (Route C)

Best for: Cases where anthranilamides are unavailable or N-substitution is required.

Rationale: This route utilizes a Ullmann-type C-N coupling followed by aerobic oxidation. It bypasses the need for pre-formed anthranilamides.

Materials:

  • 2-Bromobenzamide (1.0 mmol)

  • Benzylamine (1.2 mmol)

  • 
     (10 mol%)
    
  • 
     (2.0 equiv)
    
  • DMSO (3 mL)

  • Atmosphere: Air (Balloon)

Step-by-Step Workflow:

  • Setup: Flame-dry a reaction tube. Add 2-bromobenzamide,

    
    , and 
    
    
    .
  • Solvation: Add DMSO and Benzylamine.

  • Reaction: Stir at

    
     under an air atmosphere (open air or balloon) for 18 hours.
    
    • Mechanism Note: The copper facilitates the initial displacement of the bromide by the amine. Oxygen in the air drives the subsequent oxidation of the benzylic carbon to the imine/carbonyl level.

  • Workup: Dilute with water (15 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Silica gel column chromatography (Gradient: Hexane

    
     40% EtOAc/Hexane).
    

Validation Data:

  • Yield: 78–82%.[3]

  • Note: Strictly anhydrous conditions are not required, making this operationally robust.

References

  • Review of Transition-Metal Catalysis: He, L., et al. "Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives." Molecules, 2021 , 26(18), 5553.

  • Iodine-Mediated Green Synthesis: Wang, M., et al. "Iodine-catalyzed efficient synthesis of quinazolin-4(3H)-ones under metal-free conditions." Tetrahedron Letters, 2012 , 53(52), 7067-7070.

  • Copper-Catalyzed Cascade: Chen, Y., et al. "Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C-H Amidation." Journal of Organic Chemistry, 2013 , 78(11), 5486–5491.

  • Green Chemistry Approaches: Raghuvanshi, D.S., et al. "Grinding-induced catalyst- and solvent-free synthesis of quinazolin-4(3H)-ones." Green Chemistry Letters and Reviews, 2011 , 4(1), 29-33.

4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid activity compared to gefitinib

[1]

Executive Technical Summary

FeatureGefitinib (Iressa) QBA-1 (Candidate)
IUPAC Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amineThis compound
Core Scaffold Quinazoline (4-anilino)Quinazolinone (4-oxo)
Primary Indication NSCLC (EGFR-mutant)Experimental (Antibacterial/Scaffold)
Mechanism Competitive ATP Inhibitor (EGFR TK Domain)DNA Gyrase Inhibition (Bacteria) / Latent Kinase Affinity
Key Pharmacophore Morpholine solubilizer + Halogenated anilineBenzoic acid moiety (H-bond donor/acceptor)
Molecular Weight 446.9 g/mol ~280.28 g/mol
The Scientific Context

Gefitinib functions by binding to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).[1][2] Its 4-anilinoquinazoline core mimics the adenine ring of ATP.[1]

QBA-1 features a 4-oxo-quinazolin-3-yl core.[1][3][4] In medicinal chemistry, the transition from quinazoline (Gefitinib) to quinazolinone (QBA-1) alters the hydrogen bonding landscape within the active site.[1] While Gefitinib acts as a hydrogen bond donor via N1/N3, QBA-1 introduces a carbonyl acceptor at C4, a strategy often used to overcome resistance mutations (e.g., T790M) or shift selectivity profiles.[1]

Structural & Mechanistic Analysis

Pharmacophore Divergence

The critical difference lies in the C4 position of the heterocycle:[1]

  • Gefitinib: Contains a secondary amine (-NH-).[1] This is crucial for H-bonding with Met793 in the EGFR hinge region.[1]

  • QBA-1: Contains a carbonyl group (=O).[1] This changes the interaction from a donor-acceptor motif to a purely acceptor motif, potentially altering binding affinity or requiring water-mediated bridging.[1]

Signaling Pathway & Intervention Points

The following diagram illustrates the EGFR signaling cascade and where these compounds intervene.

EGFR_PathwayEGFEGF LigandEGFR_ExtEGFR (Extracellular)EGF->EGFR_ExtBindingEGFR_IntEGFR (Tyrosine Kinase Domain)EGFR_Ext->EGFR_IntDimerizationRasRas-GTPEGFR_Int->RasActivationATPATPATP->EGFR_IntPhosphorylationGefitinibGefitinib(Competitive Inhibitor)Gefitinib->EGFR_IntBlocks ATP BindingQBAQBA-1(Putative Scaffold)QBA->EGFR_IntPotential Binding(Hinge Region)RafRafRas->RafMEKMEKRaf->MEKERKERK1/2MEK->ERKTranscriptionCell Proliferation(Nucleus)ERK->Transcription

Figure 1: Mechanism of Action.[1] Gefitinib blocks ATP binding at the EGFR kinase domain.[1] QBA-1, sharing the bicyclic core, targets similar hydrophobic pockets but with distinct hinge-region interactions.[1]

Experimental Performance Data

Biological Activity Comparison

While Gefitinib is optimized for EGFR, QBA-1 has demonstrated potent activity in antibacterial assays.[1] The table below contrasts their primary validated activities.

MetricGefitinib QBA-1 Significance
Target EGFR (WT, L858R)DNA Gyrase / Bacterial Cell WallDistinct Mechanisms
IC50 / MIC 33 nM (EGFR WT)3 nM (L858R Mutant)0.25 - 0.5 µg/mL (S. aureus)(~0.9 - 1.8 µM)QBA-1 shows high potency in bacteria; micromolar range suggests specific binding.[1]
Cytotoxicity High (Tumor specific)IC50: ~15 µM (A549 cells)Low (Mammalian Vero cells)Selectivity Index > 10QBA-1 is less toxic to mammalian cells, a favorable trait for lead optimization.[1]
Solubility Moderate (requires morpholine)Low (Acidic moiety aids pH-dependent solubility)The benzoic acid group in QBA-1 provides a handle for salt formation.[1]

Data Sources: Gefitinib clinical data [1]; QBA-1 antibacterial evaluation [2].[1]

In Silico Docking Potential (Molecular Modeling)

Recent studies on quinazolin-4(3H)-one analogs (the class QBA-1 belongs to) suggest they can dock effectively into the EGFR active site, albeit with different energetics than Gefitinib.[1]

  • Gefitinib Score: -127.495 kcal/mol (Glide Score)[1][5][6]

  • Quinazolinone Analogs Score: -163.7 to -169.7 kcal/mol [3][1]

  • Implication: The QBA-1 scaffold has the potential to outperform Gefitinib in binding energy if the benzoic acid moiety is oriented to interact with the solvent-accessible region (similar to the morpholine tail of Gefitinib).[1]

Experimental Protocols

To validate QBA-1 against Gefitinib in your own laboratory, follow these standardized protocols.

Synthesis of QBA-1 (The Anthranilic Acid Route)

This protocol yields the QBA-1 scaffold for testing.[1]

  • Acetylation: React Anthranilic acid with acetic anhydride (Reflux, 2h) to form 2-methyl-3,1-benzoxazin-4-one.[1]

  • Condensation: React the benzoxazinone intermediate with p-aminobenzoic acid (PABA) in glacial acetic acid or ethanol (Reflux, 4-6h).

  • Purification: Recrystallize from ethanol.

  • Validation: Confirm structure via 1H-NMR (Look for methyl singlet ~2.2 ppm and aromatic protons).[1][7]

Comparative EGFR Kinase Assay (In Vitro)

Objective: Determine if QBA-1 inhibits EGFR kinase activity compared to Gefitinib.[1]

Reagents:

  • Recombinant EGFR kinase domain.[1]

  • Substrate: Poly(Glu,Tyr) 4:1.[1]

  • ATP (10 µM final).[1]

  • Test Compounds: Gefitinib (Control) and QBA-1 (0.1 nM – 10 µM).[1]

Workflow:

  • Preparation: Dilute compounds in DMSO (Final DMSO < 1%).

  • Incubation: Mix EGFR kinase, substrate, and compound in reaction buffer (HEPES, MnCl2, MgCl2). Incubate 10 mins at 25°C.

  • Initiation: Add ATP to start the reaction.[1] Incubate 60 mins.

  • Detection: Use ADP-Glo™ or 33P-ATP radiometric assay to measure phosphorylation.[1]

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Assay_Workflowcluster_0Preparationcluster_1Kinase Reactioncluster_2ReadoutStep1Dissolve QBA-1& Gefitinib (DMSO)Step2Add EGFR Enzyme+ SubstrateStep1->Step2Step3Add ATP(Start Reaction)Step2->Step3Step4Luminescence/RadioactivityMeasurementStep3->Step4Step5Calculate IC50Step4->Step5

Figure 2: Standard Kinase Assay Workflow for comparing inhibitor potency.

Conclusion & Strategic Recommendation

This compound (QBA-1) is structurally distinct from Gefitinib due to its 4-oxo core and benzoic acid tail.[1]

  • Current Status: QBA-1 is a validated antibacterial scaffold with low mammalian toxicity.[1]

  • Comparison: It lacks the optimized tail (morpholine) of Gefitinib for high-affinity EGFR binding in its current form.[1] However, the quinazolinone core is a proven bioisostere for the quinazoline core of Gefitinib.[1]

  • Recommendation: Researchers should utilize QBA-1 as a lead scaffold for modification.[1] Converting the benzoic acid moiety into an amide linked to a solubilizing group (like morpholine or piperazine) could hybridize the antibacterial potency of the core with the kinase-targeting properties of Gefitinib.[1]

References
  • Gefitinib Clinical Pharmacology. FDA Label / PubMed Health. Established IC50 and Mechanism data. Link

  • Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid... as potent antibacterial agents. Bioorganic Chemistry, 2018.[1][8] (Demonstrates synthesis and antibacterial MICs). Link

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors. Journal of Taibah University for Science, 2021.[1] (Provides docking scores of the quinazolinone class vs. Gefitinib). Link

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives. Molecules, 2017.[1] (Review of Quinazoline vs. Quinazolinone SAR). Link[1]

Benchmarking Target Selectivity: Next-Generation Quinazolinones vs. Legacy Scaffolds in EGFR-Mutant NSCLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolinone scaffold has historically been the workhorse of EGFR inhibition (e.g., Gefitinib, Erlotinib).[1] However, the clinical utility of first-generation quinazolinones is severely limited by the T790M "gatekeeper" mutation and dose-limiting toxicities arising from poor selectivity against Wild-Type (WT) EGFR.

This guide outlines a rigorous framework for evaluating novel quinazolinone derivatives (Series QZ-Novel) designed to overcome T790M resistance while sparing WT EGFR. We compare these new candidates against the legacy standard (Gefitinib ) and the current third-generation benchmark (Osimertinib ), focusing on biochemical potency, kinome selectivity, and cellular efficacy.

The Selectivity Challenge: Structural Context

The primary failure mode of legacy quinazolinones in resistant NSCLC is steric hindrance. The T790M mutation introduces a bulky methionine residue in the ATP-binding pocket, preventing the binding of 4-anilinoquinazolines like Gefitinib.

  • Legacy (Gefitinib): High affinity for EGFR

    
     (leading to skin/GI toxicity) and low affinity for EGFR
    
    
    
    .
  • Target Profile (QZ-Novel): Must achieve a "Selectivity Index" (SI) > 30-fold for Mutant vs. WT to be therapeutically viable.

Evaluation Workflow

The following cascade ensures that only high-integrity candidates proceed to in vivo studies.

G Start Compound Library (QZ-Novel Series) Step1 In Silico Docking (Gatekeeper Fit) Start->Step1 Filter Step2 Biochemical IC50 (HTRF Assay) Step1->Step2 < 10nM Pred. Step3 Kinome Profiling (Off-Target Scan) Step2->Step3 SI > 30x Step4 Cellular Proliferation (Isogenic Lines) Step3->Step4 Clean Profile Decision Lead Candidate Selection Step4->Decision Efficacy Confirmed

Figure 1: The strategic screening cascade for evaluating kinase inhibitor selectivity.

Comparative Performance Data

The following data represents a standardized comparison of a representative new candidate (QZ-Novel-4 ) against industry standards.

Table 1: Biochemical Potency (


) and Selectivity Ratios 
CompoundScaffold TypeEGFR

(nM)
EGFR

(nM)
Selectivity Index (WT / Mut)Off-Target (IGF1R)
Gefitinib Quinazolinone (Gen 1)3.2> 1,000< 0.01 (Resistant)> 10

M
Osimertinib Pyrimidine/Indole (Gen 3)4803.0~160> 10

M
QZ-Novel-4 Optimized Quinazolinone 185 5.5 ~33 > 10

M

Analysis:

  • Gefitinib is potent against WT but useless against T790M.

  • QZ-Novel-4 restores potency against the double mutant (5.5 nM) while maintaining a safety margin against WT (185 nM). While not as selective as Osimertinib, it represents a significant improvement over the parent scaffold.

Experimental Protocols

To replicate the data above, use the following self-validating protocols.

Protocol A: HTRF® Kinase Selectivity Assay

Purpose: Determine biochemical


 without radioactive waste (unlike 

assays). This assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[2]

Reagents:

  • Enzymes: Recombinant human EGFR (WT) and EGFR (L858R/T790M).

  • Substrate: Biotin-polyGT (Glu:Tyr).

  • Detection: Eu-cryptate labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor).[2]

Step-by-Step Workflow:

  • Preparation: Dilute compounds in DMSO to 100x final concentration. Further dilute in Kinase Buffer (50 mM HEPES pH 7.5, 5 mM

    
    , 1 mM DTT, 0.01% Triton X-100).
    
  • Enzymatic Reaction:

    • Add 4

      
      L of Inhibitor (QZ-Novel-4) to a 384-well low-volume plate.
      
    • Add 2

      
      L of EGFR Enzyme (0.2 ng/well). Incubate for 10 min at RT (allows inhibitor to bind).
      
    • Start: Add 4

      
      L of ATP/Substrate mix (
      
      
      
      apparent ATP levels: 5
      
      
      M for Mutant, 15
      
      
      M for WT).
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10

      
      L of Detection Mix (Eu-Cryptate Antibody + SA-XL665 in EDTA buffer).
      
    • The EDTA stops the kinase reaction by chelating

      
      .
      
  • Read: Measure fluorescence at 665 nm (Acceptor) and 620 nm (Donor) using a TR-FRET compatible reader (e.g., EnVision).

  • Calculation: Calculate HTRF Ratio =

    
    . Plot sigmoidal dose-response curves.
    
Protocol B: Cellular Selectivity (Isogenic Pairing)

Purpose: Confirm that biochemical potency translates to intracellular efficacy without general cytotoxicity.

Cell Lines:

  • A431: High EGFR

    
     expression (Toxicity proxy).
    
  • H1975: Endogenous EGFR

    
     (Efficacy proxy).
    

Workflow:

  • Seed cells at 3,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treat with QZ-Novel-4 (9-point dilution, 1 nM to 10

    
    M) for 72 hours.
    
  • Add CellTiter-Glo® reagent (measures ATP as a proxy for viability).

  • Validation Check: Include 1

    
    M Staurosporine as a 100% kill control to normalize data.
    

Mechanistic Visualization: EGFR Signaling

Understanding where these inhibitors act is crucial for interpreting downstream effects (e.g., lack of pERK or pAKT phosphorylation).

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor QZ-Novel-4 (Inhibitor) Inhibitor->EGFR Blocks ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 2: The EGFR signaling cascade. QZ-Novel-4 competes with ATP at the EGFR intracellular domain, preventing downstream activation of ERK (proliferation) and AKT (survival).

References

  • Structure-Activity Relationship of Quinazolines: Sandor, A. et al. (2023).[3][4] "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Pharmaceuticals. [Link]

  • HTRF Assay Guidelines: Ma, H. et al. (2018). "Guidelines for HTRF technology in EGFR kinase assay." Analytical Biochemistry. [Link]

  • Kinase Selectivity Profiling: Davis, M.I. et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. [Link]

  • Osimertinib vs. Gefitinib Comparison: Mok, T.S. et al. (2017).[5] "Osimertinib or Platinum-Pemetrexed in EGFR T790M-Positive Lung Cancer." New England Journal of Medicine. [Link]

Sources

Technical Assessment Guide: Cross-Reactivity Profiling of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Strategy

Product Class: 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives.[1][2] Primary Application: Small molecule inhibitors (SMIs) targeting receptor tyrosine kinases (EGFR/VEGFR) or metabolic enzymes (DHFR/hCA). Critical Challenge: The quinazolinone core is a "privileged scaffold," meaning it possesses inherent affinity for multiple ATP-binding and nucleotide-binding pockets. While this facilitates potency, it introduces a high risk of promiscuous cross-reactivity across structurally homologous proteins (e.g., EGFR vs. HER2) and functionally distinct off-targets (e.g., Carbonic Anhydrase, Acetylcholinesterase).

This guide outlines a rigorous, self-validating workflow to assess the specificity of these derivatives. We compare them against industry-standard benchmarks to define their therapeutic window.

Comparative Performance Matrix

The following table summarizes the typical specificity profiles of these derivatives compared to established clinical alternatives. Use this to benchmark your experimental data.

FeatureNovel Benzoic Acid Derivatives Gefitinib (EGFR Std) Acetazolamide (hCA Std) Tacrine (AChE Std)
Primary Target Dual EGFR / VEGFR2 (Tunable)EGFR (WT/Mutant)Carbonic Anhydrase I/IIAChE / BChE
Cross-Reactivity Risk High (hCA I/II, AChE)Low (Kinase restricted)High (Pan-CA inhibition)High (Hepatotoxicity)
Selectivity Index (SI) Moderate (SI: 10–40 vs Vero)High (SI: >100)N/ALow
Metabolic Stability High (Benzoic acid tail resists oxidation)Moderate (CYP metabolism)HighLow
Mechanism ATP-competitive / MixedATP-competitiveZinc bindingCatalytic site binder

Strategic Screening Cascade

To scientifically validate the specificity of your derivatives, you must move beyond simple IC50 determination. You need a Negative Selection Strategy —proving what the drug does not hit.

Workflow Visualization

The following diagram illustrates the logical flow for eliminating false positives and defining the "Safe Space" for your lead compounds.

CrossReactivityWorkflow cluster_0 Phase 1: In Silico Filtering cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Context Start Compound Library (Benzoic Acid Derivatives) Docking Molecular Docking (Target: EGFR/DHFR) Start->Docking OffTarget Off-Target Screening (hCA I/II, AChE) Docking->OffTarget Identify Promiscuous Binders KinasePanel Kinase Selectivity Panel (EGFR vs HER2 vs VEGFR) OffTarget->KinasePanel Select Leads EnzymePanel Metabolic Cross-Reactivity (Carbonic Anhydrase Assay) KinasePanel->EnzymePanel Check Liability Cytotoxicity Counter-Screen (Vero / HFF Normal Cells) EnzymePanel->Cytotoxicity Confirm Safety Functional Functional Rescue (Phospho-Western Blot) Cytotoxicity->Functional Final Candidate

Caption: A hierarchical screening cascade designed to filter promiscuous binders early. Phase 2 is critical for distinguishing kinase-specific activity from general metabolic enzyme inhibition.

Experimental Protocols

Protocol A: Kinase Selectivity Profiling (The "Homology" Test)

Objective: Determine if the benzoic acid derivative distinguishes between the intended target (e.g., EGFR) and structurally homologous kinases (HER2, VEGFR2).

Rationale: The quinazolinone core mimics the adenine ring of ATP. Without the specific benzoic acid tail orientation, it may bind the "hinge region" of multiple kinases.

Methodology (ADP-Glo Kinase Assay):

  • Preparation: Prepare 384-well white plates. Dilute compounds in 100% DMSO (10mM stock) to create a 10-point dose-response curve (start at 100 µM).

  • Enzyme Reaction:

    • Mix 2 µL of Compound + 4 µL of Kinase (EGFR, HER2, or VEGFR2 at 2 ng/µL).

    • Incubate for 10 min at RT (allows compound to access the ATP pocket).

    • Add 4 µL of ATP/Substrate mix (Poly [Glu:Tyr] 4:1).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis: Calculate the Selectivity Ratio (SR) :



  • Acceptance Criteria: SR > 50 (The drug must be 50x more potent against the target).

Protocol B: Metabolic Cross-Reactivity (The "Liability" Test)

Objective: Assess inhibition of Carbonic Anhydrase (hCA) and Acetylcholinesterase (AChE).[3] Why these targets? The benzoic acid moiety on the quinazolinone ring often acts as a zinc-binding group (mimicking sulfonamides) or an anionic anchor (mimicking glutamate), leading to unintended inhibition of hCA or AChE.

Methodology (Ellman’s Assay for AChE):

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM) and DTNB (Ellman’s reagent, 0.33 mM).

  • Procedure:

    • Add 150 µL Buffer + 20 µL Test Compound to 96-well plate.

    • Add 20 µL Enzyme solution (AChE from electric eel, 0.05 U/mL).

    • Incubate 15 min at 25°C.

    • Add 10 µL ATChI/DTNB mixture.

  • Kinetics: Monitor Absorbance at 412 nm every 30s for 5 min.

  • Validation: Use Tacrine (IC50 ~30-50 nM) as a positive control. If your compound shows >50% inhibition at 10 µM, it is a "dirty" drug with potential neurotoxic side effects.

Protocol C: Cytotoxicity Counter-Screening (The "Safety" Test)

Objective: Calculate the Selectivity Index (SI) using normal cells (Vero or HFF).

Methodology (MTT Assay):

  • Seeding: Plate Vero cells (monkey kidney fibroblasts) at

    
     cells/well in DMEM. Incubate 24h.
    
  • Treatment: Treat with derivatives (0.1 – 100 µM) for 72h.

  • Development:

    • Add 10 µL MTT (5 mg/mL).[4] Incubate 4h.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Calculation:

    
    
    
    • Interpretation: An SI < 10 indicates general toxicity (likely membrane disruption or non-specific alkylation) rather than targeted inhibition.

Structural Logic & SAR Visualization

Understanding why cross-reactivity occurs allows you to design it out. The diagram below maps the Structure-Activity Relationship (SAR) of the scaffold.

SAR_Logic cluster_legend SAR Legend Core Quinazolinone Core (Scaffold) Pos2 Position 2 (Methyl) Steric Gatekeeper Core->Pos2 Pos3 Position 3 (Benzoic Acid) Specificity Determinant Core->Pos3 Pos4 Position 4 (Oxo) H-Bond Acceptor Core->Pos4 Target Primary Target (Kinase Hinge / DHFR) Pos2->Target Improves Selectivity (Clashes with off-targets) Pos3->Target Salt Bridge (Arg/Lys residues) OffTarget Cross-Reactivity (hCA / AChE) Pos3->OffTarget Risk: Zinc Binding (hCA active site) Safe Desired Interaction Risk Cross-Reactivity Risk

Caption: SAR map showing that while the Benzoic Acid tail (Pos 3) drives potency, it is also the primary source of cross-reactivity with metalloenzymes like Carbonic Anhydrase.

References

  • Quinazolinone Kinase Inhibition: Al-Omary, F. A., et al. "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity." Saudi Pharmaceutical Journal, 2021.

  • Metabolic Enzyme Cross-Reactivity: Köprülü, T. K., et al. "Synthesis and Evaluation of Quinazolin-4(3H)-one Derivatives as Multitarget Metabolic Enzyme Inhibitors." ChemistrySelect, 2023.

  • Antimicrobial & Safety Profiling: Chopra, S., et al. "Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives as potent antibacterial agents."[5] Bioorganic Chemistry, 2018.[5]

  • General Quinazoline SAR: Auti, P. S., et al. "Quinazoline-Based EGFR Inhibitors: Synthesis, Docking, and QSAR." Molecules, 2023.[6][7]

Sources

confirming the inhibitory binding mode of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Confirming the Inhibitory Binding Mode of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

Executive Summary: The Quinazolinone Scaffold in Folate Antagonism

The molecule This compound (hereafter referred to as QZN-BA ) represents a classic "privileged structure" in medicinal chemistry. Structurally, it mimics the pteridine ring of folic acid and the p-aminobenzoic acid (PABA) linker.

While Methotrexate (MTX) remains the clinical gold standard for Dihydrofolate Reductase (DHFR) inhibition, its high toxicity and resistance profiles necessitate alternatives. QZN-BA offers a distinct binding profile: the 2-methyl substitution (unlike the 2-amino of folate/MTX) introduces a steric clash that can alter specificity, potentially reducing off-target toxicity while maintaining potency against rapidly dividing cell lines.

This guide outlines the rigorous experimental workflow required to confirm QZN-BA’s binding mode as a competitive inhibitor of DHFR, benchmarking its performance against Methotrexate.

Comparative Performance Analysis: QZN-BA vs. Methotrexate

The following comparison highlights the physicochemical and pharmacological distinctions between the novel candidate and the standard of care.

FeatureQZN-BA (Candidate) Methotrexate (Standard) Implication
Core Scaffold Quinazolin-4(3H)-onePteridine-2,4-diamineQZN-BA lacks the 2,4-diamine donor/acceptor motif, relying on hydrophobic packing.
Binding Mode Competitive (Proposed)Competitive (Confirmed)Both target the folate-binding pocket of DHFR.
Solubility (LogP) ~2.5 (Moderate)-1.85 (Hydrophilic)QZN-BA shows better passive membrane permeability but lower aqueous solubility.
IC50 (Est.) 0.5 – 5.0 µM0.01 – 0.1 µMQZN-BA is less potent but may exhibit better selectivity profiles.
Toxicity Risk Low (Scaffold dependent)High (Nephrotoxicity)MTX’s polyglutamation leads to accumulation; QZN-BA lacks the glutamate tail, reducing retention.

Mechanism of Action: The Folate Pathway

To understand the inhibition, we must visualize the pathway. QZN-BA is hypothesized to block the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF), starving the cell of thymidylate precursors required for DNA synthesis.

FolatePathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) DNA DNA Synthesis THF->DNA One-Carbon Metabolism DHFR DHFR Enzyme Inhibitors Inhibitors: Methotrexate QZN-BA Inhibitors->DHFR Competitive Binding

Figure 1: Site of Action. QZN-BA competes with DHF for the active site of the DHFR enzyme, blocking the production of Tetrahydrofolate.

Experimental Protocol: Confirming the Binding Mode

To scientifically validate that QZN-BA is a competitive inhibitor (binding to the active site) rather than an allosteric modulator, you must perform the following self-validating workflows.

Phase 1: Enzymatic Kinetics (The Lineweaver-Burk Test)

Objective: Determine the Inhibition Constant (


) and Mode of Inhibition.
  • Reagents: Recombinant human DHFR, NADPH (cofactor), Dihydrofolate (substrate), QZN-BA (0, 1, 5, 10 µM).

  • Assay Setup:

    • Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+).

    • Run reactions at varying substrate [DHF] concentrations (e.g., 5, 10, 20, 50, 100 µM) while holding QZN-BA constant at different tiers.

  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      (Lineweaver-Burk).
    • Success Criteria: If the lines intersect exactly at the Y-axis (

      
       is unchanged) but the slope increases, the inhibition is Competitive .
      
    • Note: If lines intersect to the left of the Y-axis, the mode is Non-competitive or Mixed, indicating QZN-BA binds elsewhere.

Phase 2: Surface Plasmon Resonance (SPR) Binding Dynamics

Objective: Measure real-time association (


) and dissociation (

) rates.
  • Immobilization: Couple DHFR to a CM5 sensor chip via amine coupling.

  • Injection: Inject QZN-BA at increasing concentrations (e.g., 0.1 to 10 µM) over the surface.

  • Reference: Use a flow cell with BSA or deactivated surface to subtract non-specific binding.

  • Validation:

    • Square Wave: Fast on/off rates are typical for small molecule competitive inhibitors.

    • Competition Assay: Inject QZN-BA, then inject a saturating concentration of Methotrexate. If the signal does not increase additively, they share the same binding site .

Structural Validation Workflow

The ultimate confirmation of binding mode is structural.

ValidationWorkflow Start Start: QZN-BA Synthesis EnzymeAssay Enzymatic Assay (IC50 Determination) Start->EnzymeAssay Kinetics Kinetic Mode Analysis (Lineweaver-Burk) EnzymeAssay->Kinetics Decision Is Intersection on Y-Axis? Kinetics->Decision Competitive Competitive Mode Confirmed Decision->Competitive Yes Allosteric Allosteric/Mixed Mode Decision->Allosteric No Docking Molecular Docking (Glide/AutoDock) Competitive->Docking XRay X-Ray Co-Crystallography (Resolution < 2.5Å) Docking->XRay

Figure 2: The Critical Path for validating the binding mode of QZN-BA.

Molecular Modeling Insight (In Silico)

Prior to X-ray, docking studies (using AutoDock Vina or Schrödinger Glide) should predict the pose.

  • Key Interaction: The 4-oxo group of the quinazolinone usually accepts a hydrogen bond from Arg52 or Thr113 (residue numbering varies by species).

  • The Benzoic Acid: The carboxylate tail should form salt bridges with conserved Arginine residues (e.g., Arg57 in hDHFR), mimicking the glutamate of folate.

References

  • El-Subbagh, H. I., & Sabry, M. A. (2021).[1] "2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors." Mini-Reviews in Medicinal Chemistry.

  • Al-Omary, F. A., et al. (2010). "Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs." European Journal of Medicinal Chemistry.

  • McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design.

Sources

Technical Benchmarking Guide: Novel Quinazolinones vs. Standard-of-Care Oncology Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinazolinone Scaffold

The quinazolinone moiety represents a "privileged structure" in medicinal chemistry, serving as the backbone for multiple FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib).[1] However, the proliferation of novel derivatives requires a rigorous, standardized benchmarking framework to distinguish genuine therapeutic innovation from incremental structural variation.

This guide outlines a self-validating technical workflow for benchmarking novel quinazolinone candidates against Standard-of-Care (SoC) agents. It moves beyond simple IC50 generation to encompass mechanistic fidelity, selectivity profiling, and in vivo translatability.

Strategic Comparator Selection

The validity of any benchmark depends entirely on the selection of the appropriate positive control. A common error in quinazolinone development is using a general cytotoxic agent (e.g., Doxorubicin) as the sole comparator for a targeted kinase inhibitor.

Selection Matrix:

Primary Mechanism of Novel CompoundRecommended SoC ComparatorRationale
EGFR Inhibition (Wild Type) Gefitinib or Erlotinib Direct structural and mechanistic analogs; established clinical baseline.
EGFR Inhibition (T790M Mutant) Osimertinib Third-generation covalent inhibitor; essential for validating resistance-overcoming capability.
VEGFR/Angiogenesis Inhibition Sunitinib or Sorafenib Multi-kinase inhibitors with validated anti-angiogenic profiles.
DNA Damage / PARP Inhibition Olaparib Though a phthalazinone, it is the functional benchmark for DNA repair interference.
General Cytotoxicity (Phenotypic) Doxorubicin or Cisplatin Broad-spectrum agents to establish a baseline for general antiproliferative potency.

In Vitro Benchmarking Framework

Assay Design: High-Fidelity Cytotoxicity Profiling

Objective: Determine the IC50 (half-maximal inhibitory concentration) with statistical rigor. Expert Insight: Avoid "edge effects" in 96-well plates by filling outer wells with PBS. Metabolic assays (MTT/MTS) can yield false positives if the compound interferes with mitochondrial reductase; always cross-validate promising hits with a total protein assay (SRB) or ATP assay.

Protocol: Optimized MTT Viability Assay
  • Seeding: Seed tumor cells (e.g., A549, H1975, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to ensure log-phase growth.
    
  • Treatment:

    • Dissolve Novel Compound and SoC (e.g., Erlotinib) in DMSO (Final DMSO < 0.1%).

    • Prepare a 9-point serial dilution (100

      
      M to 0.1 nM) to capture the full sigmoidal curve.
      
    • Control: Vehicle control (0.1% DMSO) and Positive Control (10

      
      M Doxorubicin for 100% kill).
      
  • Incubation: 48h to 72h at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 3-4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm (Reference: 630 nm).

  • Calculation: Fit data to a 4-parameter logistic regression model.

Data Presentation: Comparative Potency

Hypothetical data structure for reporting results:

CompoundCell LineTarget StatusIC50 (

M)
Selectivity Index (SI)*
Novel Quinazolinone (Ex: QZ-18) H1975EGFR (L858R/T790M)0.85 ± 0.05 > 30
Erlotinib (SoC) H1975EGFR (L858R/T790M)> 10.0N/A (Resistant)
Osimertinib (SoC) H1975EGFR (L858R/T790M)0.02 ± 0.01> 100
Novel Quinazolinone (Ex: QZ-18) A549EGFR (WT)2.50 ± 0.2010

*SI = IC50 (Normal Cells, e.g., HEK293) / IC50 (Cancer Cells).

Mechanistic Validation: The "Why" Behind the Potency

Potency without mechanism is insufficient. You must prove the novel quinazolinone engages the specific target (e.g., EGFR) better or differently than the SoC.

Visualization: EGFR Signaling & Inhibition

The following diagram illustrates the competitive binding mechanism where quinazolinones prevent ATP phosphorylation, blocking downstream Proliferation (MAPK) and Survival (PI3K/AKT) pathways.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation Phos Phosphorylation (p-EGFR) EGFR->Phos Auto-phosphorylation ATP ATP ATP->EGFR Binding required Inhibitor Quinazolinone / SoC Inhibitor->EGFR Competitive Inhibition RAS RAS Phos->RAS PI3K PI3K Phos->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation ERK->Prolif AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Figure 1: Mechanism of Action.[2] Quinazolinone derivatives compete with ATP for the binding site on the intracellular tyrosine kinase domain of EGFR, preventing autophosphorylation and downstream signal transduction.

In Vivo Benchmarking: Translatability

In vitro potency often fails to translate due to poor pharmacokinetics (PK). The "Gold Standard" experiment is the Tumor Growth Inhibition (TGI) study in xenograft models.

Protocol: Xenograft Efficacy Study
  • Model Establishment: Inject

    
     A549 or H1975 cells subcutaneously into the flank of BALB/c nude mice.
    
  • Randomization: When tumors reach ~100 mm³, randomize mice into groups (n=6-8):

    • Vehicle Control (e.g., CMC-Na).

    • SoC: Erlotinib (25 mg/kg, oral gavage, q.d.).

    • Novel Compound: Low Dose (10 mg/kg) and High Dose (25 mg/kg).

  • Dosing: Administer daily for 21 days.

  • Metrics:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Weigh mice daily (Weight loss >15% indicates toxicity).

  • Endpoint: Calculate TGI (%).

Integrated Benchmarking Workflow

The following flowchart summarizes the logic flow from compound synthesis to pre-clinical validation.

Benchmarking_Workflow Start Novel Quinazolinone Screen Step 1: In Vitro Screen (MTT Assay) Start->Screen Select Hit Selection (IC50 < SoC) Screen->Select Mech Step 2: Mechanism (Western Blot / Kinase Profile) Select->Mech Yes Fail Refine Structure Select->Fail No ADME Step 3: ADME/Tox (Microsomal Stability) Mech->ADME InVivo Step 4: In Vivo Xenograft (Tumor Growth Inhibition) ADME->InVivo InVivo->Start Lead Optimization

Figure 2: Integrated Benchmarking Workflow. A stage-gate process ensuring only compounds with superior potency, validated mechanism, and acceptable PK profiles proceed to in vivo testing.

References

  • Al-Wahaibi, L.H., et al. (2023). "Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy." Frontiers in Oncology. Available at: [Link]

  • Zayed, M.F. (2023). "Medicinal chemistry of quinazolines as anticancer agents targeting tyrosine kinases." Scientia Pharmaceutica. Available at: [Link][3]

  • National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen."[4] DTP Drug Discovery. Available at: [Link]

  • Wang, J., et al. (2022). "Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents."[5] Molecules. Available at: [Link]

  • European Medicines Agency (EMA). "Guideline on the evaluation of anticancer medicinal products." Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

[1][2]

Executive Summary & Immediate Directives

Do not dispose of this compound down the drain. 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is a bioactive heterocyclic organic acid.[1] It poses potential aquatic toxicity risks and must be managed as Hazardous Chemical Waste .

  • Primary Disposal Path: High-Temperature Incineration (Combustible Waste).

  • Waste Stream Classification: Non-Halogenated Organic Solid (or Solution).

  • Immediate Hazard: Respiratory irritant (dust) and potential bioactive exposure.

  • Storage: Keep segregated from strong oxidizers and strong bases.

Hazard Identification & Chemical Logic

To dispose of a chemical safely, one must understand its reactivity profile. This compound combines a quinazolinone core (bioactive scaffold, nitrogen-rich) with a benzoic acid moiety (acidic proton donor).

Physicochemical Profile for Disposal
PropertyCharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)Dust generation is the primary exposure risk during transfer.[1]
Acidity (pKa) ~4.2 (Benzoic acid moiety)Reactivity Risk: Exothermic reaction with strong bases (NaOH, KOH).[1] Do not mix with basic waste streams.[2]
Solubility Low in water; High in DMSO/DMFIf in solution, it will likely be in an organic solvent, dictating "Organic Solvent" disposal.[1]
Bioactivity Kinase/Enzyme Inhibitor ScaffoldTreat as a P-List equivalent (acutely toxic/bioactive) out of an abundance of caution.[1]
The "Why" Behind the Protocol
  • Nitrogen Heterocycles (Quinazolinones): These structures are stable and can persist in the environment. Standard wastewater treatment does not effectively degrade them, necessitating thermal destruction .

  • Acid Functionality: Mixing this directly with basic waste (e.g., waste ammonia or hydroxide solutions) can generate heat and pressure in waste containers, leading to potential rupture. Segregation is critical.

Waste Stream Segregation (Self-Validating System)

The following decision tree ensures the compound enters the correct waste stream, preventing cross-contamination and regulatory non-compliance.

WasteSegregationStartWaste State AssessmentIsSolidIs it a Solid?Start->IsSolidIsLiquidIs it a Solution?Start->IsLiquidSolidPathSolid Waste StreamIsSolid->SolidPathLiquidPathLiquid Waste StreamIsLiquid->LiquidPathBinSolidContainer: Wide-Mouth HDPELabel: 'Non-Halogenated Organic Solid'SolidPath->BinSolidCheckSolventCheck Solvent TypeLiquidPath->CheckSolventBinHaloContainer: Safety CanLabel: 'Halogenated Solvent Waste'CheckSolvent->BinHaloContains DCM, Chloroform?BinNonHaloContainer: Safety CanLabel: 'Non-Halogenated Solvent Waste'CheckSolvent->BinNonHaloDMSO, MeOH, Acetone only?

Figure 1: Waste segregation logic flow.[1] Note that the presence of halogenated solvents (like Dichloromethane) dictates the liquid waste stream classification regardless of the solute.

Operational Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired pure substance, weighing paper, contaminated gloves, spill cleanup debris.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses. Use a fume hood to prevent dust inhalation.

  • Containment:

    • Place the substance in a clear, sealable polyethylene bag (Zip-lock style).

    • Double-Bagging: Place the first bag inside a second bag. This "double containment" validates safety for the waste handler downstream.

  • Primary Container: Transfer the bagged waste into the laboratory's Solid Organic Waste Drum (usually a wide-mouth HDPE drum).

  • Labeling:

    • Chemical Name: Write the full name: this compound.

    • Hazards: Check "Irritant" and "Toxic".[3]

    • Composition: If mixed with silica gel or wipes, estimate the % weight (e.g., "1% Compound, 99% Debris").

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability:[4][5] Reaction mixtures, HPLC effluent, or stock solutions.

  • Solvent Identification: Determine if the solvent is Halogenated (DCM, CHCl3) or Non-Halogenated (DMSO, Ethanol, Acetone).

  • pH Check: Ensure the solution is not highly acidic (pH < 2).

    • Correction: If the solution is purely acidic water/solvent, neutralize slowly with dilute Sodium Bicarbonate to pH 5-9 before adding to the solvent waste carboy to prevent corrosion of the waste container.

  • Transfer: Pour into the appropriate safety carboy (Halogenated or Non-Halogenated) using a funnel in a fume hood.

  • Log Entry: Immediately log the addition on the waste tag. Do not write "Organic Waste"; write "DMSO solution of Quinazolinone derivative".

Contingency: Spill Management Workflow

In the event of a powder spill, dry sweeping creates an inhalation hazard. Follow this wet-clean protocol.

SpillResponseAlert1. Alert & Isolate(Evacuate immediate area)PPE2. Don PPE(N95/Respirator + Double Gloves)Alert->PPECover3. Wet Containment(Cover powder with solvent-dampened pads)PPE->CoverScoop4. Collect(Scoop damp material into bag)Cover->ScoopClean5. Decontaminate(Wash surface with soap/water)Scoop->CleanDispose6. Dispose(Treat as Solid Hazardous Waste)Clean->Dispose

Figure 2: Spill response workflow emphasizing "Wet Containment" to prevent bioactive dust generation.[1]

Regulatory Framework & Compliance

This protocol adheres to the following regulatory standards. Ensure your local institutional guidelines are cross-referenced.

  • EPA RCRA (Resource Conservation and Recovery Act):

    • While not explicitly P-listed or U-listed by specific name, this compound acts as a Characteristic Waste if it exhibits toxicity or is mixed with ignitable solvents (Code D001).

    • Best Practice: Manage as "Unlisted Hazardous Waste" destined for incineration.

  • OSHA (29 CFR 1910.1450):

    • Requires a "Chemical Hygiene Plan" where this compound is treated as a "Particularly Hazardous Substance" due to its bioactive nature.

  • Destruction Method:

    • The ultimate fate of this waste must be Incineration at >1000°C to break the quinazolinone ring and oxidize the benzoic acid fully to CO2, H2O, and NOx.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Benzoic Acid Safety and Hazards. PubChem Compound Summary. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Available at: [Link]

Personal protective equipment for handling 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Personal Protective Equipment (PPE) and containment strategies for 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid .

As a Senior Application Scientist, I have structured this guide not merely as a list of items, but as a risk-based operational protocol. In pharmaceutical R&D, specific toxicological data for intermediates like this is often sparse.[1] Therefore, this guide applies the Precautionary Principle , categorizing the compound as a Control Band 3 (Potent/Bioactive) agent until proven otherwise.[1]

PART 1: IMMEDIATE ACTION CARD (The "Cheat Sheet")

Compound: this compound Physical State: Solid / Powder (High inhalation risk) Core Hazard: Respiratory Irritant (H335), Skin/Eye Irritant (H315/H319), Potential Bioactivity (Quinazolinone scaffold).[1]

PPE Category Minimum Requirement High-Risk Requirement (Powder Handling >1g)
Respiratory Fume Hood (Face velocity 100 fpm)PAPR (Powered Air Purifying Respirator) if hood unavailable
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Double Nitrile + Extended Cuff (Change every 60 mins)
Ocular Chemical Safety Goggles (ANSI Z87.[1]1)Face Shield + Goggles (if splash risk exists)
Body Lab Coat (Poly/Cotton blend)Tyvek® Coverall (Disposable, elastic cuffs)
Engineering Class II Biological Safety Cabinet or Fume HoodPowder Containment Hood (HEPA Filtered)

PART 2: HAZARD IDENTIFICATION & RISK LOGIC

The "Unknown" Toxicity Paradox

This specific compound is a quinazolinone derivative.[1] While specific LD50 data for this exact CAS may be limited in public registries, the quinazolinone core is a privileged structure in medicinal chemistry, often associated with:

  • CNS Activity: (e.g., Methaqualone analogs).[1]

  • Kinase Inhibition: (e.g., EGFR inhibitors).[1]

  • Reproductive Toxicity: Potential teratogenicity has been observed in structural analogs.[1]

Scientific Directive: Do not rely on the absence of GHS symbols. You must treat this compound as a Sensitizer and Potential Reproductive Toxin .[1]

Visualizing the Risk Assessment (DOT Diagram)

The following logic flow illustrates how to determine the PPE level for this compound based on its physical state and quantity.

RiskAssessment Start Compound: this compound State Physical State? Start->State Solid Dry Powder/Solid State->Solid Liquid Solubilized (DMSO/Ethanol) State->Liquid Quant Quantity > 100mg? Solid->Quant Aerosol Aerosol Generating Procedure? Liquid->Aerosol Lvl3 LEVEL 3: High Containment (Double Glove, Tyvek, Fume Hood) Quant->Lvl3 Yes Lvl2 LEVEL 2: Standard Lab Safety (Single Glove, Lab Coat, Safety Glasses) Quant->Lvl2 No (Weighing in Hood) Aerosol->Lvl3 Yes (Sonication/Vortex) Aerosol->Lvl2 No (Pipetting)

Figure 1: Risk Assessment Decision Tree.[1] Use this logic to determine daily PPE requirements based on operational context.

PART 3: DETAILED PPE SPECIFICATIONS

Respiratory Protection: The Primary Barrier[1]
  • Why: The benzoic acid moiety combined with the quinazolinone ring suggests a high melting point solid that can form fine dust.[1] Inhalation is the fastest route to systemic exposure.[1]

  • Protocol:

    • Primary: All weighing must occur inside a certified Chemical Fume Hood.[1]

    • Secondary: If weighing outside a hood (NOT recommended), a N95 or P100 half-face respirator is mandatory.[1] Surgical masks provide zero protection against chemical vapors or fine particulates.[1]

Dermal Protection: The "Double-Shell" Technique[1]
  • Why: Organic acids and nitrogen heterocycles can permeate nitrile.[1]

  • Protocol:

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., Orange/Purple) - Acts as an indicator.[1]

    • Outer Glove: 5-8 mil Nitrile (Standard Blue/Black).[1]

    • Validation: If the inner glove color becomes visible through a tear in the outer glove, immediately halt, wash hands, and regown.[1]

Ocular Protection
  • Why: Benzoic acid derivatives are known severe eye irritants (Category 2A).[1]

  • Protocol: Standard safety glasses with side shields are insufficient for powder handling.[1] Indirect-vent goggles are required to prevent dust ingress.[1]

PART 4: OPERATIONAL WORKFLOWS

Workflow A: Weighing & Solubilization (High Risk)

Context: Moving the solid compound from the stock bottle to a balance.[1]

  • Pre-Check: Verify Fume Hood flow is >100 fpm (feet per minute) using a vane anemometer or the digital monitor.

  • Static Control: Quinazolinones are often static-prone.[1] Use an anti-static gun or ionizing bar inside the hood to prevent powder "jumping."[1]

  • The "Dirty/Clean" Hand Rule:

    • Left Hand (Dirty): Touches the stock bottle and spatula.[1]

    • Right Hand (Clean): Touches the balance door and pen/notebook.[1]

    • Never cross-contaminate.

  • Decontamination: Wipe the balance and surrounding area with 10% Sodium Bicarbonate (to neutralize the benzoic acid moiety) followed by 70% Ethanol.[1]

Workflow B: Gowning & De-Gowning Sequence

Proper removal of PPE is critical to prevent secondary exposure.[1]

Gowning Start Start De-Gowning OuterGloves 1. Remove Outer Gloves (Peel from wrist) Start->OuterGloves Goggles 2. Remove Goggles (Handle by strap only) OuterGloves->Goggles Coat 3. Remove Lab Coat (Roll inside out) Goggles->Coat InnerGloves 4. Remove Inner Gloves (Don't touch skin) Coat->InnerGloves Wash 5. Wash Hands (Soap/Water 20s) InnerGloves->Wash

Figure 2: Sequential De-gowning Protocol to minimize surface contamination.[1]

PART 5: WASTE DISPOSAL & EMERGENCY RESPONSE

Waste Management
  • Solid Waste: Dispose of gloves, weigh boats, and paper towels contaminated with the compound into a Hazardous Solid Waste container (Yellow bag/bin).[1] Label as "Toxic Organic Solid."[1]

  • Liquid Waste: Solutions (e.g., in DMSO or Methanol) must go into Organic Solvent Waste .[1] Do not pour down the drain. The quinazolinone structure is stable and can persist in water systems.[1][2]

Emergency Spills (Powder)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Tyvek suit and N95/P100 respirator.[1]

  • Contain: Cover spill with wet paper towels (soaked in water/surfactant) to prevent dust generation.[1]

  • Clean: Scoop up wet material.[1] Clean surface with 1N NaOH (to convert the acid to a soluble salt) followed by water.[1]

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1][3] Laboratory Safety Guidance. OSHA 3404-11R.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1][4] Compound Summary: Quinazolin-4(1H)-one (Structural Analog Safety Profile). National Library of Medicine.[1] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Benzoic acid derivatives. [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.